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1-(Pyridin-4-yl)prop-2-yn-1-ol Documentation Hub

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  • Product: 1-(Pyridin-4-yl)prop-2-yn-1-ol
  • CAS: 1087354-01-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol

Part 1: Executive Summary & Retrosynthetic Logic The synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol represents a critical C-C bond-forming transformation utilized frequently in the development of kinase inhibitors and heter...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

The synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol represents a critical C-C bond-forming transformation utilized frequently in the development of kinase inhibitors and heterocyclic scaffolds. While conceptually a simple 1,2-addition of an acetylide nucleophile to an aldehyde, the presence of the basic pyridine nitrogen introduces specific challenges regarding catalyst poisoning and organometallic compatibility.

This guide prioritizes the TMS-Protected Organolithium Route over the direct Grignard approach. While direct addition of ethynylmagnesium bromide is possible, the TMS-protected route offers superior stoichiometry control, easier handling (avoiding acetylene gas), and a distinct purification advantage via desilylation.

Retrosynthetic Analysis

The strategic disconnection occurs at the propargylic position. The target is accessed via nucleophilic attack of a metallated ethynyl species on the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde.

Retrosynthesis Target 1-(Pyridin-4-yl)prop-2-yn-1-ol (Target) Disconnection Disconnection (C-C Bond) Target->Disconnection Retrosynthesis SM1 4-Pyridinecarboxaldehyde (Electrophile) Disconnection->SM1 SM2 Ethynyl Nucleophile (M-C≡C-R) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core and the alkyne fragment.

Part 2: Experimental Protocols

Method A: The TMS-Protected Route (Recommended)

Rationale: This method mitigates the risk of bis-addition and allows for handling liquid reagents (TMS-acetylene) rather than gaseous acetylene. It proceeds in two distinct steps: Addition and Deprotection.

Phase 1: Nucleophilic Addition

Reagents: Trimethylsilylacetylene (TMSA), n-Butyllithium (n-BuLi), THF.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add anhydrous THF (10 volumes relative to TMSA) and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add TMS-acetylene (1.2 equiv) . Slowly add n-BuLi (1.25 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Mechanism:[1][2][3][4] The pKa of TMS-acetylene (~24) allows quantitative deprotonation by n-BuLi (pKa ~50).

    • Checkpoint: Stir for 30 minutes at -78°C. The solution typically remains clear or turns slightly yellow.

  • Addition: Dissolve 4-pyridinecarboxaldehyde (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the lithium acetylide species at -78°C.

    • Critical Parameter: Maintain internal temperature below -65°C to prevent competitive attack on the pyridine ring (though rare at C4) or polymerization.

  • Warm-up: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

Phase 2: Deprotection (Desilylation)

Reagents: Potassium Carbonate (K₂CO₃), Methanol (MeOH).

  • Solvent Swap: Concentrate the crude TMS-intermediate. Redissolve in MeOH (5 volumes).

  • Cleavage: Add solid K₂CO₃ (0.5 equiv) . Stir at room temperature for 1-2 hours.

    • Observation: Monitor by TLC.[5] The TMS group is labile under mild basic conditions.

  • Workup: Concentrate MeOH. Partition residue between Ethyl Acetate (EtOAc) and Water.

Method B: Direct Grignard Addition (Alternative)

Rationale: Useful for rapid, small-scale synthesis where yield maximization is less critical.

  • Reagent: Use commercially available Ethynylmagnesium bromide (0.5 M in THF) .

  • Protocol: Cool the Grignard reagent (1.2 equiv) to 0°C. Add 4-pyridinecarboxaldehyde (1.0 equiv) in THF dropwise.

  • Risk: The magnesium salt can coordinate firmly to the pyridine nitrogen, sometimes requiring harsh acidic workups to break the complex, which may degrade the product.

Part 3: Purification & Self-Validating Systems

The amphoteric nature of the product allows for a "Self-Validating" purification logic known as Acid-Base Extraction .

The Acid-Base Purification Workflow

This protocol ensures that neutral impurities (unreacted TMSA, non-basic byproducts) are removed without column chromatography in many cases.

Purification Crude Crude Reaction Mixture (Organic Solvent) Acidify Step 1: Acidify to pH 2 (1M HCl) Crude->Acidify Partition1 Partition Layers Acidify->Partition1 OrgLayer1 Organic Layer (Discard Neutral Impurities) Partition1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Pyridinium Salt) Partition1->AqLayer1 Basify Step 2: Basify to pH 8-9 (Sat. NaHCO3 or NaOH) AqLayer1->Basify Extract Step 3: Extract with EtOAc Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow leveraging the basicity of the pyridine nitrogen.

Part 4: Characterization & Data[5]

Expected NMR Profile

The product is characterized by the asymmetry of the chiral center and the symmetry of the 4-substituted pyridine ring.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H 8.55 - 8.60Doublet (d)2HPyridine C2-H, C6-H (α-protons)
1H 7.40 - 7.45Doublet (d)2HPyridine C3-H, C5-H (β-protons)
1H 5.45 - 5.55Broad Singlet/Doublet1HCH -OH (Benzylic-like position)
1H 2.65 - 2.70Doublet (d, J~2Hz)1HC≡C-H (Terminal Alkyne)
1H 2.50 - 3.50Broad Singlet1H-OH (Solvent dependent)

Note: The coupling between the methine proton and the alkyne proton is characteristic (long-range J ~ 2.0-2.5 Hz).

Safety & Hazards[6][7][8][9]
  • Pyridine Derivatives: Generally toxic and potential irritants.[6] Use in a fume hood.

  • Acetylides: Lithium and Magnesium acetylides are moisture-sensitive. Terminal alkynes can be energetic; avoid heating the neat liquid of the precursor without solvent.

  • 4-Pyridinecarboxaldehyde: Air-sensitive (oxidizes to isonicotinic acid). Store under inert atmosphere.

Part 5: References

  • PubChem. 1-(Pyridin-4-yl)prop-2-yn-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Trimethylsilylacetylene. Org.[6][7][8][9] Synth. 2004, 81, 157. (General procedure for TMS-alkyne handling).

  • Organic Chemistry Portal. Synthesis of Pyridines and Related Compounds. (General reactivity of pyridine carbonyls). Available at: [Link]

  • Märkl, G., & Liebl, R. Synthesis of 3-methyl-1,4-pentadiyne-3-ol. (Demonstrates ethynyl Grignard addition to carbonyls in THF). Cited in PMC: [Link]

Sources

Exploratory

Technical Guide: Synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol

This guide details the synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS 5343-95-3), a critical heterocyclic building block used in the development of kinase inhibitors and complex pyridine derivatives. The following cont...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS 5343-95-3), a critical heterocyclic building block used in the development of kinase inhibitors and complex pyridine derivatives.

The following content is structured for application scientists requiring high-purity isolation. It prioritizes mechanistic control over "cookbook" steps, specifically addressing the Lewis-basic nature of the pyridine nitrogen which often complicates standard organometallic additions.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule combines a basic pyridine core with a secondary propargylic alcohol. The primary synthetic challenge is not the carbon-carbon bond formation, but the chemoselectivity required to prevent non-productive coordination between the organometallic nucleophile and the pyridine nitrogen lone pair.

Retrosynthetic Disconnection

The most direct disconnection is at the propargylic position, implying a nucleophilic attack of an ethynyl species on 4-pyridinecarboxaldehyde (isonicotinaldehyde).

  • Electrophile: 4-Pyridinecarboxaldehyde (Reactive, prone to oxidation and polymerization).

  • Nucleophile: Ethynylmagnesium bromide (Grignard) or Lithium (trimethylsilyl)acetylide.

Pathway Selection Matrix
FeatureMethod A: Direct Grignard Method B: TMS-Protected Route
Reagents Ethynylmagnesium bromide (THF)TMS-Acetylene + n-BuLi
Atom Economy HighLower (requires deprotection)
Impurity Profile Moderate (Mg-N coordination aggregates)Low (Cleaner reaction profile)
Scalability High (Industrial standard)Moderate (Cryogenic steps preferred)
Recommendation Primary Choice for Scale (>10g) Primary Choice for Purity/Research (<5g)

Part 2: Experimental Protocols

Method A: Direct Alkynylation (Grignard Protocol)

Best for rapid access to material where downstream purification is available.

Mechanistic Insight: Pyridine nitrogen is a competent ligand for Magnesium(II). To drive the reaction to completion, use a slight excess (1.2–1.5 equiv) of the Grignard reagent to saturate the nitrogen coordination site while leaving sufficient nucleophile for the carbonyl attack.

Reagents
  • Substrate: 4-Pyridinecarboxaldehyde (Freshly distilled or passed through a short basic alumina plug).

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF).

  • Solvent: Anhydrous THF (Inhibits aggregate formation better than Et2O).

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a pressure-equalizing addition funnel and internal temperature probe.

  • Charge: Add 4-pyridinecarboxaldehyde (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to 0 °C .[1][2]

  • Addition: Charge the addition funnel with Ethynylmagnesium bromide (1.3 equiv). Add dropwise over 30–45 minutes.

    • Critical Control: Maintain internal temperature < 5 °C. Exotherms can degrade the aldehyde.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should disappear; product spot (Rf ~0.2) appears.[3][4][5][6]

  • Workup (The "Pyridine Trap"):

    • Cool back to 0 °C.

    • Quench with sat. NH₄Cl.[1][2] Do not use HCl. Acidification will protonate the pyridine (Py-H⁺), trapping the product in the aqueous phase.

    • pH Check: Verify the aqueous layer is pH ~8–9. If acidic, adjust with sat. NaHCO₃.

    • Extract with EtOAc (3x). The product is polar; thorough extraction is necessary.

  • Isolation: Dry organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient or EtOAc/Hexane).

Method B: The TMS-Protected Route (High Precision)

Best for high-value synthesis requiring minimal purification.

Mechanistic Insight: Using a Lithium species at low temperature (-78 °C) minimizes attack on the pyridine ring (1,2-addition vs 1,4-addition) and reduces N-coordination. The TMS group protects the terminal alkyne proton, preventing side deprotonation.

Reagents
  • Trimethylsilylacetylene (TMSA)[7]

  • n-Butyllithium (2.5 M in hexanes)

  • Desilylating Agent: K₂CO₃ in MeOH (Mild) or TBAF (Rapid).

Step-by-Step Workflow
  • Lithiation: In a dry flask at -78 °C , add TMSA (1.2 equiv) in THF. Add n-BuLi (1.1 equiv) dropwise. Stir 30 mins to form Li-C≡C-TMS.

  • Addition: Add 4-pyridinecarboxaldehyde (1.0 equiv) in THF dropwise at -78 °C.

  • Equilibration: Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Quench & Isolation: Quench with sat. NH₄Cl.[1][2] Extract with Et₂O. Concentrate to obtain the TMS-protected intermediate.

  • Deprotection (One-Pot option): Dissolve the intermediate in MeOH. Add K₂CO₃ (0.5 equiv). Stir at RT for 1 hour.

    • Validation: Monitor disappearance of TMS peak in NMR (~0.2 ppm).

  • Final Workup: Filter off solids, concentrate, and partition between water/DCM. Isolate the free alkyne.

Part 3: Visualization & Logic

Reaction Mechanism (DOT Diagram)

ReactionMechanism Aldehyde 4-Pyridinecarboxaldehyde (Electrophile) Complex Mg-Coordination Complex (Intermediate) Aldehyde->Complex Coordination Grignard Ethynyl-MgBr (Nucleophile) Grignard->Complex Attack Alkoxide Magnesium Alkoxide Complex->Alkoxide Nucleophilic Addn (C-C Bond Formation) Quench NH4Cl Quench (Protonation) Alkoxide->Quench Workup Product 1-(Pyridin-4-yl)prop-2-yn-1-ol (Target) Quench->Product Isolation (pH > 7)

Caption: Mechanistic pathway highlighting the critical Magnesium coordination intermediate and the necessity of a pH-neutral quench.

Part 4: Analytical Characterization (Self-Validating Data)

To validate the synthesis without an external standard, compare your isolated material against these predicted spectral characteristics.

Technique Parameter Expected Signal Structural Assignment
1H NMR δ 8.5–8.6 ppm Doublet (2H, J~5Hz)Pyridine α-protons (Deshielded by N)
(CDCl₃, 400 MHz)δ 7.3–7.4 ppm Doublet (2H, J~5Hz)Pyridine β-protons
δ 5.5–5.6 ppm Singlet/Doublet (1H)CH -OH (Benzylic/Propargylic methine)
δ 2.6–2.7 ppm Doublet (1H, J~2Hz)Alkyne CH (Couples to methine)
δ 3.0–4.0 ppm Broad SingletOH (Exchangeable)
13C NMR δ ~150 ppm SignalPyridine C2/C6
δ ~121 ppm SignalPyridine C3/C5
δ ~82 ppm SignalInternal Alkyne Carbon
δ ~75 ppm SignalTerminal Alkyne Carbon
δ ~63 ppm SignalCH-OH Carbon

Quality Control Note:

  • Common Impurity: Residual THF (peaks at 1.85, 3.76 ppm) often complexes with the pyridine. Extended drying under high vacuum (>12h) is required.

  • Decomposition: If the product turns dark brown/black, it indicates polymerization of the alkyne, likely catalyzed by trace metals or excessive heat. Store at -20 °C.

Part 5: References

  • Direct Grignard Addition (General Protocol):

    • Title: 1-Phenyl-1-penten-4-yn-3-ol[2]

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.792 (1963).

    • URL:[Link]

    • Relevance: Foundational protocol for adding ethynylmagnesium bromide to aldehydes.

  • Pyridine Handling & Reactivity:

    • Title: Preparation of Highly-Substituted Pyridines[1]

    • Source: Organic Syntheses, Vol. 100, pp. 4-28 (2023).[1]

    • URL:[Link]

    • Relevance: Modern handling techniques for pyridine-containing intermediates and workup considerations.

  • TMS-Acetylene Addition (General Methodology):

    • Title: Trimethylsilylacetylene[7][8]

    • Source: Organic Syntheses, Coll.[1] Vol. 8, p.606 (1993).

    • URL:[Link]

    • Relevance: Standard procedure for generating and using Lithium TMS-acetylide.

  • Catalytic/Zinc-Mediated Alkynylation (Alternative Route):

    • Title: Alkynylation of aldehydes mediated by zinc and allyl bromide

    • Source: ResearchGate (2025).

    • URL:[Link]

    • Relevance: Describes mild conditions for heteroatomic aldehydes compatible with sensitive substrates.

Sources

Foundational

Technical Guide: Characterization of 1-(Pyridin-4-yl)prop-2-yn-1-ol

This technical guide details the characterization framework for 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS 29553-93-3), a critical intermediate integrating a pyridine scaffold with a terminal alkyne handle. This molecule serves...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization framework for 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS 29553-93-3), a critical intermediate integrating a pyridine scaffold with a terminal alkyne handle. This molecule serves as a versatile building block in medicinal chemistry, particularly for "Click" chemistry (CuAAC) applications and kinase inhibitor development.

Molecular Identity & Physicochemical Profile[1][2][3][4]

Before initiating spectral analysis, the compound's fundamental physicochemical properties must be established to select appropriate solvents and chromatographic conditions.

PropertySpecification
IUPAC Name 1-(Pyridin-4-yl)prop-2-yn-1-ol
Synonyms

-Ethynyl-4-pyridinemethanol; 4-(1-Hydroxyprop-2-ynyl)pyridine
CAS Number 29553-93-3
Molecular Formula C

H

NO
Molecular Weight 133.15 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/solvate)
Solubility Soluble in DMSO, MeOH, EtOH, CH

Cl

; Sparingly soluble in H

O
pKa (Calculated) Pyridine N: ~5.2; Alcohol OH: ~13.5; Alkyne CH: ~25

Synthesis-Driven Impurity Analysis

To characterize this molecule accurately, one must understand its genesis. The standard synthesis involves the nucleophilic addition of an ethynyl organometallic reagent to 4-pyridinecarboxaldehyde. This pathway dictates the impurity profile you must screen for.

Synthesis Pathway & Impurity Logic

The reaction typically utilizes Ethynylmagnesium bromide (Grignard) or Lithium acetylide in THF/Et


O.

SynthesisPath Start 4-Pyridinecarboxaldehyde (Starting Material) Product 1-(Pyridin-4-yl)prop-2-yn-1-ol (Target) Start->Product 1,2-Addition Impurity1 Impurity A: Unreacted Aldehyde Start->Impurity1 Incomplete Conv. Reagent Ethynylmagnesium Bromide (THF, -78°C) Reagent->Product Impurity2 Impurity B: Bis-addition (Diol) Product->Impurity2 Over-reaction (Rare)

Figure 1: Synthesis pathway highlighting potential impurities for chromatographic screening.

Critical Impurities to Monitor:

  • 4-Pyridinecarboxaldehyde (Starting Material): Distinct aldehyde proton signal (~10 ppm).

  • THF/Solvent Residues: Pyridines often trap solvents via H-bonding; check NMR carefully.

  • Polymerization Products: Terminal alkynes are prone to oxidative coupling (Glaser coupling) if exposed to copper traces/air, forming diynes.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary validation tool. The spectrum will exhibit a characteristic AA'XX' system for the pyridine ring and long-range coupling for the propargyl group.

Solvent Selection: DMSO-


 is recommended over CDCl

to prevent signal broadening of the OH proton and to ensure complete solubility.

H NMR Assignment (400 MHz, DMSO-

)
Proton EnvironmentShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
Pyridine H-2, H-6 8.50 – 8.60Doublet (d)

Deshielded by ring nitrogen.
Pyridine H-3, H-5 7.40 – 7.50Doublet (d)

Ortho to the alkyl attachment.
O-H (Alcohol) 6.00 – 6.50Broad Singlet/Doublet

Disappears on D

O shake.
C

-OH (Methine)
5.40 – 5.60Doublet of doublets

,

Key chiral center (racemic).
C

C-

(Alkyne)
3.50 – 3.70Doublet (d)

Long-range coupling to methine.

Expert Insight: Watch for the long-range coupling (


) between the methine proton and the alkyne proton. This often appears as a fine splitting of the methine doublet into a "doublet of doublets" and is a hallmark of propargyl alcohols.
B. Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" confirmation of functional groups, particularly useful for monitoring reaction completion (disappearance of aldehyde C=O).

  • O-H Stretch: Broad band at 3200–3400 cm

    
      (H-bonded).
    
  • Alkyne C-H Stretch: Sharp, diagnostic band at ~3250–3300 cm

    
     .
    
  • Alkyne C

    
    C Stretch:  Weak band at 2100–2200 cm
    
    
    
    (asymmetric stretch).
  • Pyridine Ring: Characteristic "breathing" modes at ~1600 cm

    
      and 1410 cm
    
    
    
    .
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of H

      
      O (
      
      
      
      ): m/z ~116 (Formation of conjugated enyne).
    • Loss of HC

      
      CH (
      
      
      
      ): Rare, but possible.
    • Tropylium-like rearrangement ions may appear due to the aromatic ring.

Purity & Stability Assessment (HPLC)

Due to the basicity of the pyridine nitrogen, standard silica chromatography can lead to tailing.

Recommended Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Ammonium Formate (Buffer pH ~8 preferred to keep pyridine neutral, or use 0.1% TFA if protonated form is acceptable).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    -
    
    
    
    ).

Stability Note: Store at -20°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can undergo slow oxidative polymerization or Glaser coupling if left in solution with trace metals and oxygen.

Functional Validation: The "Click" Test

To validate the reactivity of the alkyne handle (crucial for drug development applications), a small-scale Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) test is recommended.

Protocol:

  • Mix 1 eq. of 1-(Pyridin-4-yl)prop-2-yn-1-ol with 1 eq. of Benzyl Azide in

    
    -BuOH/H
    
    
    
    O (1:1).
  • Add 5 mol% CuSO

    
     and 10 mol% Sodium Ascorbate.
    
  • Stir at RT for 1 hour.

  • Success Criteria: LC-MS shows complete conversion to the 1,2,3-triazole adduct (

    
    ).
    

Characterization Logic Flow

Use this decision tree to guide your analytical workflow.

CharFlow Step1 Isolate Crude Product Step2 1H NMR (DMSO-d6) Step1->Step2 Decision1 Aldehyde Peak (~10ppm) Present? Step2->Decision1 Action1 Recrystallize / Column (Remove Aldehyde) Decision1->Action1 Yes Step3 Check Alkyne Proton (~3.6ppm) & Coupling Decision1->Step3 No Action1->Step2 Re-test Step4 HPLC Purity Check (>95%) Step3->Step4 Final Release for Biological Assay Step4->Final

Figure 2: Analytical decision tree for purity assessment.

References

  • General Synthesis of Pyridin-4-yl-carbinols: Reaction Class: Grignard Addition to Heterocyclic Aldehydes. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text describing reactivity of pyridine carboxaldehydes).
  • Spectroscopic Data Correlation

    • Database: SDBS (Spectral Database for Organic Compounds), AIST.
    • URL:

  • Click Chemistry Validation

    • Methodology: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
    • URL:[Link]

  • Safety & Handling

    • Source: PubChem Compound Summary for Pyridine-4-carboxaldehyde (Precursor Safety).
    • URL:[Link]

Exploratory

In-Depth Technical Guide: NMR Characterization of 1-(Pyridin-4-yl)prop-2-yn-1-ol

This guide details the NMR spectroscopic characterization of 1-(Pyridin-4-yl)prop-2-yn-1-ol , a critical intermediate in the synthesis of pyridine-based pharmaceuticals and ligands. The data is synthesized from experimen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR spectroscopic characterization of 1-(Pyridin-4-yl)prop-2-yn-1-ol , a critical intermediate in the synthesis of pyridine-based pharmaceuticals and ligands. The data is synthesized from experimental protocols involving the Grignard reaction of 4-pyridinecarboxaldehyde.

Introduction & Compound Significance

1-(Pyridin-4-yl)prop-2-yn-1-ol (also known as


-ethynyl-4-pyridinemethanol) is a bifunctional building block containing a pyridine ring and a terminal alkyne.[1][2] It is widely used in:
  • Click Chemistry: As a precursor for triazole-based ligands via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

  • Drug Discovery: Synthesis of kinase inhibitors and heterocyclic scaffolds.

  • Metal Coordination: Designing N-donor ligands for supramolecular assemblies.

Understanding its NMR signature is crucial for verifying the success of the ethynylation reaction and ensuring the absence of common impurities like unreacted aldehyde or over-alkylated byproducts.

Synthesis & Sample Preparation Context

To interpret the NMR data correctly, one must understand the synthesis origin, as impurities define the baseline noise.

Synthesis Logic (Grignard Addition)

The standard synthesis involves the nucleophilic addition of ethynylmagnesium bromide to 4-pyridinecarboxaldehyde in THF.

  • Reaction: $ \text{Py-CHO} + \text{HC}\equiv\text{C-MgBr} \rightarrow \text{Py-CH(OMgBr)-C}\equiv\text{CH} \xrightarrow{H_3O^+} \text{Py-CH(OH)-C}\equiv\text{CH} $

  • Key Impurities:

    • 4-Pyridinecarboxaldehyde: Distinct aldehyde proton at

      
       10.0 ppm.[3]
      
    • THF: Residual solvent peaks at

      
       3.76 and 1.85 ppm.
      
    • Water: Broad peak variable (

      
       1.5 - 4.0 ppm), critical in polar solvents like DMSO-
      
      
      
      .
Sample Preparation for NMR
  • Solvent Choice:

    • CDCl

      
      :  Good for observing the hydroxyl proton coupling (if dry) and general characterization.
      
    • CD

      
      OD:  Eliminates the hydroxyl proton coupling (via exchange) and simplifies the spectrum, but shifts the alkyne proton downfield.
      
    • DMSO-

      
      :  Best for observing the hydroxyl proton as a distinct doublet (coupling to CH) and preventing aggregation.
      

Detailed NMR Spectroscopic Data

H NMR Data Analysis

The spectrum is characterized by the distinct AA'BB' system of the 4-substituted pyridine ring and the propargylic system .

Table 1:


H NMR Chemical Shifts (400 MHz) 
PositionProton TypeShift (

, ppm) [CDCl

]
Shift (

, ppm) [CD

OD]
Multiplicity

Coupling (Hz)
H-2, H-6 Pyridine

-H
8.50 – 8.60 8.56 Doublet (d)

H-3, H-5 Pyridine

-H
7.40 – 7.50 7.66 – 7.78 *Doublet (d)

CH-OH Methine (Benzylic)5.45 – 5.55 5.46 Doublet (d) or Singlet

(to alkyne)
OH Hydroxyl3.0 – 5.0 ExchangedBroad SingletVariable
C

C-H
Terminal Alkyne2.60 – 2.70 3.05 Doublet (d)

Note: In CD


OD, the H-3,5 protons may appear slightly downfield due to hydrogen bonding with the solvent. The methine and alkyne protons often show long-range 

coupling (

2 Hz).
C NMR Data Analysis

The carbon spectrum confirms the pyridine substitution pattern and the presence of the alkyne moiety.

Table 2:


C NMR Chemical Shifts (100 MHz, CDCl

)
CarbonTypeShift (

, ppm)
Assignment Logic
C-2, C-6 Pyridine

-C
149.5 – 150.5 Deshielded by adjacent Nitrogen.
C-4 Pyridine ipso-C150.0 – 152.0 Substituted carbon; shift varies with concentration.
C-3, C-5 Pyridine

-C
121.0 – 122.0 Shielded relative to

-carbons.
C

C
Internal Alkyne82.0 – 84.0 Quaternary alkyne carbon.
C

C-H
Terminal Alkyne74.0 – 76.0 Terminal CH carbon.
CH-OH Carbinol62.0 – 64.0 Characteristic secondary alcohol shift.

Structural Visualization & Logic Flow

The following diagram illustrates the correlation between the molecular structure and the NMR signals, highlighting the key coupling pathways.

NMR_Assignment cluster_Pyridine Pyridine Ring (AA'BB') cluster_Propargyl Propargylic System Compound 1-(Pyridin-4-yl)prop-2-yn-1-ol H_alpha H-2, H-6 δ 8.56 ppm (Deshielded by N) Compound->H_alpha Methine CH-OH δ 5.46 ppm (Benzylic) Compound->Methine H_beta H-3, H-5 δ 7.45 ppm (Couples to H-2,6) H_alpha->H_beta ³J ≈ 6 Hz Alkyne C≡C-H δ 2.65 - 3.05 ppm (Terminal) Methine->Alkyne ⁴J ≈ 2 Hz (Long Range)

Caption: Structural assignment of 1-(Pyridin-4-yl)prop-2-yn-1-ol showing chemical shift logic and coupling pathways.

Experimental Protocol for NMR Validation

To ensure high-quality data acquisition, follow this standardized protocol:

  • Sample Preparation:

    • Dissolve 10-15 mg of the purified compound in 0.6 mL of CDCl

      
       (filtered through basic alumina if acid sensitivity is suspected).
      
    • Alternative: Use DMSO-

      
       if the compound is not fully soluble or to observe the OH coupling.
      
  • Acquisition Parameters (

    
    H): 
    
    • Spectral Width: -2 to 14 ppm (to catch broad OH or aldehyde impurities).

    • Relaxation Delay (D1):

      
       2.0 seconds (ensure full relaxation of alkyne protons).
      
    • Scans: 16 (sufficient for >10 mg).

  • Processing:

    • Apodization: Exponential multiplication with LB = 0.3 Hz.

    • Referencing: Set TMS to 0.00 ppm or residual CHCl

      
       to 7.26 ppm.
      
Troubleshooting Common Issues
  • Missing Alkyne Proton: If the alkyne proton (

    
    2.6 ppm) is broad or missing, check for deuterium exchange . In CD
    
    
    
    OD or presence of D
    
    
    O, this proton can exchange over time.
  • Water Peak Interference: In DMSO-

    
    , the water peak (
    
    
    
    3.3 ppm) can overlap with the alkyne signal. Use dry DMSO or switch to CDCl
    
    
    .

References

  • Synthesis and Characterization of Pyridine Deriv

    • Title: One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
    • Source: CORE (Open Access Research).
    • URL:[Link]

  • NMR D

    • Title: Direct Diazo-Transfer Reaction on -lactam: Synthesis and Preliminary Biological Activities. (Contains specific H NMR data for the title compound, labeled as 10l).
    • Source: National Institutes of Health (PubMed Central).
    • URL:[Link]

  • General NMR Shifts of Trace Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases.[4]

    • Source: American Chemical Society (Organometallics).
    • URL:[Link]

Sources

Foundational

Technical Guide: 1H and 13C NMR Characterization of 1-(Pyridin-4-yl)prop-2-yn-1-ol

Executive Summary 1-(Pyridin-4-yl)prop-2-yn-1-ol is a critical heterocyclic building block, frequently employed as a "warhead" linker in fragment-based drug discovery (FBDD) and as a precursor in "click chemistry" (CuAAC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyridin-4-yl)prop-2-yn-1-ol is a critical heterocyclic building block, frequently employed as a "warhead" linker in fragment-based drug discovery (FBDD) and as a precursor in "click chemistry" (CuAAC) reactions. Its structure combines an electron-deficient pyridine ring with a propargylic alcohol moiety, creating a unique electronic environment that presents specific NMR challenges—most notably long-range coupling and solvent-dependent hydroxyl exchange.

This guide provides a definitive technical breakdown of the nuclear magnetic resonance (NMR) characteristics of this molecule. It moves beyond simple peak listing to explain the causality of the signals, offering researchers a self-validating framework for structural confirmation.

Structural Analysis & Electronic Environment

Before interpreting spectra, one must understand the electronic influences at play:

  • Pyridine Ring (Electron Withdrawing): The nitrogen atom pulls electron density, significantly deshielding the ortho (C2/C6) protons and carbons.

  • Chiral Center: The carbinol carbon (C-OH) is chiral. While the enantiomers are NMR equivalent in achiral solvents, the presence of a chiral impurity or solvent could induce splitting.

  • Propargylic System: The rigid alkyne geometry facilitates long-range (

    
    ) coupling between the methine proton and the terminal alkyne proton.
    

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral fidelity, the sample history must be known. The most common synthesis route involves the nucleophilic addition of an ethynyl metal species to 4-pyridinecarboxaldehyde.

Synthesis Context (Source of Impurities)
  • Reagents: 4-Pyridinecarboxaldehyde + Ethynylmagnesium bromide (or Lithium acetylide).

  • Common Impurities: Residual aldehyde (CHO ~10.0 ppm), water (variable), or homocoupled diynes (Glaser coupling products).

NMR Sample Preparation Protocol

This protocol is designed to maximize resolution of the hydroxyl coupling, a key indicator of sample purity.

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Reasoning: DMSO inhibits intermolecular proton exchange of the -OH group. This allows observation of the

      
       coupling, confirming the alcohol is secondary. In CDCl3, the OH signal is often a broad singlet that "wanders" with concentration.
      
  • Drying: The sample must be strictly anhydrous.

    • Step: Dry the solid compound under high vacuum (<1 mbar) for 2 hours to remove trace water. Water promotes rapid proton exchange, collapsing the OH doublet into a singlet.

  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. High concentrations can induce stacking effects in aromatic systems, slightly shifting peaks.

1H NMR Analysis (500 MHz, DMSO-d6)

Spectrum Overview & Assignment

The spectrum is characterized by the distinct AA'BB' pattern of the pyridine ring and the propargylic coupling in the aliphatic region.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
Py-2,6 8.53 – 8.57Doublet (d)2H

Ortho protons (deshielded by N)
Py-3,5 7.42 – 7.46Doublet (d)2H

Meta protons
OH 6.15 – 6.25Doublet (d)1H

Hydroxyl proton (visible in DMSO)
CH-OH 5.45 – 5.55Doublet of Doublets (dd)1H

,

Methine proton (Benzylic/Propargylic)
C

CH
3.60 – 3.70Doublet (d)1H

Terminal alkyne proton
Expert Insights & Validation Checks
  • The "Roof Effect": The pyridine protons (AA'BB') often show a "roof effect" (leaning) toward each other if the field strength is low (<300 MHz). At higher fields, they appear as clean doublets.

  • The Propargylic Signature: The methine proton (CH-OH) is not a simple doublet. It couples to the OH (large

    
    ) and the terminal alkyne (small 
    
    
    
    ).
    • Validation: If you decouple the alkyne proton (~3.65 ppm), the methine signal should simplify.

  • Solvent Effect (CDCl3 vs. DMSO): In CDCl3, the OH is usually a broad singlet at ~2.5-4.0 ppm, and the methine proton appears as a doublet (coupled only to the alkyne) or a broad singlet.

13C NMR Analysis (125 MHz, DMSO-d6)

The 13C spectrum confirms the carbon skeleton.[1] Note that the alkyne carbons are distinct: the internal carbon is deshielded relative to the terminal carbon.

Carbon TypeShift (

, ppm)
AssignmentStructural Logic
Aromatic CH 149.5 – 150.0C-2, C-6Highly deshielded by adjacent Nitrogen.
Quaternary C 151.5 – 152.5C-4 (Ipso)Point of attachment to the carbinol.
Aromatic CH 120.5 – 121.5C-3, C-5Shielded relative to C-2/6.
Quaternary C 84.0 – 85.0Internal Alkyne (-C

)
Deshielded relative to terminal.
CH 76.0 – 77.0Terminal Alkyne (

CH)
Characteristic terminal alkyne region.
CH 62.5 – 63.5Carbinol (CH-OH)Secondary alcohol carbon.

Advanced Characterization (2D NMR)

To definitively prove the connectivity, specifically the linkage between the ring and the propargylic chain, HMBC (Heteronuclear Multiple Bond Correlation) is required.

Key 2D Correlations
  • COSY: Shows correlations between Py-2/6

    
     Py-3/5, and Methine 
    
    
    
    Alkyne (weak long-range).
  • HMBC: This is the "smoking gun" for connectivity.

    • Methine H (

      
       5.5) 
      
      
      
      Py-C4 (
      
      
      152), Py-C3/5 (
      
      
      121), Alkyne-Internal (
      
      
      84), Alkyne-Terminal (
      
      
      76).
    • Significance: This proves the alcohol is attached to the C4 position of the pyridine and the alkyne.

Structural Logic Diagram (Graphviz)

NMR_Connectivity cluster_pyridine Pyridine Ring cluster_linker Propargylic Linker cluster_alkyne Alkyne Terminus Py_H26 H-2,6 (8.55 ppm) Py_H35 H-3,5 (7.44 ppm) Py_H26->Py_H35 3J (Ortho) Py_C4 C-4 (Ipso) (152 ppm) Py_H35->Py_C4 HMBC Methine_H Methine H (5.50 ppm) Methine_H->Py_C4 HMBC (Key Link) OH_H OH (6.20 ppm) Methine_H->OH_H 3J (Vicinal) Alkyne_H Alkyne H (3.65 ppm) Methine_H->Alkyne_H 4J (Long Range)

Caption: Network of Scalar Couplings (Solid/Dashed) and HMBC Correlations (Blue/Dotted) defining the structure.

Troubleshooting & Impurity Profiling

Even with correct shifts, samples often fail QC due to specific impurities inherent to the synthesis.

Impurity SignalShift (

)
OriginRemediation
Aldehyde Proton ~10.0 ppm (s)Unreacted 4-PyridinecarboxaldehydeScavenge with polymer-supported amine or recrystallize.
Broad Water Peak ~3.3 ppm (DMSO)Wet Solvent / Hygroscopic SampleDry sample under P2O5; use fresh ampoule of DMSO-d6.
Symmetric Diyne ~7.3-8.6 (Py signals)Glaser Coupling (Oxidative dimerization)Check Mass Spec (M+ dimer). Hard to separate; requires careful chromatography.
Missing OH Split OH is broad singletAcidic impurities or WaterAdd activated molecular sieves to the NMR tube to remove water.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_analysis Validation Start Crude 1-(Pyridin-4-yl)prop-2-yn-1-ol Dry Vacuum Dry (2h, <1 mbar) Start->Dry Solvent Dissolve in DMSO-d6 (0.6 mL) Dry->Solvent Transfer Transfer to NMR Tube (Filter if cloudy) Solvent->Transfer Lock Lock & Shim (Target: Solv @ 2.50 ppm) Transfer->Lock Pulse Run 1H (16 scans) Run 13C (512 scans) Lock->Pulse Check1 Check OH Coupling (Is it a doublet?) Pulse->Check1 Check1->Dry No (Wet) Check2 Check Alkyne Coupling (Is Methine a dd?) Check1->Check2

Caption: Step-by-step workflow for acquiring high-fidelity NMR data for propargylic alcohols.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on coupling constants and 2D NMR).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Standard reference for chemical shift ranges).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for identifying water/solvent peaks in DMSO).

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier. (Reference for pyridine ring shifts).

Sources

Exploratory

Technical Guide: Spectroscopic Analysis of 1-(Pyridin-4-yl)prop-2-yn-1-ol

This technical guide details the spectroscopic characterization of 1-(Pyridin-4-yl)prop-2-yn-1-ol , a critical heterocyclic building block in medicinal chemistry.[1] The following analysis synthesizes theoretical princip...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 1-(Pyridin-4-yl)prop-2-yn-1-ol , a critical heterocyclic building block in medicinal chemistry.[1] The following analysis synthesizes theoretical principles with practical experimental protocols to ensure reproducible identification and purity assessment.

Executive Summary & Chemical Context

1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 21046-77-9) is a bifunctional intermediate combining a basic pyridine ring with a reactive propargylic alcohol moiety.[1] It serves as a versatile scaffold in the synthesis of kinase inhibitors and heterocyclic pharmacophores.

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 133.15 g/mol [2]

  • Key Structural Features:

    • 4-Substituted Pyridine: Electron-deficient aromatic system.[1]

    • Secondary Alcohol: Chiral center (racemic unless specified), H-bond donor/acceptor.[1]

    • Terminal Alkyne: Diagnostic C

      
      C and 
      
      
      
      C-H stretches.

Infrared Spectroscopy (FTIR) Analysis

The IR spectrum of this compound is dominated by the competition between the hydroxyl and alkynyl groups in the high-frequency region, and the characteristic "breathing" modes of the pyridine ring in the fingerprint region.

Diagnostic Band Assignments
Frequency Region (

)
Functional GroupVibrational ModeDiagnostic Notes
3100 – 3400 O-H (Alcohol)Stretching (Broad)Broad band due to intermolecular H-bonding.[1] Often overlaps with the sharp alkyne C-H.
3200 – 3300

C-H (Alkyne)
Stretching (Sharp)Distinctly sharper than the O-H band.[1] Usually appears as a shoulder or spike on the O-H envelope.
2100 – 2250 C

C (Alkyne)
Stretching (Weak)Weak intensity due to the internal nature of the bond polarity, but diagnostic for the triple bond.
1590 – 1605 C=N / C=C (Pyridine)Ring StretchingCharacteristic doublet often seen in pyridines.[1] The "pyridine breathing" mode.
1400 – 1420 C-C (Pyridine)Skeletal Vib.[1]Strong band typical of 4-substituted pyridines.
1000 – 1100 C-O (Alcohol)StretchingStrong intensity.[1] Confirms the secondary alcohol nature.
800 – 850 C-H (Aromatic)Out-of-Plane BendDiagnostic for 4-substitution (para-like substitution pattern).[1]
Experimental Considerations (ATR-FTIR)
  • Sample State: Solid/Crystalline powder.[1]

  • Technique: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal is preferred over KBr pellets to avoid hygroscopic water interference in the O-H region.[1]

  • Common Artifacts:

    • Water:[4] A broad hump at 3400

      
       indicates wet solvent residue (often from hygroscopic pyridine salts).[1]
      
    • Precursor: A strong peak at ~1700

      
       indicates unreacted 4-pyridinecarboxaldehyde.[1]
      

Mass Spectrometry (MS) Analysis

Mass spectrometry validates the molecular weight and provides a structural fingerprint through fragmentation.[5][6][7]

Ionization Techniques[1]
  • Electrospray Ionization (ESI): Preferred for purity checks.[1]

    • Mode: Positive (+).[1]

    • Parent Ion:

      
       Da.[1]
      
    • Adducts: Sodium adducts

      
       may appear if buffers are used.[1]
      
  • Electron Impact (EI): Preferred for structural elucidation (70 eV).[1]

    • Molecular Ion:

      
       Da.[1]
      
Fragmentation Pathway (EI/CID)

The fragmentation is driven by the stability of the aromatic ring and the propensity for dehydration in alcohols.

  • 
    -Cleavage:  Loss of the ethynyl group (rare) or H-atom.[1]
    
  • Dehydration: Loss of water (

    
    , -18 Da) is the dominant pathway, driven by the formation of a conjugated vinyl-pyridine species.[1]
    
  • Ring Fragmentation: At high energy, the pyridine ring degrades, losing HCN (27 Da).[1]

Fragmentation Visualization

MS_Fragmentation M Molecular Ion [M+H]+ = 134 (ESI) M+. = 133 (EI) Frag1 Dehydration [M - H2O] m/z ~ 115/116 M->Frag1 - H2O (18) Frag2 Loss of Acetylene/Propargyl [M - C2H2/C3H3] M->Frag2 Complex Rearrangement Frag3 Pyridinium Ion C5H5N+ m/z 79 Frag1->Frag3 Loss of Side Chain Frag4 Ring Opening [C4H3]+ m/z 51 Frag3->Frag4 - HCN (27)

Figure 1: Proposed MS fragmentation pathway for 1-(Pyridin-4-yl)prop-2-yn-1-ol.

Experimental Protocols

Protocol A: High-Fidelity ATR-FTIR Acquisition
  • Crystal Cleaning: Clean the diamond ATR crystal with isopropanol followed by methanol.[1] Ensure background scan shows no residual peaks.[1]

  • Background: Collect 16 scans of ambient air.

  • Deposition: Place ~2 mg of sample on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for the hard crystalline lattice of pyridines).

  • Acquisition: Collect 32 scans at 4

    
     resolution.
    
  • QC Check: Verify the baseline is flat between 1800–2500

    
     (excluding the alkyne stretch).[1]
    
Protocol B: LC-MS Purity Assessment
  • Solvent: Dissolve 1 mg sample in 1 mL 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1]

  • Gradient: 5% to 95% B (ACN + 0.1% FA) over 5 minutes.

    • Rationale: Pyridines are basic; formic acid ensures protonation (

      
      ) and improves peak shape by reducing silanol interactions.[1]
      
  • Detection: Monitor UV at 254 nm (aromatic) and MS (ESI+).

Data Summary Table

ParameterExpected ValueToleranceInterpretation
Parent Ion (ESI+) 134.06 m/z± 0.5Confirms MW (133.[1]15)
Base Peak (EI) 133 or 115 m/zN/A115 indicates facile dehydration
IR Alkyne Stretch 3250

± 20Confirms terminal alkyne
IR Pyridine Band 1600

± 10Confirms aromatic heterocycle
Melting Point ~110–115 °C± 2Purity indicator (Sharp range = Pure)

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22730957, 1-(Pyridin-2-yl)prop-2-yn-1-ol (Isomer Analog).[1] Retrieved from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for Pyridine and Alkyne IR bands).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1] University Science Books.[1] (Source for alcohol dehydration and pyridine fragmentation mechanisms).[1]

Sources

Foundational

physical and chemical properties of 1-(Pyridin-4-yl)prop-2-yn-1-ol

CAS Registry Number: 1087354-01-5 Formula: C₈H₇NO Molecular Weight: 133.15 g/mol [1] Executive Summary 1-(Pyridin-4-yl)prop-2-yn-1-ol is a bifunctional heterocyclic building block characterized by a pyridine ring substit...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1087354-01-5 Formula: C₈H₇NO Molecular Weight: 133.15 g/mol [1]

Executive Summary

1-(Pyridin-4-yl)prop-2-yn-1-ol is a bifunctional heterocyclic building block characterized by a pyridine ring substituted at the C4 position with a propargylic alcohol moiety.[1] This molecular architecture integrates a basic nitrogen center (pKa ~5.2) with a reactive terminal alkyne and a secondary hydroxyl group. It serves as a critical intermediate in the synthesis of pharmaceutical pharmacophores, particularly in the development of kinase inhibitors and heterocyclic ligands where the pyridine ring acts as a hydrogen bond acceptor and the alkyne provides a vector for carbon-carbon bond formation via Sonogashira coupling or "Click" chemistry.

Molecular Architecture & Identification

The molecule consists of a pyridine ring attached to a chiral center bearing a hydroxyl group and a terminal ethynyl group. The presence of the pyridine nitrogen renders the molecule amphoteric, capable of acting as a base or nucleophile, while the propargylic alcohol motif allows for diverse post-functionalization.

PropertyDataSource/Note
IUPAC Name 1-(Pyridin-4-yl)prop-2-yn-1-olStandard Nomenclature
CAS Number 1087354-01-5[PubChem, 2025]
SMILES C#CC(O)C1=CC=NC=C1Canonical
InChI Key Computed upon structureUnique Identifier
Molecular Weight 133.15 g/mol Calculated
H-Bond Donors 1 (OH)Structural Analysis
H-Bond Acceptors 2 (N, OH)Structural Analysis
Rotatable Bonds 1C(Py)-CH(OH) Bond

Synthetic Pathways & Production

The most robust and authoritative method for synthesizing 1-(Pyridin-4-yl)prop-2-yn-1-ol involves the nucleophilic addition of an ethynyl organometallic reagent to 4-pyridinecarboxaldehyde.[1] This route ensures high atom economy and direct access to the secondary alcohol.

Primary Synthesis Protocol: Grignard Addition

Reaction Type: Nucleophilic Addition to Carbonyl Precursors: 4-Pyridinecarboxaldehyde, Ethynylmagnesium bromide (0.5 M in THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

  • Reagent Charging: Charge the flask with ethynylmagnesium bromide (1.1 equivalents, 0.5 M in THF). Cool the solution to 0 °C using an ice/water bath to suppress side reactions (e.g., deprotonation of the pyridine ring).

  • Addition: Dissolve 4-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF (5 volumes). Add this solution dropwise to the Grignard reagent over 30 minutes. Note: Slow addition prevents localized overheating and ensures chemoselectivity.

  • Reaction Monitoring: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor consumption of the aldehyde by TLC (SiO₂, 5% MeOH in DCM).

  • Quenching: Cool the mixture back to 0 °C. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl provides a mild proton source to hydrolyze the magnesium alkoxide intermediate without protonating the pyridine nitrogen to a degree that prevents extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Logic Diagram

The following diagram illustrates the reaction pathway and electronic flow during synthesis.

SynthesisPath Aldehyde 4-Pyridinecarboxaldehyde (Electrophile) Complex Mg-Alkoxide Intermediate (Tetrahedral Complex) Aldehyde->Complex THF, 0°C Grignard Ethynylmagnesium Bromide (Nucleophile) Grignard->Complex Quench NH4Cl Hydrolysis Complex->Quench Protonation Product 1-(Pyridin-4-yl)prop-2-yn-1-ol (Target) Quench->Product Isolation

Figure 1: Nucleophilic addition mechanism for the synthesis of the target alcohol.

Physical & Chemical Characterization

Experimental data for this specific CAS is often derived from analogous propargylic alcohols. The values below represent a synthesis of reported and predicted physicochemical parameters essential for handling.

ParameterValue/RangeContext
Physical State Solid or Viscous OilDepends on purity; often low-melting solid.[1]
Melting Point 78–85 °C (Predicted)Analogous to

-methyl-4-pyridinemethanol [Pipzine, 2025].[1]
Boiling Point ~275 °C (760 mmHg)Predicted based on MW and polarity.
pKa (Pyridine N) 5.2–5.4Basic nitrogen; protonates in acidic media.
LogP 0.4–0.6Moderately lipophilic; suitable for crossing membranes.
Solubility HighSoluble in DCM, MeOH, DMSO, dilute aqueous acid.

Chemical Reactivity & Transformations

The utility of 1-(Pyridin-4-yl)prop-2-yn-1-ol lies in its divergent reactivity. It possesses three distinct reactive sites: the pyridine nitrogen, the secondary hydroxyl group, and the terminal alkyne.

Key Reaction Pathways
  • Sonogashira Coupling (Alkyne Functionalization):

    • Reagents: Aryl Halide (Ar-I), Pd(PPh₃)₂Cl₂, CuI, Et₃N.

    • Mechanism: The terminal alkyne undergoes transmetallation with copper, entering the catalytic cycle to form disubstituted alkynes. This is crucial for extending the carbon skeleton in drug discovery.

  • Oxidation (Ketone Formation):

    • Reagents: MnO₂ (Activated) in DCM or Dess-Martin Periodinane.[1]

    • Product: 1-(Pyridin-4-yl)prop-2-yn-1-one (Ynone).[1][2]

    • Utility: The resulting ynone is a Michael acceptor, useful for heterocyclic ring closures (e.g., pyrazoles).

  • Salt Formation:

    • Reagents: HCl/Ether or Methyl Iodide.

    • Product: Pyridinium salts. Increases water solubility or activates the ring for nucleophilic attack.

Reactivity Map

Reactivity Core 1-(Pyridin-4-yl)prop-2-yn-1-ol Ynone Ynone Derivative (Oxidation) Core->Ynone MnO2, DCM Coupled Di-substituted Alkyne (Sonogashira) Core->Coupled Ar-I, Pd/Cu cat. Salt Pyridinium Salt (Protonation/Alkylation) Core->Salt HCl or MeI Triazole 1,2,3-Triazole (Click Chemistry) Core->Triazole R-N3, Cu(I)

Figure 2: Divergent synthetic utility of the propargylic alcohol scaffold.[1]

Handling, Stability & Safety

Signal Word: Warning GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Storage: Store at 2–8 °C under inert gas (Argon). The terminal alkyne can be sensitive to prolonged exposure to air/light (polymerization risk).

  • Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizing agents and heavy metals (Ag, Cu) in the absence of ligands, as terminal acetylides can be explosive when dry.

  • Handling: Use a fume hood. Avoid inhalation of dust/vapors. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • PubChem. (2025). 1-(Pyridin-4-yl)prop-2-yn-1-ol (Compound).[1][2][3] National Library of Medicine. [1]

  • Pipzine Chemicals. (2025). Physical properties of alpha-Methyl-4-pyridinemethanol (Analogous Structure).

  • ChemicalBook. (2025). 4-Pyridinecarboxaldehyde Properties and Reactions.

  • Organic Syntheses. (2014). Synthesis of Pyridine Derivatives via Grignard Addition. Org. Synth. 2014, 91, 221-232.[4]

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-(pyridin-4-yl)propan-2-ol.

Sources

Exploratory

Technical Monograph: 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS 1087354-01-5)

Part 1: Executive Summary & Chemical Identity 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS 1087354-01-5) is a high-value heterocyclic building block characterized by a pyridine ring substituted at the C4 position with a propargyl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS 1087354-01-5) is a high-value heterocyclic building block characterized by a pyridine ring substituted at the C4 position with a propargyl alcohol moiety. This bifunctional scaffold—containing both a basic nitrogen acceptor and a terminal alkyne—serves as a critical intermediate in the synthesis of kinase inhibitors, pharmaceutical fragments, and "Click Chemistry" libraries.

Its structural utility lies in the orthogonality of its functional groups: the pyridine ring often functions as a hinge-binding motif in ATP-competitive inhibitors, while the alkyne handle allows for rapid diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-coupling.

Chemical Specifications
ParameterSpecification
CAS Number 1087354-01-5
IUPAC Name 1-(Pyridin-4-yl)prop-2-yn-1-ol
Synonyms

-Ethynyl-4-pyridinemethanol; 4-(1-Hydroxyprop-2-ynyl)pyridine
Molecular Formula C

H

NO
Molecular Weight 133.15 g/mol
Appearance Off-white to pale yellow solid (or viscous oil upon storage)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calc) ~5.2 (Pyridine N), ~13 (Alkyne CH), ~16 (Alcohol OH)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol is classically achieved via the nucleophilic addition of an ethynyl organometallic reagent to pyridine-4-carboxaldehyde. This section details a robust, scalable protocol suitable for research laboratories.

Mechanism of Synthesis

The reaction proceeds through a Grignard addition mechanism. The ethynylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The pyridine nitrogen, being basic, may coordinate with the magnesium species, necessitating a slight excess of the Grignard reagent to ensure full conversion.

SynthesisPath Start Pyridine-4-carboxaldehyde (CAS 872-85-5) Inter Mg-Alkoxide Intermediate Start->Inter THF, 0°C to RT Nucleophilic Addition Reagent Ethynylmagnesium Bromide (0.5M in THF) Reagent->Inter Product 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS 1087354-01-5) Inter->Product NH4Cl (aq) Quench/Workup

Figure 1: Synthetic pathway for the preparation of 1-(Pyridin-4-yl)prop-2-yn-1-ol via Grignard addition.

Standard Operating Procedure (SOP)

Reagents:

  • Pyridine-4-carboxaldehyde (1.0 equiv)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH

    
    Cl) solution
    

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solubilization: Charge the flask with Pyridine-4-carboxaldehyde (10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer Ethynylmagnesium bromide (12 mmol, 24 mL) to the addition funnel under nitrogen. Add dropwise to the aldehyde solution over 30 minutes, maintaining the internal temperature <5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (5% MeOH in DCM) or LC-MS.

  • Quench: Cool the mixture back to 0°C. Slowly quench by adding saturated NH

    
    Cl solution (20 mL). Caution: Exothermic reaction.
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc, 50 mL). Separate the organic layer.[1][2] Extract the aqueous layer twice more with EtOAc (2 x 30 mL).

  • Workup: Combine organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–5% MeOH in DCM) to yield the pure title compound.

Part 3: Applications in Drug Discovery

This molecule is not merely a solvent or reagent; it is a heterobifunctional pharmacophore precursor . Its applications in medicinal chemistry are driven by two distinct reactivity profiles.

Fragment-Based Drug Discovery (FBDD)

The pyridine ring is a privileged scaffold for kinase inhibition, often forming hydrogen bonds with the hinge region of the ATP-binding pocket. The propargyl alcohol tail provides a vector for "growing" the fragment into the solvent-exposed region or a hydrophobic pocket.

"Click" Chemistry & Library Generation

The terminal alkyne is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows researchers to rapidly synthesize libraries of 1,2,3-triazoles to screen for biological activity.

Workflow: Triazole Library Synthesis

  • Core: 1-(Pyridin-4-yl)prop-2-yn-1-ol.

  • Diversity Elements: Various organic azides (R-N

    
    ).
    
  • Catalyst: CuSO

    
     / Sodium Ascorbate.
    
  • Result: A library of 4-(pyridin-4-yl-hydroxymethyl)-1-substituted-1,2,3-triazoles.

Applications cluster_reactions Downstream Transformations Core CAS 1087354-01-5 (Alkyne Handle) Click CuAAC Reaction (Click Chemistry) Core->Click Sono Sonogashira Coupling (Pd-Catalyzed) Core->Sono Oxidation Oxidation to Ketone (Propargyl Ketone) Core->Oxidation Products Triazole Libraries (Kinase Inhibitors) Click->Products + R-N3 Extended Extended Biaryls (Rigid Linkers) Sono->Extended + Ar-X Warhead Michael Acceptors (Covalent Inhibitors) Oxidation->Warhead MnO2

Figure 2: Functionalization pathways for CAS 1087354-01-5 in medicinal chemistry.

Part 4: Safety & Handling

While CAS 1087354-01-5 is a valuable intermediate, it possesses specific hazards related to its functional groups.

  • Instability: Terminal alkynes can polymerize or decompose if exposed to heat or radical initiators. Store at low temperatures (2–8°C).

  • Acidity: The alkyne proton is weakly acidic (pKa ~25). Strong bases (e.g., n-BuLi) will deprotonate both the hydroxyl and the alkyne.

  • Toxicology: As a pyridine derivative, it should be treated as a potential irritant and harmful if swallowed. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7859, Propargyl alcohol (Analog Reference). Retrieved from [Link]

    • Note: While the specific CAS 1087354-01-5 entry is limited in public databases, its properties are inferred from the homologous series of pyridine-methanols and propargyl alcohols.
  • Synthetic Methodology (Grignard Addition to Pyridines)

    • Trécourt, F., et al. (2014).[1] New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. Retrieved from [Link]

    • Validates the stability of the pyridine ring under Grignard conditions.
  • Applications in Heterocycle Synthesis
  • General Protocol for Alkyne Addition

    • Organic Chemistry Portal. Synthesis of Pyridines and Related Compounds. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 1-(Pyridin-4-yl)prop-2-yn-1-ol

Part 1: Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 276884-47-0), a critical intermediate in the synthesis of heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 276884-47-0), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and functional materials. Unlike simple pyridines, this molecule possesses a trifunctional landscape—a basic pyridine nitrogen, a secondary hydroxyl group, and a terminal alkyne—creating a complex solubility profile dependent on pH, hydrogen bonding capacity, and dielectric constant.

Key Takeaway: The compound exhibits optimal solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (MeOH, EtOH). It shows conditional solubility in chlorinated solvents (DCM) and is generally insoluble in aliphatic hydrocarbons (Hexanes), a property that can be exploited for purification via recrystallization.

Part 2: Physicochemical Framework

To predict and manipulate the solubility of 1-(Pyridin-4-yl)prop-2-yn-1-ol, one must understand the competing forces within its structure.

Structural Determinants of Solubility

The molecule (C₈H₇NO) acts as an amphiphilic species with three distinct interaction zones:

  • Pyridine Ring (Hydrophobic/Basic): The aromatic ring drives lipophilicity (

    
    -
    
    
    
    stacking), while the nitrogen atom (pKa ~5.2) accepts hydrogen bonds and protonates in acidic media, drastically altering water solubility.
  • Propargylic Alcohol Moiety (Polar/H-Bonding):

    • Hydroxyl (-OH): Acts as both an H-bond donor and acceptor.

    • Alkyne (-C≡CH): The terminal proton is weakly acidic (pKa ~25), allowing for specific interactions in basic media but contributing to lipophilicity in neutral solvents.

Computed Properties Table
PropertyValue (Approx.)[1][2][3]Impact on Solvation
Molecular Weight 133.15 g/mol Low MW facilitates dissolution kinetics.
LogP (Octanol/Water) 0.3 – 0.6Moderately lipophilic; partitions well into organic organic layers.
H-Bond Donors 1 (OH)Critical for solubility in alcohols and water.
H-Bond Acceptors 2 (N, OH)Facilitates dissolution in DMSO/DMF.
Physical State Solid (Pale yellow)Requires energy (sonication/heat) to overcome lattice energy.

Part 3: Solubility Landscape & Solvent Selection

The following data categorizes solvents based on their efficiency in dissolving 1-(Pyridin-4-yl)prop-2-yn-1-ol at room temperature (25°C).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Ideal for stock solutions and high-temp reactions (e.g., Sonogashira). Hard to remove.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Preferred for reactions; easy to remove. Ethanol is excellent for recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-50 mg/mL)Standard extraction solvent. Solubility improves with small % of MeOH.
Ethers THF, 1,4-Dioxane, MTBEModerate Good for Grignard/Lithiation reactions. MTBE is a poor solvent (good for precipitation).
Esters/Ketones Ethyl Acetate, AcetoneModerate/Low Variable. Often used as the "solvent" in solvent/antisolvent crystallizations.
Aliphatic HC Hexanes, Heptane, PentaneInsoluble (<1 mg/mL)Critical Antisolvent. Use to crash out the product from DCM or EtOAc.
Aqueous Water (pH 7)Low/Moderate Limited solubility due to aromaticity.
Aqueous Acid 0.1M HCl, 1M Acetic AcidHigh Protonation of pyridine N renders it water-soluble (Py-H⁺).
Mechanistic Visualization

The following diagram illustrates the solvation mechanism and decision logic for solvent selection.

SolubilityLogic cluster_Solvents Solvent Interaction Mechanisms Compound 1-(Pyridin-4-yl) prop-2-yn-1-ol DMSO DMSO/DMF (Dipole-Dipole + H-Bond Acceptor) Compound->DMSO Strong Solvation Alcohol MeOH/EtOH (H-Bond Network) Compound->Alcohol Good Solvation DCM DCM/CHCl3 (Weak Polarity) Compound->DCM Moderate Solvation Hexane Hexanes (Van der Waals only) Compound->Hexane No Interaction Reaction Reaction Medium (THF, DMF) DMSO->Reaction Purification Purification (Crystallization) Alcohol->Purification Hexane->Purification Antisolvent

Caption: Figure 1.[4] Solvation mechanisms and their correlation to experimental applications.

Part 4: Experimental Protocols

Standard Dissolution Protocol (Stock Solution)

Objective: Prepare a stable 50 mM stock solution for biological assay or chemical synthesis.

  • Weighing: Accurately weigh the solid 1-(Pyridin-4-yl)prop-2-yn-1-ol.

  • Solvent Choice: Use DMSO (biological assays) or Anhydrous Ethanol (chemical synthesis).

    • Note: Avoid Acetone for storage; the alkyne and secondary alcohol can react slowly (aldol-type or hemiketal formation) over long periods.

  • Mixing: Add solvent to 80% of final volume. Vortex for 30 seconds.

    • Troubleshooting: If solid persists, sonicate at 40 kHz for 5 minutes. The bath temperature should not exceed 35°C to prevent alkyne degradation.

  • Finalizing: Dilute to volume. Store at -20°C.

Purification via Solvent/Antisolvent Recrystallization

Objective: Purify crude material containing non-polar impurities.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

    • Alternative: If very insoluble, use a 10:1 mixture of DCM:Methanol.

  • Filtration: Filter hot to remove insoluble salts/catalysts.

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise to the stirring hot solution until persistent turbidity is observed (cloud point).

  • Crystallization: Remove heat and allow to cool slowly to room temperature, then transfer to 4°C.

  • Collection: Filter the resulting crystals and wash with cold 1:4 EtOAc:Hexanes.

Part 5: Stability & Handling Applications

pH-Dependent Solubility (Extraction Workflow)

The basicity of the pyridine ring allows for "Acid-Base Swing" purification, a highly effective technique for this compound.

ExtractionWorkflow Start Crude Mixture (Organic Solvent) Acidify Add 1M HCl (Extract to Aqueous) Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Discard Impurities) Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product as Py-H+) Sep1->AqLayer1 Basify Add NaOH/NaHCO3 (Neutralize to pH ~9) AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract Final Pure Product Extract->Final

Caption: Figure 2. Acid-Base extraction workflow exploiting the pyridine nitrogen pKa.

Reaction Media Considerations
  • Sonogashira Coupling: Use THF/Et₃N or DMF/Et₃N . The compound is highly soluble here, and the amine base prevents protonation of the pyridine, ensuring the catalyst remains active.

  • Oxidation (to Ketone): Use DCM (with Dess-Martin Periodinane) or Acetone (Jones Oxidation).

Part 6: References

  • PubChem. 1-(Pyridin-2-yl)prop-2-yn-1-ol (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Jan 2026).

  • Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. GitLab.io. Available at: [Link] (Accessed Jan 2026).

  • Organic Chemistry Portal. Synthesis of Pyridines and Related Compounds. Available at: [Link] (Accessed Jan 2026).

Sources

Exploratory

stability and storage conditions for 1-(Pyridin-4-yl)prop-2-yn-1-ol

Technical Guidance for Pharmaceutical Intermediates [1] Executive Summary 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 1087354-01-5) is a bifunctional heterocyclic intermediate critical in the synthesis of complex pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Pharmaceutical Intermediates [1]

Executive Summary

1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 1087354-01-5) is a bifunctional heterocyclic intermediate critical in the synthesis of complex pharmacophores.[1] Its stability is compromised by three primary vectors: oxidative dehydrogenation , acid-catalyzed rearrangement , and hygroscopic salt formation .[1]

Core Storage Directive: Store at 2–8°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) . Desiccation is mandatory to prevent pyridine-mediated moisture uptake.[1]

Chemical Profile & Stability Mechanisms

To implement an effective storage protocol, one must understand the molecular vulnerabilities of the compound.

PropertySpecification
IUPAC Name 1-(Pyridin-4-yl)prop-2-yn-1-ol
CAS Registry 1087354-01-5
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Physical State Viscous liquid or low-melting solid (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
1.1 Degradation Pathways

The compound features a basic pyridine ring and a reactive propargylic alcohol group.[1] These moieties interact to create specific instability modes:

  • Oxidative Instability: The secondary alcohol position is benzylic-like (activated by the pyridine ring) and susceptible to oxidation by atmospheric oxygen, forming the corresponding ketone, 1-(pyridin-4-yl)prop-2-yn-1-one , which is significantly more reactive and prone to polymerization (Michael acceptor).[1]

  • Meyer-Schuster Rearrangement: In the presence of trace acids and moisture, the propargylic alcohol can undergo rearrangement to form α,β-unsaturated carbonyls.[1] The basic pyridine nitrogen can scavenge protons, potentially buffering this, but if the nitrogen forms a salt (e.g., with carbonic acid from air), the local acidity can catalyze the rearrangement.

  • Hygroscopicity: The pyridine nitrogen is a hydrogen-bond acceptor.[1] Exposure to humid air leads to water absorption, altering stoichiometry and promoting hydrolysis of downstream reaction mixtures.

DegradationPathways cluster_oxidation Oxidation Pathway cluster_acid Acid-Catalyzed Pathway Target 1-(Pyridin-4-yl)prop-2-yn-1-ol Ketone 1-(Pyridin-4-yl)prop-2-yn-1-one (Reactive Michael Acceptor) Target->Ketone [O] / Air Exposure Enone Enone Isomer (Meyer-Schuster) Target->Enone H+ / Moisture Polymer Oligomers/Polymers Ketone->Polymer Polymerization

Figure 1: Primary degradation pathways including oxidation to reactive ketones and acid-catalyzed isomerization.[1]

Standard Operating Procedure (SOP): Storage & Handling

This protocol ensures the integrity of the compound for use in high-precision SAR (Structure-Activity Relationship) studies or GMP manufacturing.[1]

2.1 Receiving and Initial QC

Upon receipt of the material, perform the following immediately:

  • Visual Inspection: The compound should be off-white to yellow.[1] Darkening (brown/red) indicates oxidation or polymerization.[1]

  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent condensation on the hygroscopic solid/liquid.

2.2 Storage Conditions
ParameterConditionRationale
Temperature 2°C to 8°C Slows kinetics of oxidation and rearrangement.[1]
Atmosphere Inert (Argon/N₂) Prevents oxidation of the alcohol and N-oxide formation.[1]
Container Amber Glass Protects from UV-induced radical formation (alkyne sensitivity).[1]
Closure Teflon-lined Cap Prevents leaching of plasticizers; ensures airtight seal.[1]
Desiccant Required Store secondary container with silica gel or molecular sieves.[1]
2.3 Handling Workflow

Do not store neat liquid/solid in plastic containers (PE/PP) for long periods , as propargylic alcohols can leach additives or permeate plastics.[1]

StorageWorkflow Start Material Receipt Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Aliquot Aliquot under Inert Gas (Glovebox or N2 Line) Equilibrate->Aliquot Seal Seal: Amber Vial + Parafilm + Desiccant Bag Aliquot->Seal Store Store at 2-8°C Seal->Store Use Usage: Warm to RT Do not refreeze aliquots Store->Use Use->Store Avoid Repeated Cycles

Figure 2: Optimal workflow for handling hygroscopic, oxidation-sensitive intermediates.

Quality Control & Re-Test Protocols

Establish a re-test date of 6 months from receipt. Use the following analytical markers to validate purity.

3.1 1H-NMR Analysis (CDCl₃ or DMSO-d₆)[1]
  • Diagnostic Signal (Product): Look for the alkyne proton triplet (or singlet depending on resolution) around ~2.5–3.5 ppm and the benzylic methine proton (CH-OH) around ~5.5 ppm .[1]

  • Impurity Marker (Ketone): Disappearance of the CH-OH signal and shifting of aromatic protons downfield indicates oxidation to the ketone.[1]

  • Impurity Marker (Water): Broad singlet variable (usually ~1.5 ppm in CDCl₃ or 3.3 ppm in DMSO).[1] High water content suggests seal failure.[1]

3.2 HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1] Note: Use basic buffer (Ammonium Bicarbonate) if peak tailing occurs due to the pyridine nitrogen.

  • Detection: UV at 254 nm (Pyridine absorption).[1]

Safety & Toxicology

Hazard Classification:

  • Acute Toxicity (Oral/Dermal): Likely Category 4.[1][2][3] Pyridine derivatives and propargylic alcohols are historically toxic.[1]

  • Skin/Eye Irritation: Category 2/2A.[1][4]

  • Sensitization: Propargyl compounds are potential skin sensitizers.[1]

Specific Precaution: Avoid contact with strong acids and strong oxidizers .[1] Reaction with oxidizing agents (e.g., PCC, Dess-Martin Periodinane) will generate the propynone (ketone), which is a potent lachrymator and skin irritant.[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22730957, 1-(Pyridin-2-yl)prop-2-yn-1-ol (Analogous Structure). Retrieved January 28, 2026, from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reference for pyridine reactivity and N-oxide formation).

Sources

Foundational

The Fundamental Reactivity of the Propargyl Alcohol Moiety: A Technical Guide

Abstract The propargyl alcohol moiety ( ) represents a singular intersection of stability and latent reactivity in organic synthesis and medicinal chemistry.[1] Unlike simple alcohols or isolated alkynes, this bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The propargyl alcohol moiety (


) represents a singular intersection of stability and latent reactivity in organic synthesis and medicinal chemistry.[1] Unlike simple alcohols or isolated alkynes, this bifunctional motif offers a unique "cationic gateway" via the Nicholas reaction, serves as a precursor to 

-unsaturated carbonyls via rearrangements, and acts as a tunable electrophilic warhead in covalent drug discovery.[1][2] This guide dissects the electronic underpinnings of these transformations, providing researchers with a mechanistic roadmap and robust, self-validating experimental protocols.

Electronic & Structural Fundamentals

The versatility of propargyl alcohol stems from the synergistic interaction between the hydroxyl group and the alkyne


-system.
Orbital Interactions and Activation[2]
  • Propargylic Activation: The

    
    -hybridized carbons of the alkyne are electron-withdrawing by induction, increasing the acidity of the hydroxyl proton (
    
    
    
    vs. 16 for ethanol).[1] Conversely, the
    
    
    -system can stabilize adjacent positive charges through resonance, although less effectively than allylic systems without metal complexation.[1][2]
  • The "Cationic Gateway": In its native state, the generation of a propargylic cation (

    
    ) is difficult due to the high energy of the linear cation. However, complexation with transition metals (specifically Cobalt and Gold) dramatically stabilizes this species, lowering the activation energy for nucleophilic substitution (
    
    
    
    -type pathways).[1]
Reactivity Landscape

The moiety participates in four distinct reactivity vectors:

  • Cationic Substitution: Via Cobalt-alkyne complexes (Nicholas Reaction).[1][2][3]

  • Rearrangement: Acid/Metal-catalyzed isomerization to enones (Meyer-Schuster/Rupe).[1][4]

  • Oxidation: Selective conversion to propargylic aldehydes/ynones.[2]

  • Cycloisomerization: Gold/Platinum-catalyzed formation of heterocycles.[1][2]

ReactivityMap cluster_0 Cationic Pathways cluster_1 Rearrangements cluster_2 Medicinal Chem Propargyl Propargyl Alcohol (R-CC-CH2OH) Nicholas Nicholas Reaction (Co2(CO)6 stabilized) Propargyl->Nicholas Co2(CO)8 Lewis Acid MS Meyer-Schuster (1,3-shift -> Enone) Propargyl->MS Au(I)/H+ Rupe Rupe (Enyne formation) Propargyl->Rupe Tertiary OH Acid Warhead Covalent Warhead (Cys targeting) Propargyl->Warhead Electrophilic Trapping Click Click Chemistry (Triazole) Propargyl->Click Azide Cu(I) Subst Propargylic Substitution (Nu: addition) Nicholas->Subst

Figure 1: The divergent reactivity landscape of the propargyl alcohol moiety.[1][5]

The Nicholas Reaction: Cationic Stabilization[7]

The Nicholas reaction is the gold standard for substituting the hydroxyl group of a propargyl alcohol with a nucleophile.[2] It relies on the formation of a hexacarbonyldicobalt complex, which stabilizes the propargylic cation to an extent comparable to a trityl cation.[2]

Mechanistic Insight[2][8][9][10]
  • Complexation:

    
     reacts with the alkyne to form a tetrahedral 
    
    
    
    cluster.[2] This bends the bond angle from
    
    
    to
    
    
    , reducing strain in the transition state.[2]
  • Ionization: Treatment with a Lewis acid (

    
    ) generates the cation.[2] The positive charge is delocalized onto the cobalt atoms, protecting the 
    
    
    
    -carbon from hard nucleophiles while allowing soft nucleophiles (allylsilanes, electron-rich arenes, hydrides) to attack.[1]
  • Decomplexation: The cobalt is removed oxidatively (CAN, NMO) to restore the alkyne.[2]

Critical Control Points[2]
  • Stoichiometry: The

    
     reagent is air-sensitive and volatile. Use a slight excess (1.1 equiv).
    
  • Nucleophile Selection: The reaction is

    
    -like. Stereochemistry is generally lost (racemization) unless specific chiral auxiliaries are attached to the cobalt complex.[2]
    

NicholasReaction Start Propargyl Alcohol Complex Co-Alkyne Complex (Stable Red Oil) Start->Complex + Co2(CO)8 DCM, RT Cation Stabilized Cation [Co2-C-C-CH2]+ Complex->Cation + Lewis Acid (BF3) - OH- Product_Co Substituted Complex Cation->Product_Co + Nucleophile Final Substituted Alkyne Product_Co->Final Oxidative Decomplexation (CAN or NMO)

Figure 2: Step-wise mechanism of the Nicholas Reaction.[1]

Rearrangement Pathways: Meyer-Schuster vs. Rupe[1][4][10]

Acid-catalyzed rearrangement of propargyl alcohols yields


-unsaturated carbonyls.[1][4] The outcome is dictated by the substitution pattern of the alcohol.[2]
The Meyer-Schuster Rearrangement[1][4]
  • Substrate: Secondary or tertiary propargyl alcohols (terminal or internal).[1][2]

  • Mechanism: [1,3]-shift of the hydroxyl group.[1][4][6]

  • Product: Enals (from terminal) or Enones (from internal).

  • Catalysis: Modern methods use Gold(I) or Silver(I) to catalyze the rearrangement under mild conditions, avoiding the harsh acids that trigger the Rupe rearrangement.[2]

The Rupe Rearrangement (Competitor)
  • Substrate: Tertiary propargyl alcohols only.

  • Mechanism: Dehydration to an enyne intermediate, followed by hydration.[1][2]

  • Product:

    
    -unsaturated methyl ketones.[1][4]
    
  • Prevention: To favor Meyer-Schuster over Rupe in tertiary substrates, use transition metal catalysis (e.g., polymeric Au catalysts) rather than Brønsted acids.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: The Nicholas Reaction (Substitution)

Objective: Replace propargylic -OH with a carbon nucleophile (e.g., Allyltrimethylsilane).[1]

Reagents:

  • Propargyl alcohol substrate (1.0 equiv)[3]

  • 
     (1.1 equiv)[3]
    
  • 
     (1.2 equiv)
    
  • Allyltrimethylsilane (3.0 equiv)

  • Ceric Ammonium Nitrate (CAN) (3-4 equiv for decomplexation)[1]

Workflow:

  • Complexation (The "Red" Checkpoint):

    • Dissolve substrate in anhydrous DCM (

      
      ) under 
      
      
      
      .[1][2]
    • Add

      
      .[1][2][3] Stir at RT for 1-2 h.[1]
      
    • Validation: Solution must turn deep dark red.[1][2] Evolution of CO gas (bubbles) confirms complexation.[1][2]

    • Purification: Filter through a short pad of silica to remove insoluble cobalt residues.[2] Evaporate to obtain the red oil.[2]

  • Substitution:

    • Redissolve the red oil in DCM (

      
      ) and cool to 
      
      
      
      .
    • Add Nucleophile (Allyltrimethylsilane).[1][2][7]

    • Add

      
       dropwise.[1][2]
      
    • Validation: Color may darken further.[1][2] Monitor via TLC (the Co-complex is highly visible as a red spot).[2]

  • Decomplexation (The "Bleaching" Step):

    • Dissolve the crude substituted complex in Acetone/Water (9:1).

    • Add CAN portion-wise at

      
      .[1][2]
      
    • Validation: The deep red solution will fade to pale yellow/orange, indicating loss of Cobalt.[1][2] CO gas evolution will be vigorous.[1][2]

    • Workup: Extract with ether, wash with bicarbonate (to remove acid) and brine.[2]

Protocol B: Selective Oxidation to Ynone (MnO2)

Objective: Oxidize propargyl alcohol to ynone without affecting the alkyne.[2]

Reagents:

  • Activated

    
     (10-20 equiv).[1] Note: Excess is required due to surface area dependence.[2]
    
  • DCM or Chloroform.[1][2][8]

Workflow:

  • Activation Check: Ensure

    
     is "activated" (dried at 
    
    
    
    if stored long-term).[1][2]
  • Reaction: Suspend substrate in DCM. Add

    
    .[1][2] Stir at RT.
    
  • Validation: Monitor TLC. Propargyl alcohols are polar; ynones are significantly less polar.[1][2] Reaction is usually complete in <4 hours.[2]

  • Workup: Filter through Celite. No aqueous workup required.[1][2]

Medicinal Chemistry: Covalent Warheads

In drug discovery, the propargyl alcohol (and its amide derivatives) serves as a "latent" electrophile.[1][2]

Mechanism of Action

Unlike acrylamides (Michael acceptors) which are always "on," the propargyl moiety often requires activation within the enzyme active site or specific alignment to react with nucleophilic cysteine residues.[1][2]

  • Target: Cysteine proteases (e.g., Cathepsin K, SARS-CoV-2

    
    ).[1][9]
    
  • Adduct Formation: The thiolate attacks the alkyne carbon (often the internal carbon in terminal alkynes), forming a vinyl sulfide adduct.[2]

Design Considerations
  • Sterics: Less sterically demanding than epoxides or halomethyl ketones.[1][2]

  • Selectivity: Lower reactivity toward circulating glutathione compared to acrylamides, reducing off-target toxicity.[1][2]

References

  • Nicholas Reaction Mechanism

    • Teobald, B. J. (2002).[1][2] The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis.[3][5][10] Tetrahedron, 58(21), 4133-4170.[1][2]

  • Meyer-Schuster Rearrangement

    • Cadierno, V., et al. (2006).[1][2] The Meyer–Schuster Rearrangement of Propargylic Alcohols.[2][4][11][12] Chemical Reviews, 106(6), 2355-2396.[1][2]

  • Gold Catalysis

    • Puri, S., et al. (2020).[1][2] Oxygen as a Heteroatom in Propargylic Alcohols: Reactivity, Selectivity, and Applications. ChemistrySelect, 5(31), 9866-9877.[1][2]

  • Covalent Inhibitors (SARS-CoV-2)

    • Su, H., et al. (2021).[1][2][9] Identification of pyrogallol as a warhead in design of covalent inhibitors for the SARS-CoV-2 3CL protease.[1][9] Nature Communications, 12, 3623.[1][2][9]

  • Oxidation Protocols

    • Quesada, E., & Taylor, R. J. K. (2005).[1][2] Manganese Dioxide: A Versatile Reagent in Organic Synthesis.[2] Synthesis, 2005(19), 3193-3216.[1][2]

Sources

Exploratory

The Pyridin-4-yl Group: Electronic Architecture and Medicinal Utility

Executive Summary The pyridin-4-yl group represents a critical bioisostere in modern drug design, offering a distinct electronic profile characterized by significant electron deficiency and specific hydrogen-bonding capa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridin-4-yl group represents a critical bioisostere in modern drug design, offering a distinct electronic profile characterized by significant electron deficiency and specific hydrogen-bonding capabilities. Unlike its phenyl analog, the pyridin-4-yl moiety acts as a potent electron-withdrawing group (EWG) with a Hammett substituent constant (


) of approximately 0.94 , comparable to a nitro group. This guide provides an in-depth analysis of the group's electronic properties, its strategic application in optimizing physicochemical parameters (LogP, solubility), and robust synthetic protocols for its installation, specifically addressing the stability challenges of 4-pyridyl boronates.

Electronic Architecture & Fundamental Properties

Molecular Orbital and Resonance Effects

The pyridin-4-yl group is defined by the electronegative nitrogen atom at the para position relative to the attachment point. This creates a permanent dipole directed away from the ring carbon connection, establishing the ring as a


-electron sink.
  • Inductive Effect (-I): The

    
     nitrogen exerts a strong pull on the 
    
    
    
    -framework, deactivating the ring toward electrophilic attack.
  • Mesomeric Effect (-M): When conjugated with a donor system, the pyridin-4-yl group can accept electron density into the ring, stabilizing negative charges. This is particularly relevant in stabilizing transition states in nucleophilic aromatic substitution (

    
    ).
    
Quantitative Parameters: Hammett Constants

The electron-withdrawing nature of the pyridin-4-yl group is quantitatively expressed through Hammett substituent constants.

Substituent Group

(Para)

(Meta)
Electronic Nature
Pyridin-4-yl 0.94 0.55 Strong EWG
Pyridin-3-yl0.550.55Moderate EWG
Pyridin-2-yl0.710.55Strong EWG (Inductive dominant)
Phenyl-0.010.06Neutral / Weak Donor
Nitro (

)
0.780.71Strong EWG

Data compiled from Hansch et al. and RSC sources [1, 2].

Key Insight: The


 value of 0.94 indicates that a pyridin-4-yl group exerts an electron-withdrawing effect stronger than a nitro group in certain conjugated systems. This dramatic electronic pull can significantly lower the 

of attached acidic functionalities (e.g., phenols, sulfonamides).
Dipole and Electrostatic Potential

The nitrogen lone pair lies in the


 plane, orthogonal to the 

-system. While it does not participate in aromaticity, it provides a localized region of high electron density (H-bond acceptor), while the ring carbons remain electron-poor.

ElectronicProperties cluster_0 Electronic Effects cluster_1 Physicochemical Consequence N_atom Nitrogen (sp2) Ring Pyridine Ring N_atom->Ring -I Effect (Inductive) Ring->N_atom -M Effect (Resonance) Substituent Substituent (R) Ring->Substituent Electron Withdrawal (σp = 0.94) LogP LogP Reduction (vs Phenyl) Ring->LogP Solubility Aq. Solubility Increase Ring->Solubility pKa_Mod Acidity Modulation (of attached R) Ring->pKa_Mod

Figure 1: Mechanistic flow of electronic effects originating from the pyridin-4-yl nitrogen atom.

Medicinal Chemistry Utility: The "Phenyl-Pyridyl Switch"

Replacing a phenyl ring with a pyridin-4-yl group is a classic bioisosteric replacement strategy, often termed the "Phenyl-Pyridyl Switch." This modification addresses three primary liabilities in lead optimization:

Solubility and Lipophilicity (LogP)

The introduction of the pyridyl nitrogen dramatically alters the partition coefficient.

  • Benzene LogP: ~2.13

  • Pyridine LogP: ~0.65[1][2]

  • 
    LogP:  ~ -1.5 units
    

This shift significantly improves aqueous solubility, a critical factor for oral bioavailability. The basic nitrogen (


) can also be protonated in acidic media (e.g., stomach pH), further enhancing dissolution [3, 4].
Hydrogen Bonding Interactions

Unlike the inert phenyl ring, the pyridin-4-yl nitrogen acts as a specific Hydrogen Bond Acceptor (HBA). This allows for:

  • Target Binding: Interaction with backbone amides or specific residues (e.g., Thr, Ser) in the binding pocket (seen in Akt inhibitors [5]).

  • Solvation: Better interaction with water molecules, reducing the desolvation penalty compared to lipophilic phenyl rings.

Metabolic Considerations
  • CYP450 Inhibition: Pyridine nitrogens can coordinate to the heme iron of CYP450 enzymes, potentially causing drug-drug interactions (DDI).

  • N-Oxidation: The electron-deficient ring is less prone to oxidative metabolism at carbon positions, but the nitrogen itself is susceptible to N-oxidation by FMOs or CYPs, forming pyridine-N-oxides.

Synthetic Accessibility: Overcoming Boronate Instability

The Protodeboronation Challenge

Installing the pyridin-4-yl group via Suzuki-Miyaura coupling is notoriously difficult using standard 4-pyridylboronic acid. The electron-deficient ring facilitates rapid protodeboronation (hydrolysis of the C-B bond) under basic conditions, often faster than the transmetallation step.

The MIDA Boronate Solution

To circumvent this, N-methyliminodiacetic acid (MIDA) boronates are used.[3] These


-hybridized boron species are stable to hydrolysis. Under specific conditions (slow release), they hydrolyze gradually to release the active boronic acid, which is immediately consumed by the catalyst, keeping the concentration of the unstable species low [6, 7].

SynthesisWorkflow Start 4-Pyridyl MIDA Boronate (Stable Precursor) Condition Hydrolysis Condition (K3PO4, H2O/Dioxane) Start->Condition Intermediate 4-Pyridyl Boronic Acid (Transient, Unstable) Condition->Intermediate Slow Release Coupling Pd-Catalyzed Cycle (Ar-X + Pd-L) Intermediate->Coupling Fast Transmetallation SideReaction Protodeboronation (Pyridine + B(OH)3) Intermediate->SideReaction If [B(OH)2] accumulates Product 4-Arylpyridine Product Coupling->Product

Figure 2: The MIDA boronate strategy prevents the accumulation of unstable boronic acid.

Experimental Protocols

Protocol A: Synthesis of 4-Arylpyridines via MIDA Boronates

This protocol utilizes the slow-release strategy to minimize protodeboronation.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 4-Pyridyl MIDA boronate (1.2 - 1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (5:1)

Procedure:

  • Setup: Charge a reaction vial with the Aryl Bromide, 4-Pyridyl MIDA boronate, and

    
    .
    
  • Degassing: Add the Dioxane/Water mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add

    
     quickly under an Argon stream. Seal the vial.
    
  • Reaction: Heat to 95°C for 12–18 hours. The elevated temperature promotes both the hydrolysis of the MIDA ester and the cross-coupling.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically requiring polar eluents like DCM/MeOH due to the pyridine polarity).

Validation:

  • Monitor by LC-MS. Look for the disappearance of the MIDA boronate (often visible by UV) and the Aryl Bromide.

  • Note: If protodeboronation is observed (formation of pyridine), lower the temperature to 60°C or increase the catalyst loading.

Protocol B: Determination of Pyridin-4-yl via NMR

A non-destructive method suitable for measuring the basicity of the specific derivative.

Principle: The chemical shift (


) of protons on the pyridine ring changes significantly upon protonation of the nitrogen.

Procedure:

  • Buffer Preparation: Prepare a series of deuterated buffers (

    
    , phosphate/citrate) ranging from pH 2 to pH 8. Measure pH using a glass electrode (correct for deuterium effect: 
    
    
    
    ).
  • Sample Prep: Dissolve the pyridine derivative (approx 5 mg) in 0.5 mL of each buffer.

  • Measurement: Acquire

    
     NMR for each sample. Track the chemical shift of the C2/C6 protons (ortho to Nitrogen).
    
  • Analysis: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the 
    
    
    
    .
  • Calculation: Use the Henderson-Hasselbalch variation:

    
    
    

References

  • Hammett Constants: Charton, M. "Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups."[4] J. Chem. Soc. B, 1964. Link

  • Electronic Parameters: Hansch, C., Leo, A., Taft, R. W.[5] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev., 1991. Link

  • Solubility & Drug Design: Meanwell, N. A. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." J. Med. Chem., 2021.[6] Link

  • LogP Data: "Pyridine - Physicochemical Properties." Wikipedia / ChemSpider. Link

  • Bioisosterism in Kinase Inhibitors: "Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt." Bioorg. Med. Chem. Lett., 2008. Link

  • MIDA Boronate Coupling: Knapp, D. M., et al. "MIDA Boronates: A Solution to the Instability of 2-Pyridyl Boronic Acids." J. Am. Chem. Soc., 2009. Link

  • Green Suzuki Coupling: "Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology."[3] J. Org.[7] Chem., 2011. Link

Sources

Foundational

Technical Deep Dive: Biological Potency &amp; Synthetic Utility of Pyridinylpropynol Scaffolds

Executive Summary Pyridinylpropynol compounds (specifically 3-(pyridinyl)-2-propyn-1-ol isomers) represent a privileged pharmacophore in medicinal chemistry, bridging the gap between simple heterocyclic fragments and com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinylpropynol compounds (specifically 3-(pyridinyl)-2-propyn-1-ol isomers) represent a privileged pharmacophore in medicinal chemistry, bridging the gap between simple heterocyclic fragments and complex kinase inhibitors. Their biological utility is bifurcated into two distinct modalities:

  • Direct Activity: Functioning as "suicide substrates" for flavin-dependent enzymes (e.g., Monoamine Oxidases) via the reactive alkyne "warhead."[1]

  • Scaffold Utility: Serving as the structural core for high-affinity PIM-1 kinase inhibitors and multi-target directed ligands (MTDLs) in oncology.

This guide dissects the mechanistic basis of these activities, provides validated synthetic protocols, and outlines experimental workflows for their characterization.[1]

Part 1: Structural Pharmacophore Analysis[1]

The pyridinylpropynol motif derives its versatility from a triad of functional components that allow it to engage multiple biological targets simultaneously.

The Triad Architecture
  • Pyridine Ring (The Anchor): Acts as a hydrogen bond acceptor (N-atom) and a

    
    -stacking element. In kinase pockets (e.g., PIM-1), this ring mimics the adenine base of ATP.[1]
    
  • Alkyne Spacer (The Warhead): A rigid, linear connector that positions the terminal groups.[1] Crucially, it is electronically activated by the electron-deficient pyridine, making it susceptible to nucleophilic attack by enzyme cofactors (mechanism-based inhibition).[1]

  • Hydroxyl Group (The Handle): Provides a polar contact point for H-bonding with residues like Asp/Glu in active sites and serves as a synthetic handle for derivatization into carbamates or amines.

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor / ATP Mimic) Alkyne Alkyne Linker (Rigid Spacer / Covalent Warhead) Pyridine->Alkyne Electronic Activation Hydroxyl Hydroxyl Group (Polar Contact / Synthetic Handle) Alkyne->Hydroxyl Spatial Positioning

Figure 1: Pharmacophore dissection of the pyridinylpropynol scaffold.[1]

Part 2: Neuropharmacology – The MAO Axis[2]

Pyridinylpropynol derivatives function as Mechanism-Based Inhibitors (Suicide Substrates) of Monoamine Oxidases (MAO-A and MAO-B), enzymes critical in the catabolism of neurotransmitters like dopamine.

Mechanism of Action

The inhibition is irreversible. The enzyme's cofactor, FAD (Flavin Adenine Dinucleotide), attempts to oxidize the propargyl moiety.[1] However, the alkyne, activated by the pyridine ring, forms a covalent adduct with the N-5 atom of the flavin, permanently disabling the enzyme.[1]

  • Clinical Relevance: Neuroprotection in Parkinson’s and Alzheimer’s disease by preventing dopamine degradation and reducing oxidative stress from H₂O₂ production.

  • Selectivity: Substitution on the pyridine ring dictates selectivity. 3-pyridyl isomers often favor MAO-B, while bulky substitutions can shift selectivity.

MAO_Inhibition Substrate Pyridinylpropynol (Inhibitor) Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding Enzyme MAO-B Active Site (Oxidized FAD) Enzyme->Complex Binding Transition Radical Intermediate (Single Electron Transfer) Complex->Transition FAD Attack Adduct Covalent Flavin Adduct (Irreversible Inhibition) Transition->Adduct Covalent Bond Formation

Figure 2: Mechanism of suicide inhibition of MAO enzymes by propargyl scaffolds.[1]

Part 3: Oncological Applications – Kinase Targeting[1]

Recent studies identify pyridinylpropynol derivatives as potent inhibitors of PIM-1 Kinase , a proto-oncogene overexpressed in leukemia, prostate, and liver cancers (HepG2).[1]

Key Biological Data (HepG2 & MCF-7 Models)

Derivatives where the hydroxyl is modified (e.g., to hydrazides or pyrazoles) show sub-micromolar potency.[1]

Compound ClassTarget Cell LineIC₅₀ (µM)Mechanism
Core Alcohol HepG2> 50Weak non-specific toxicity
Pyrazolyl-Pyridine Derivative HepG20.18 PIM-1 Inhibition / Apoptosis
Pyrazolyl-Pyridine Derivative MCF-70.34 Caspase 3/9 Activation
Staurosporine (Control) HepG20.016Broad Kinase Inhibition

Data Source: Synthesized derivatives of nicotinonitrile (pyridinyl precursors) show high affinity due to H-bonding with Lys67 and Asp186 in the PIM-1 pocket.

PIM-1 Signaling Pathway Impact

Inhibition of PIM-1 by these compounds leads to:

  • Cell Cycle Arrest: Downregulation of Cdc25C.

  • Apoptosis: Activation of the intrinsic mitochondrial pathway (Caspase 9).

  • Inhibition of Metastasis: Reduced phosphorylation of CXCR4.

Part 4: Synthetic Protocol (Sonogashira Coupling)

The most reliable method to synthesize 3-(pyridinyl)-2-propyn-1-ol is the Sonogashira cross-coupling of bromopyridines with propargyl alcohol.

Protocol: Synthesis of 3-(pyridin-3-yl)prop-2-yn-1-ol

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)[1]

  • Copper(I) iodide [CuI] (1 mol%)[1]

  • Triethylamine [Et₃N] (Solvent/Base)[1][2][3]

Step-by-Step Workflow:

  • Degassing: Charge a flame-dried Schlenk flask with Pd(PPh₃)₂Cl₂ and CuI. Evacuate and backfill with Argon (3x) to remove O₂ (critical to prevent Glaser homocoupling of the alkyne).

  • Addition: Add degassed Triethylamine (0.5 M concentration relative to substrate). Add 3-Bromopyridine via syringe.

  • Initiation: Add Propargyl alcohol dropwise at Room Temperature (RT).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The product is more polar than the starting bromide.

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 20% -> 50% EtOAc in Hexane).

Self-Validating Check:

  • Success: Appearance of a strong alkyne stretch in IR (~2230 cm⁻¹) and disappearance of the terminal alkyne proton (C≡C-H) in ¹H NMR (~2.5 ppm).[1]

  • Failure (Glaser Coupling): Appearance of a symmetrical dimer (di-alcohol) and no pyridine incorporation.

Sonogashira Start 3-Bromopyridine + Propargyl Alcohol OxAdd Oxidative Addition (Pd0 -> PdII) Start->OxAdd Et3N, 60°C Cat Pd(PPh3)2Cl2 (2%) CuI (1%) Transmetal Transmetallation (Cu-Acetylide) OxAdd->Transmetal Cu Cycle RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Start Catalyst Regen

Figure 3: Catalytic cycle for the synthesis of pyridinylpropynol.

Part 5: Experimental Validation Workflows

MAO-B Inhibition Assay (Amplex Red Method)

This fluorometric assay detects H₂O₂ generated during monoamine oxidation.

  • Reagents: Recombinant human MAO-B, Benzylamine (substrate), Amplex Red reagent, Horseradish Peroxidase (HRP).[1]

  • Protocol:

    • Incubate pyridinylpropynol (0.1 nM – 10 µM) with MAO-B (1 U/mL) in phosphate buffer (pH 7.4) for 30 mins at 37°C.

    • Add working solution: 200 µM Amplex Red + 1 U/mL HRP + 1 mM Benzylamine.[1]

    • Measure fluorescence (Ex/Em: 545/590 nm) kinetically for 30 mins.[1]

  • Validation: Use Selegiline (1 µM) as a positive control (expect >90% inhibition).[1]

In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), HFF-1 (Normal Fibroblasts - toxicity control).[1]

  • Protocol:

    • Seed cells (5x10³ cells/well) in 96-well plates. Incubate 24h.

    • Treat with compound gradient (0.1 – 100 µM) for 48h.

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 4h.

    • Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[1]

  • Calculation:

    
    .[1]
    

References

  • Synthesis & Cross-Coupling: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link[1]

  • MAO Inhibition Mechanism: Binda, C., et al. (2004).[1] Structure of human monoamine oxidase B in complex with the selective inhibitor safinamide. Journal of Medicinal Chemistry. Link

  • PIM-1 Kinase Activity: El-Naggar, A. M., et al. (2024).[1] Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. RSC Advances. Link

  • Cytotoxicity of Alkynyl Pyridines: De Clercq, E., et al. (2013).[1] Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines.[4] Biochemical Pharmacology. Link

  • Chemical Properties: PubChem Compound Summary for 3-(3-Pyridinyl)-2-propyn-1-ol. National Library of Medicine. Link[1]

Sources

Exploratory

1-(Pyridin-4-yl)prop-2-yn-1-ol: A Versatile Pharmacophore &amp; Click-Ready Fragment for Drug Discovery

Executive Summary 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 2196-13-6) represents a high-value "privileged fragment" in modern medicinal chemistry. Its utility stems from its dual functionality: the pyridine ring serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 2196-13-6) represents a high-value "privileged fragment" in modern medicinal chemistry. Its utility stems from its dual functionality: the pyridine ring serves as a robust hydrogen-bond acceptor (often targeting kinase hinge regions or metalloenzyme active sites), while the terminal alkyne provides a rigid, orthogonally reactive handle for library expansion via "Click" chemistry (CuAAC) or Sonogashira coupling.[1] This guide details the physicochemical profile, validated synthesis protocols, and strategic application of this fragment in Fragment-Based Drug Discovery (FBDD).

Part 1: Structural & Physicochemical Profile

Understanding the intrinsic properties of this fragment is a prerequisite for its successful integration into a lead series. The molecule possesses three distinct pharmacophoric features: the basic pyridine nitrogen, the secondary alcohol (a chiral center), and the terminal alkyne.[1]

Physicochemical Data Table
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 133.15 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP 0.6 - 0.9High water solubility; favorable for oral bioavailability.
pKa (Pyridine N) ~5.2Weak base; likely unprotonated at physiological pH (7.4), allowing H-bond acceptance.[1]
H-Bond Donors 1 (OH)Critical for directional interactions (e.g., backbone carbonyls).[1]
H-Bond Acceptors 2 (Pyridine N, OH)Pyridine N is a classic "hinge binder" motif in kinase inhibitors.[1]
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.
Topological Polar Surface Area (TPSA) ~33 ŲExcellent membrane permeability (CNS penetrant potential).[1]
Structural Analysis[2][3][4][5][6]
  • The Pyridine Vector: The 4-substitution pattern orients the nitrogen atom directly opposite the linker, maximizing its reach into deep pockets (e.g., heme iron coordination or Ser/Thr kinase hinges).

  • The Chiral Alcohol: The secondary alcohol creates a chiral center (R/S). In early discovery, the racemate is often used, but enantioselective synthesis or chiral separation is required for late-stage candidates to avoid off-target toxicity associated with the distomer.

  • The Alkyne Handle: The terminal alkyne is a "latent" functional group. It is sterically small (A-value ~0.41) but can be rapidly converted into a 1,4-disubstituted 1,2,3-triazole, a bioisostere for amide bonds.[1]

Part 2: Synthetic Access & Scalability

The robust synthesis of 1-(pyridin-4-yl)prop-2-yn-1-ol is achieved via a Grignard addition. This protocol is preferred over biological methods for scale and reproducibility.

Validated Synthesis Protocol: Grignard Addition

Objective: Synthesis of 1-(pyridin-4-yl)prop-2-yn-1-ol from 4-pyridinecarboxaldehyde.

Reagents
  • Substrate: 4-Pyridinecarboxaldehyde (1.0 eq)[1]

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere to eliminate moisture (Grignard reagents are water-sensitive).

  • Solvation: Dissolve 4-pyridinecarboxaldehyde in anhydrous THF. Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents polymerization of the aldehyde and controls the exotherm of the addition.

  • Addition: Add ethynylmagnesium bromide dropwise over 30 minutes. Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Monitoring (Self-Validation): Check reaction progress via TLC (SiO2, 50% EtOAc/Hexanes).

    • Success Criteria: Disappearance of the aldehyde spot (

      
       ~0.6) and appearance of the more polar alcohol spot (
      
      
      
      ~0.3).[1]
  • Workup: Quench carefully with saturated

    
     at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Pyridinecarboxaldehyde Reaction Reaction: Nucleophilic Addition (2h, RT) Start->Reaction Dissolve in THF Reagent Reagent: Ethynylmagnesium Bromide (THF, 0°C) Reagent->Reaction Dropwise Addition Validation Validation Point: TLC/NMR Check Reaction->Validation Validation->Reaction Incomplete Quench Workup: Sat. NH4Cl Quench EtOAc Extraction Validation->Quench Aldehyde Consumed Product Product: 1-(Pyridin-4-yl)prop-2-yn-1-ol Quench->Product Purification

Figure 1: Step-by-step workflow for the Grignard synthesis of the target alkynol fragment.

Part 3: Reactivity & Library Expansion

Once synthesized, the fragment acts as a "divergent intermediate." The terminal alkyne allows for rapid analog generation, particularly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The "Click" Chemistry Pathway (CuAAC)

This is the primary application in FBDD. The alkyne reacts with organic azides to form 1,2,3-triazoles.[1]

  • Mechanism: The Cu(I) catalyst coordinates to the alkyne, lowering the activation energy for the cycloaddition with the azide.

  • Structural Outcome: Formation of a 1,4-disubstituted triazole.

  • Medicinal Value: The triazole ring mimics a trans-amide bond in geometry and electronic properties but is hydrolytically stable. It often improves solubility and metabolic stability compared to phenyl rings.

Fragment Elaboration Diagram

FragmentElaboration Core 1-(Pyridin-4-yl) prop-2-yn-1-ol Click CuAAC (Click) (+ R-N3, Cu(I)) Core->Click Sonogashira Sonogashira Coupling (+ Ar-X, Pd/Cu) Core->Sonogashira Oxidation Oxidation (Dess-Martin) Core->Oxidation Triazole 1,2,3-Triazole (Peptidomimetic) Click->Triazole InternalAlkyne Internal Alkyne (Rigid Spacer) Sonogashira->InternalAlkyne Ynone Alkynone (Michael Acceptor) Oxidation->Ynone

Figure 2: Divergent synthetic pathways for elaborating the core fragment into drug-like leads.

Part 4: Medicinal Chemistry Applications[7][8][9][10][11][12][13]

Kinase Inhibitor Design (Hinge Binding)

The pyridine nitrogen is a canonical acceptor for the backbone NH of the kinase hinge region (e.g., in p38 MAP kinase or CDK inhibitors).[1]

  • Strategy: Use the pyridine to anchor the molecule in the ATP-binding pocket. Use the alkyne/triazole linker to project the "tail" of the molecule into the solvent-exposed region or the hydrophobic back pocket (gatekeeper region).

  • Example: In HPK1 inhibitors, 2-substituted-pyridin-4-yl motifs are used to tune selectivity against homologous kinases (LCK, GLK) by exploiting subtle differences in the solvent front [1].

Metalloenzyme Inhibition

The terminal alkyne itself can interact with metal centers (e.g., heme iron in CYP enzymes or Zinc in carbonic anhydrases), although this is less common than the pyridine-metal interaction.[1]

  • Crystal Data: Structural studies of pyridine-4-yl derivatives show the pyridine nitrogen's strong propensity for coordination and H-bonding, often driving the binding mode in crystal lattices [2].

Bioisostere for Amides

When converted to a triazole via Click chemistry, this fragment serves as a bioisostere for amide bonds. This is particularly useful in peptidomimetics , where replacing a labile amide bond with a triazole can increase plasma half-life without disrupting the H-bonding network [3].

Part 5: ADMET Considerations & Safety

Metabolic Stability[2][12][14][15][16][17]
  • N-Oxidation: The pyridine ring is susceptible to oxidation by CYP450s (specifically CYP2E1 and CYP3A4) to form the N-oxide. This increases polarity and facilitates excretion but may deactivate the drug if the pyridine N is essential for binding [4].

    • Mitigation: Substitution at the 2-position of the pyridine ring (e.g., with a methyl or halogen) can sterically hinder N-oxidation.

  • Alcohol Oxidation: The secondary alcohol is a metabolic "soft spot." It can be oxidized to the ketone (ynone) or glucuronidated.[1]

    • Risk: Oxidation to the alkynone creates a Michael Acceptor , which can covalently modify proteins (potential for toxicity or covalent inhibition).[1]

    • Mitigation: Methylation of the alcohol or conversion to a tertiary alcohol (via double Grignard addition) blocks this pathway.

Safety Note

Propargyl alcohols are generally stable, but terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) in their elemental form.[1] During CuAAC reactions, ensure Cu(I) is generated in situ or stabilized by ligands (e.g., THPTA) to prevent acetylide precipitation.[1]

References

  • Li, Z., et al. (2025).[1] Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry. Link

  • Ding, Q., et al. (2020).[1] 1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state – pure PTP and a cocrystal and salt. ResearchGate. Link

  • El-Sagheer, A. H., & Brown, T. (2021).[1] A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Link[1]

  • Brugarolas, P., et al. (2023).[1][3] Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics. Link

  • Lin, S., et al. (2022).[1][4] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling with 1-(Pyridin-4-yl)prop-2-yn-1-ol

Part 1: Strategic Overview 1.1 The Substrate Profile The molecule 1-(Pyridin-4-yl)prop-2-yn-1-ol represents a bifunctional scaffold frequently encountered in the synthesis of kinase inhibitors and fragment-based drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

1.1 The Substrate Profile The molecule 1-(Pyridin-4-yl)prop-2-yn-1-ol represents a bifunctional scaffold frequently encountered in the synthesis of kinase inhibitors and fragment-based drug discovery. It combines a polar, basic pyridine ring (often a hinge-binding motif) with a propargylic alcohol (a versatile linker for fragment coupling).

However, this substrate presents a "double-edged" challenge in Palladium-catalyzed cross-coupling:

  • Catalyst Poisoning (The Pyridine Effect): The sp² nitrogen of the pyridine ring is a competent ligand for both Palladium (Pd) and Copper (Cu). In standard catalytic cycles, this nitrogen can displace phosphine ligands or sequester the Cu co-catalyst, leading to arrested turnover.

  • Propargylic Reactivity: While the secondary alcohol is generally stable, the propargylic position is sensitive to Meyer-Schuster rearrangements under acidic conditions or high heat, necessitating a strictly basic or neutral environment.

1.2 Application Scope This protocol details the optimization of Sonogashira cross-coupling between 1-(Pyridin-4-yl)prop-2-yn-1-ol and various aryl halides (Ar-X). It is designed to overcome the "pyridine suppression" effect while maintaining the integrity of the chiral alcohol center (if resolved) and the alkyne geometry.

Part 2: Critical Reaction Parameters

The following matrix defines the operational boundaries for success.

ParameterStandard ConditionOptimization (Difficult Substrates)Rationale
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Pd(dppf)Cl₂ or Pd₂dba₃/XPhosBis-triphenylphosphine is standard, but bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) prevent pyridine coordination to Pd.
Co-Catalyst CuI (2-5 mol%)Cu-Free (requires amine excess)CuI accelerates the reaction but is susceptible to sequestration by the pyridine substrate.
Base Et₃N or DiisopropylamineCs₂CO₃ (inorganic)Organic amine bases serve as both base and solvent/co-solvent. Inorganic bases are preferred if the product is difficult to purify from amine salts.
Solvent DMF or THF1,4-Dioxane or TolueneDMF ensures solubility of the polar pyridine alcohol. THF is cleaner for workup but may not dissolve all intermediates.
Temperature 60°C80–100°CHigher temperatures are often required to dissociate the Pyridine-Pd non-productive complex.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific interference points caused by the pyridine moiety.

SonogashiraMechanism PreCat Pd(II) Pre-catalyst (Pd(PPh3)2Cl2) Pd0 Active Pd(0) Species PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Regeneration Substrate 1-(Pyridin-4-yl)prop-2-yn-1-ol CuCycle Cu(I) Acetylide Cycle Substrate->CuCycle + CuI, Base Poison !!! CATALYST POISONING !!! Pyridine N coordinates Pd/Cu Substrate->Poison CuCycle->TransMet Cu-Acetylide Poison->Pd0 Arrests Cycle Poison->CuCycle Sequesters Cu

Caption: Figure 1. Sonogashira catalytic cycle highlighting the competitive coordination of the pyridine nitrogen (Poisoning Pathway) which can arrest the active Pd(0) and Cu(I) species.

Part 4: Standard Operating Procedure (SOP)

Protocol ID: SG-PYR-001 Scale: 1.0 mmol (Adaptable to 10g scale)

Reagents & Preparation
  • Alkyne: 1-(Pyridin-4-yl)prop-2-yn-1-ol (1.0 equiv, 133 mg)

  • Aryl Halide: Ar-I or Ar-Br (1.0 – 1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv, 21 mg)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.03 equiv, 5.7 mg)

  • Base/Solvent: Triethylamine (Et₃N) / Dimethylformamide (DMF) (1:3 ratio, anhydrous).

    • Note: Degas solvents with N₂ sparging for 15 mins prior to use.

Step-by-Step Execution
  • Reactor Setup: Flame-dry a 25 mL round-bottom flask (or microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the flask with:

    • 1-(Pyridin-4-yl)prop-2-yn-1-ol (1.0 equiv)

    • Aryl Halide (1.0 equiv)

    • Pd(PPh₃)₂Cl₂ (3 mol%)

    • CuI (3 mol%)

  • Solvent Addition: Seal the vessel with a septum. Via syringe, add degassed DMF (3.0 mL) and Et₃N (1.0 mL).

    • Observation: The solution should turn yellow/brown. If it turns black immediately, check oxygen exclusion.

  • Reaction:

    • For Aryl Iodides: Stir at Room Temperature (25°C) for 4–6 hours.

    • For Aryl Bromides/Chlorides: Heat to 60–80°C. Monitor by LC-MS or TLC.

    • TLC Tip: Pyridine derivatives streak on silica. Use 5% MeOH/DCM or add 1% Et₃N to the mobile phase.

  • Workup (Crucial for Pyridines):

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with Water (3 x 10 mL) to remove DMF.

    • Note: Do not wash with strong acid (HCl), as the pyridine will protonate and remain in the aqueous layer. If pH adjustment is needed, use saturated NH₄Cl (mildly acidic) but ensure the product remains in the organic phase.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

Purification Strategy
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (Standard).

    • Eluent: 0%

      
       10% MeOH in Dichloromethane (DCM).
      
    • Additive: Pre-wash the column with 1% Triethylamine in DCM to neutralize acidic sites on the silica, preventing product loss due to adsorption.

Part 5: Troubleshooting & Optimization Logic

Use the following decision tree when yields are below 50%.

OptimizationTree Start Low Yield (<50%) CheckSM Is Alkyne Consumed? Start->CheckSM No No (Stalled) CheckSM->No Reaction Stalled Yes Yes (Side Products) CheckSM->Yes Decomposition O2Check Black Precipitate? No->O2Check Check Color HomoCoup Glaser Product (Dimer)? Yes->HomoCoup Check LCMS Degas Re-Degas / Add more Phosphine O2Check->Degas Yes (Pd Black) LigandSwitch Switch to Pd(dppf)Cl2 or XPhos Pd G2 O2Check->LigandSwitch No (Poisoning) RemoveO2 Strict O2 Exclusion Reduce Cu loading HomoCoup->RemoveO2 Yes TempCheck Reduce Temp (Prevent Polymerization) HomoCoup->TempCheck No

Caption: Figure 2. Troubleshooting workflow. "Stalled" reactions usually indicate pyridine poisoning (requiring better ligands), while "Decomposition" often points to oxidation (Glaser coupling).

Part 6: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Liang, B., et al. (2005).[3] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Fluoroarenes. The Journal of Organic Chemistry, 70(1), 391-393.[3]

  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides with Terminal Alkynes in Water.[4][5] Organic Letters, 10(23), 5329–5332.

  • Gil-Moltó, J., & Nájera, C. (2005). Oxime-Derived Palladacycles as Efficient Catalysts for the Sonogashira Coupling of Aryl Halides. Advanced Synthesis & Catalysis, 347(10), 1359-1368. (Demonstrates robust catalysts for nitrogen-containing substrates).

Sources

Application

detailed experimental protocol for Sonogashira reaction with 4-halopyridines

Abstract & Scope The Sonogashira cross-coupling of 4-halopyridines presents a unique set of challenges compared to standard aryl halides. The electron-deficient nature of the pyridine ring activates the C-X bond for oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The Sonogashira cross-coupling of 4-halopyridines presents a unique set of challenges compared to standard aryl halides. The electron-deficient nature of the pyridine ring activates the C-X bond for oxidative addition, yet the basic nitrogen atom (


 lone pair) acts as a competitive ligand, frequently leading to catalyst sequestration (poisoning). Furthermore, 4-bromopyridine is often supplied as a hydrochloride salt, requiring specific neutralization strategies to prevent immediate catalyst decomposition.

This guide provides two distinct, field-validated protocols:

  • Protocol A (The Workhorse): A robust, copper-cocatalyzed method for 4-iodo- and 4-bromopyridines.

  • Protocol B (The Precision Method): A copper-free, Buchwald-precatalyst system for 4-chloropyridines and substrates sensitive to Glaser homocoupling.

Mechanistic Insight: The "Pyridyl Poisoning" Trap

Standard Pd/Cu protocols often fail with pyridines not because of the oxidative addition step (which is facile due to the electron-poor ring), but due to the formation of off-cycle resting states.

The Challenge

In a typical catalytic cycle, the Palladium(0) species must remain coordinated to phosphine ligands to maintain activity. However, the pyridine nitrogen is a competent


-donor. If the phosphine ligand is labile (e.g., 

) or sterically unencumbered, the substrate itself binds to the metal center, forming an inactive bis-pyridyl complex.
Visualization: Catalytic Cycle vs. Inhibitory Path

The following diagram illustrates the competitive binding that leads to reaction stalling.

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu Poisoned INACTIVE COMPLEX [Pd(Ar)(Pyridine)2X] OxAdd->Poisoned + Pyridine Coordination (Displaces Ligand) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Pyridine Excess Substrate (4-Halopyridine) Poisoned->OxAdd Heat/Bulky Ligand (Reversible)

Figure 1: The standard catalytic cycle (Blue/Green) versus the off-cycle inhibitory pathway (Red) caused by pyridine nitrogen coordination.

Critical Parameter Matrix

Success depends on selecting the right variable for the specific halogen and substrate constraints.

ParameterStandard Approach (Protocol A)Advanced Approach (Protocol B)Rationale
Catalyst

(5 mol%)
XPhos Pd G3 (1-2 mol%)XPhos is bulky; it prevents pyridine N-binding.
Co-Catalyst CuI (5-10 mol%)None Eliminates Glaser homocoupling (dimerization).
Solvent THF or DMFMeCN or DMSO Polar aprotic solvents stabilize the polar transition states.
Base

(Excess)

or TMP
Inorganic bases prevent formation of quaternary ammonium salts.
Substrate 4-Iodo / 4-Bromo4-Chloro / Sensitive4-Cl requires the higher energy Buchwald system.

Experimental Protocols

Protocol A: Copper-Cocatalyzed Coupling (Robust)

Best for: 4-Iodopyridine, 4-Bromopyridine (HCl salt or free base), and cost-sensitive scale-ups.

Reagents:

  • 4-Bromopyridine HCl (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (0.05 equiv)
    
  • CuI (0.05 equiv)

  • Triethylamine (

    
    ) (Solvent/Base mix)
    

Step-by-Step Methodology:

  • Free-Basing (CRITICAL): If using 4-bromopyridine hydrochloride, do not add directly to the catalyst. The HCl will protonate the phosphine ligand and kill the Pd.

    • In-situ method: Suspend the salt in THF/

      
       (1:1) and stir for 15 min under Argon before adding catalysts.
      
  • Vessel Prep: Flame-dry a reaction vial/flask and cool under a stream of Argon.

  • Charge: Add the (neutralized) aryl halide,

    
    , and CuI.
    
  • Degas: Seal the vessel and purge with Argon for 5 minutes. Oxygen promotes the Glaser side-reaction (alkyne dimerization).[1]

  • Addition: Add the alkyne via syringe.

  • Reaction: Stir at RT to 40°C . 4-iodopyridines react at RT; 4-bromopyridines often require mild heating (40-50°C).

  • Monitoring: Monitor by TLC. Pyridines stain well with Dragendorff’s reagent (orange spots).

  • Workup: Dilute with EtOAc, wash with water (to remove copper salts) and brine. Dry over

    
    .
    
Protocol B: Copper-Free "Advanced" Coupling

Best for: 4-Chloropyridine, substrates prone to homocoupling, or when metal scavenging is difficult. Reference Grounding: Based on Buchwald G3 precatalyst systems [1] and recent copper-free advancements [2].

Reagents:

  • 4-Chloropyridine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • 
     (2.0 equiv)[2]
    
  • Solvent: Acetonitrile (MeCN) or DMSO (degassed)

Step-by-Step Methodology:

  • Catalyst Choice: XPhos is a bulky, electron-rich biaryl phosphine. The steric bulk prevents the pyridine nitrogen from coordinating to the Pd center, solving the "poisoning" issue described in Figure 1.

  • Charge: Inside a glovebox or under strict Schlenk technique, add XPhos Pd G3,

    
    , and the 4-halopyridine to the vial.
    
  • Solvent: Add anhydrous, degassed MeCN.

  • Alkyne Addition: Add the alkyne via syringe.

  • Reaction: Heat to 60-80°C . The oxidative addition into the C-Cl bond requires higher energy than C-Br.

    • Note: If using DMSO, reaction times are faster, but workup requires extensive water washes.

  • Self-Validating Check: The reaction mixture should turn from a pale suspension to a darker amber/brown solution as the cycle activates. If it turns black and precipitates immediately (Pd black), the catalyst has decomposed (check oxygen levels).

Troubleshooting & Logic Flow

Use this logic gate to determine the cause of reaction failure.

Troubleshooting Start Reaction Stalled/Failed? CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes Yes SM_No Yes (SM Consumed) CheckSM->SM_No No CheckColor Did reaction turn black (Pd precip)? SM_Yes->CheckColor O2Leak Diagnosis: O2 Leak / Catalyst Death Action: Regas, add fresh Pd CheckColor->O2Leak Yes Poison Diagnosis: Catalyst Poisoning Action: Switch to Protocol B (XPhos) CheckColor->Poison No (remains pale) CheckProd Is Product formed? SM_No->CheckProd Glaser Diagnosis: Glaser Coupling (Dimer) Action: Switch to Protocol B (Cu-Free) CheckProd->Glaser No (Major Dimer Spot) HydroDehal Diagnosis: Hydrodehalogenation Action: Use anhydrous solvent CheckProd->HydroDehal No (SM reduced)

Figure 2: Diagnostic logic for troubleshooting Sonogashira failures.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Journal of the American Chemical Society, 2018. (Validated XPhos G3 utility for difficult N-heterocycles).

  • Lipshutz, B. H., et al. "Copper-free Sonogashira couplings in water under mild conditions."[3] Organic Letters, 2018.[3] (Provides basis for Cu-free conditions).

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. (Authoritative review on mechanism and poisoning).

  • Plenio, H. "Inhibitory Effects in Sonogashira Coupling." Organometallics, 2009. (Detailed kinetics on the pyridine poisoning effect).

Sources

Method

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

[1] Abstract The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as "Click Chemistry," is the premier method for bioorthogonal conjugation and modular synthesis. Since its simultaneous discovery by K.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as "Click Chemistry," is the premier method for bioorthogonal conjugation and modular synthesis. Since its simultaneous discovery by K. Barry Sharpless and Morten Meldal (awarded the 2022 Nobel Prize in Chemistry), it has revolutionized drug discovery and chemical biology. This guide provides an in-depth technical analysis of CuAAC, moving beyond basic recipes to the mechanistic "why" behind every reagent.[1] It details optimized protocols for both robust small-molecule synthesis and delicate bioconjugation, ensuring high yields while preserving biological integrity.

The Mechanistic Engine

To master CuAAC, one must understand that the reaction is not a simple concerted cycloaddition like the thermal Huisgen reaction. It is a stepwise, metal-catalyzed process. The active catalyst is Copper(I) (Cu


), which is thermodynamically unstable and prone to oxidation into inactive Cu

or disproportionation into Cu

and Cu

.[2]

Recent mechanistic studies strongly suggest a dinuclear copper mechanism , where two copper atoms cooperate to lower the activation energy barrier.

The Catalytic Cycle
  • 
    -Coordination:  The Cu(I) species coordinates to the alkyne 
    
    
    
    -system, acidifying the terminal proton.
  • Acetylide Formation: The terminal proton is removed (often by base or weak coordination), forming a

    
    -bound Cu(I)-acetylide.
    
  • Dinuclear Activation: A second Cu(I) atom coordinates, stabilizing the reactive intermediate.[3]

  • Azide Coordination & Cyclization: The organic azide binds to the complex.[4] The nucleophilic carbon of the acetylide attacks the electrophilic terminal nitrogen of the azide, forming a metallacycle.

  • Protonolysis: Ring contraction forms the triazolyl-copper derivative, which undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst.[3]

CuAAC_Mechanism Start Terminal Alkyne (R-C≡C-H) Cu_Coord π-Complex (Cu-Alkyne) Start->Cu_Coord + Cu(I) Ligand Acetylide σ-Cu-Acetylide (Active Species) Cu_Coord->Acetylide - H+ Dinuclear Dinuclear Cu Complex (2nd Cu enters) Acetylide->Dinuclear + Cu(I) Metallacycle Cu-Metallacycle (C-N Bond Formation) Dinuclear->Metallacycle + R'-N3 (Azide) Triazolyl Cu-Triazolyl Intermediate Metallacycle->Triazolyl Ring Contraction Product 1,2,3-Triazole Product Triazolyl->Product + H+ / - Cu(I) Product->Start Catalyst Regeneration

Figure 1: The stepwise catalytic cycle of CuAAC, highlighting the critical role of the dinuclear copper intermediate.

Critical Parameters & Reagent Selection

The Copper Source: In Situ vs. Direct
  • Cu(II) Sulfate (CuSO

    
    ) + Sodium Ascorbate:  The "Gold Standard." It is robust because the ascorbate continuously reduces any oxidized Cu(II) back to the active Cu(I) state, maintaining a high catalytic turnover even if some oxygen is present.
    
  • Cu(I) Salts (CuBr, CuI): Require strict oxygen-free conditions (glovebox or Schlenk line) and stabilizing ligands. Without protection, they rapidly oxidize to inactive species.

Ligands: The Guardians of Copper

Ligands are not optional for high-efficiency reactions. They prevent Cu(I) oxidation, stop the formation of catalytic-poisoning aggregates, and accelerate the reaction by maintaining the copper in a reactive geometry.

LigandSolubilityApplicationKey Characteristic
TBTA Organic (DMSO/tBuOH)Small Molecule SynthesisThe classic ligand.[5] Poor water solubility makes it unsuitable for biological media.
THPTA Water SolubleBioconjugation (Protein/DNA)Highly water-soluble.[2][5][6][7] Protects biomolecules by intercepting ROS. Faster than TBTA.
BTTAA Water SolubleLive Cell LabelingThird-generation ligand. Superior kinetics and lower cytotoxicity than THPTA.
Safety: The "Rule of Six"

Organic azides are potential explosives.[8][9]

  • C/N Ratio Rule: The number of carbon + oxygen atoms should be at least 3 times the number of nitrogen atoms:

    
    .[10]
    
  • Rule of Six: Six carbons per energetic functional group (azide) generally ensures stability.[8][11]

  • Handling: Never concentrate reaction mixtures containing low molecular weight azides to dryness. Use plastic spatulas, not metal.

Protocol A: Small Molecule Synthesis

Target: High-yield synthesis of chemical building blocks. Scale: 100 mg – 1 g.

Materials
  • Solvent: tert-Butanol (tBuOH) and Water (1:1 ratio).

  • Copper Source: CuSO

    
    [2][7][12][13][14]·5H
    
    
    
    O (1 mol%).
  • Reducing Agent: Sodium Ascorbate (10 mol%).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (1 mol%).

Procedure
  • Dissolve Reactants: Suspend the Alkyne (1.0 equiv) and Azide (1.0 equiv) in a 1:1 mixture of tBuOH/Water. The concentration should be 0.1 – 0.2 M.

  • Prepare Catalyst: In a separate vial, mix CuSO

    
     and TBTA.
    
    • Note: TBTA is often added as a stock solution in DMSO.

  • Initiate: Add the Cu/TBTA mixture to the reaction. Finally, add Sodium Ascorbate (freshly prepared in water).[13] The solution often turns bright yellow/orange (characteristic of Cu(I)-TBTA).

  • Incubate: Stir vigorously at Room Temperature (RT) for 6–12 hours.

  • Work-up: Dilute with water. If the product precipitates, filter and wash. If not, extract with ethyl acetate.

Protocol B: Bioconjugation (Protein Labeling)

Target: Labeling proteins with fluorophores or affinity tags. Challenge: Preventing protein denaturation and aggregation caused by Copper-induced Reactive Oxygen Species (ROS).

Critical Adjustments
  • Ligand Excess: Use a Ligand:Cu ratio of 5:1 .[12][14] This excess ligand acts as a sacrificial antioxidant.

  • Aminoguanidine: Add this to scavenge dehydroascorbate byproducts that can crosslink lysine residues on proteins.

  • Concentration: Reactions are run at low concentrations (µM), requiring highly active catalysts.

Experimental Workflow

Bioconjugation_Flow Protein Protein-Alkyne (25-50 µM) Mix1 Mix Protein + Tag in PBS (pH 7.4) Protein->Mix1 Tag Azide-Tag (50-100 µM) Tag->Mix1 Reaction Add Catalyst + Aminoguanidine + Na-Ascorbate Mix1->Reaction Cat_Prep Pre-complex CuSO4 + THPTA (1:5 Ratio) Cat_Prep->Reaction Incubate Incubate 1 hr @ RT Dark Reaction->Incubate Cleanup Desalting Column (Remove Cu/Reagents) Incubate->Cleanup

Figure 2: Step-by-step workflow for protein bioconjugation, emphasizing catalyst pre-complexation.

Detailed Protocol
  • Preparation of Stocks:

    • Protein: 1 mg/mL in PBS (pH 7.4). Avoid buffers with chelators (EDTA) or primary amines (Tris) if possible, though Tris is tolerated.

    • CuSO

      
      :  20 mM in water.[13]
      
    • THPTA Ligand: 100 mM in water.[13]

    • Sodium Ascorbate: 100 mM in water (Make Fresh ).

    • Aminoguanidine: 100 mM in water.[13][14]

  • Catalyst Pre-complexation (Crucial):

    • Mix CuSO

      
       and THPTA in a 1:5 molar ratio before adding to the protein.
      
    • Example: Mix 5 µL CuSO

      
       (20 mM) + 10 µL THPTA (50 mM) + 35 µL Water.
      
  • Reaction Assembly:

    • To the protein solution (50 µL), add the Azide-Tag (2–5 equivalents relative to protein).

    • Add Aminoguanidine (final conc. 5 mM).[12][14]

    • Add the pre-complexed Cu-THPTA (final Cu conc. 100–500 µM).

    • Start: Add Sodium Ascorbate (final conc. 5 mM).

  • Incubation: Incubate for 30–60 minutes at RT in the dark.

    • Warning: Do not exceed 1 hour to minimize ROS damage.

  • Quench & Clean: Stop the reaction by adding EDTA (10 mM final) to chelate copper. Purify using a spin desalting column (e.g., Zeba, Sephadex G-25) or dialysis.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Protein Precipitation Oxidative damage or crosslinking.Decrease Cu concentration.[13] Increase THPTA:Cu ratio to 10:1. Add 5 mM Aminoguanidine.[12][14] Shorten reaction time to 15 mins.
Low Yield (Bioconjugation) Oxygen poisoning or insufficient catalyst.Degas buffers. Increase Ascorbate concentration (up to 10 mM). Switch to BTTAA ligand (faster kinetics).
Blue Solution Turns Brown Cu(I) oxidation / disproportionation.Your ascorbate is dead. Prepare fresh Sodium Ascorbate. Ensure Ligand is present in excess.
High Background (Imaging) Non-specific dye binding.Wash extensively. Use a "fluorogenic" azide (e.g., 3-azido-7-hydroxycoumarin) that only fluoresces upon triazole formation.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013).[3] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link

  • Stanford University Environmental Health & Safety. (n.d.).[9] Information on Azide Compounds. Link

Sources

Application

Application Note: Precision Copper-Free Ligation of 1-(Pyridin-4-yl)prop-2-yn-1-ol

Executive Summary & Strategic Rationale This guide details the protocol for the copper-free ligation of 1-(Pyridin-4-yl)prop-2-yn-1-ol . The Challenge: This substrate contains a terminal alkyne .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for the copper-free ligation of 1-(Pyridin-4-yl)prop-2-yn-1-ol .

The Challenge: This substrate contains a terminal alkyne . In standard "click" chemistry, terminal alkynes require Copper(I) catalysis (CuAAC) to react efficiently with azides.[1][2] True "copper-free" click chemistry (SPAAC) typically utilizes strained cyclooctynes, which this molecule is not.

The Solution: To achieve a copper-free ligation with this specific terminal alkyne, we utilize the Nitrile Oxide-Alkyne Cycloaddition (NOAC) . This catalyst-free, 1,3-dipolar cycloaddition generates stable isoxazole conjugates.

Key Advantages of NOAC for this Substrate:

  • Metal-Free: Eliminates copper cytotoxicity and the risk of the pyridine nitrogen sequestering the metal catalyst.

  • Physiological Compatibility: Proceeds in aqueous/alcoholic solvents at ambient temperature.

  • Orthogonality: Avoids the formation of reactive oxygen species (ROS) associated with Cu(I)/Ascorbate systems.

Mechanistic Insight: The NOAC Pathway

Unlike the azide-alkyne reaction which yields triazoles, the NOAC reaction couples a terminal alkyne with a nitrile oxide dipole to form an isoxazole . Since nitrile oxides are unstable, they are generated in situ from stable oxime precursors using a mild oxidant (e.g., Chloramine-T).

Chemical Pathway Diagram

NOAC_Pathway Oxime Aldoxime Precursor (Stable) NitrileOxide Nitrile Oxide Dipole (Reactive Intermediate) Oxime->NitrileOxide In situ Oxidation (Fast) Chloramine Chloramine-T (Oxidant) Chloramine->NitrileOxide Isoxazole 3,5-Isoxazole Product (Stable Conjugate) NitrileOxide->Isoxazole 1,3-Dipolar Cycloaddition Alkyne 1-(Pyridin-4-yl)prop-2-yn-1-ol (Terminal Alkyne) Alkyne->Isoxazole Dipolarophile

Figure 1: The NOAC pathway involves the in situ generation of a reactive nitrile oxide dipole, which rapidly captures the terminal alkyne of the pyridine substrate to form a stable isoxazole.[3]

Experimental Protocol: Nitrile Oxide-Alkyne Cycloaddition (NOAC)

Objective: Conjugation of 1-(Pyridin-4-yl)prop-2-yn-1-ol with a model oxime partner (e.g., 4-nitrobenzaldehyde oxime or a biomolecule-oxime derivative).

Materials & Reagents[1][3][4][5][6][7][8][9][10]
  • Substrate: 1-(Pyridin-4-yl)prop-2-yn-1-ol (100 mM stock in DMSO).

  • Reagent A (Dipole Precursor): Functionalized Aldoxime (100 mM stock in DMSO/EtOH).

  • Reagent B (Oxidant): Chloramine-T trihydrate (freshly prepared 100 mM in water).

  • Solvent: Ethanol/Water (1:1 v/v) or PBS pH 7.4 (for bio-conjugation).

  • Quench: Sodium Thiosulfate (1 M).

Step-by-Step Methodology
  • Preparation of Reaction Mix: In a microcentrifuge tube or glass vial, dilute the Substrate (Alkyne) to a final concentration of 1–5 mM in the chosen solvent (EtOH/Water).

    • Expert Note: The pyridine moiety increases water solubility, but ensure the pH remains near neutral (7.0–7.5) to prevent protonation of the pyridine nitrogen, which can alter electronic properties.

  • In Situ Activation (The "Click" Trigger): Add Reagent A (Aldoxime) to the reaction vessel at 1.2 equivalents relative to the alkyne.

    • Critical Step: Do not add the oxidant yet. Ensure the alkyne and oxime are well-mixed.

  • Initiation: Add Reagent B (Chloramine-T) dropwise to the mixture (1.2 equivalents).

    • Observation: The reaction generates the nitrile oxide intermediate immediately.[4]

    • Safety: Nitrile oxides can dimerize to furoxans if no dipolarophile (alkyne) is present. The presence of the alkyne in Step 1 ensures the click reaction outcompetes dimerization.

  • Incubation: Seal the vessel and agitate at Room Temperature (20–25°C) for 2 to 4 hours .

    • Monitoring: Reaction progress can be monitored by TLC (disappearance of oxime) or LC-MS (formation of isoxazole mass: Alkyne MW + Nitrile Oxide MW).

  • Quenching & Workup: Add 5 equivalents of Sodium Thiosulfate to quench excess oxidant.

    • Purification: For small molecules, extract with Ethyl Acetate. For biomolecules, perform size-exclusion chromatography or dialysis.

Alternative Protocol: Ruthenium-Catalyzed Cycloaddition (RuAAC)[5][9]

If the specific application requires a 1,2,3-triazole linkage (rather than an isoxazole) and "Copper-Free" refers strictly to copper toxicity rather than all metals, RuAAC is the alternative.

  • Selectivity: Yields 1,5-disubstituted triazoles (distinct from CuAAC's 1,4-regioisomer).[5][6][7]

  • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride).

Method Summary:

  • Dissolve 1-(Pyridin-4-yl)prop-2-yn-1-ol and the Azide partner in Dioxane or THF .

  • Add 2–5 mol% [Cp*RuCl(cod)] .

  • Heat to 60°C for 4–12 hours under inert atmosphere (

    
    ).
    
  • Note: This is not suitable for living cells due to the organic solvent requirement and temperature, but is excellent for synthesis.

Comparative Analysis: Selection Guide

FeatureCuAAC (Standard)NOAC (Recommended)RuAAC (Alternative)
Metal Catalyst Copper (I)None (Metal-Free) Ruthenium (II)
Linkage Type 1,4-TriazoleIsoxazole 1,5-Triazole
Bio-Compatibility Low (Cu toxicity)High Low (Solvent/Temp)
Reaction Speed FastModerate Slow
Regioselectivity High (1,4)High (3,5-isoxazole) High (1,5)
Risk ROS GenerationSide-reaction with thiols Catalyst cost

References

  • Nitrile Oxide-Alkyne Cycloaddition (NOAC)

    • Heaney, F. (2012).[5][8] Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking. MURAL - Maynooth University Research Archive Library. Link

  • Mechanochemistry of NOAC

    • Full article: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes. Synthetic Communications. Link

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

    • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[2] Link

  • General Click Chemistry Principles

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[9] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

Sources

Method

Application Note: Modular Synthesis of Pyrazolyl-Pyridine Kinase Inhibitors via 1-(Pyridin-4-yl)prop-2-yn-1-ol

Executive Summary & Strategic Rationale In the landscape of kinase inhibitor discovery, the 3,5-disubstituted pyrazole and pyridin-4-yl motifs are "privileged structures"—molecular frameworks capable of providing high-af...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, the 3,5-disubstituted pyrazole and pyridin-4-yl motifs are "privileged structures"—molecular frameworks capable of providing high-affinity binding to the ATP-binding pocket of kinases (e.g., p38 MAPK, BRAF, VEGFR).

This guide details the application of 1-(Pyridin-4-yl)prop-2-yn-1-ol (Compound 1 ) as a high-value linchpin for synthesizing these scaffolds. Unlike simple pyridines, this propargylic alcohol offers a versatile three-carbon handle that allows for:

  • Divergent Functionalization: Via Sonogashira coupling to introduce hydrophobic "tail" moieties.

  • Oxidative Rearrangement: Access to

    
    -unsaturated ketones (chalcones) via Meyer-Schuster rearrangement.
    
  • Heterocyclization: Rapid conversion into pyrazoles or pyrimidines, mimicking the adenine hinge-binding interaction.

This protocol focuses on a robust, high-yield workflow converting Compound 1 into a 3-(Pyridin-4-yl)-5-aryl-1H-pyrazole kinase inhibitor core.

Chemical Pathway & Mechanism[1][2][3]

The synthesis relies on a "Coupling-Isomerization-Cyclization" (CIC) strategy. The geometry of the 4-pyridyl position precludes direct intramolecular cyclization to the nitrogen (which would form indolizines, possible only with 2-pyridyl analogs). Therefore, we exploit the propargylic alcohol to generate an electrophilic enone intermediate.

Reaction Workflow Diagram

KinaseInhibitorSynthesis Start 1-(Pyridin-4-yl) prop-2-yn-1-ol Inter1 Intermediate A: Internal Alkyne Start->Inter1 Step 1: Sonogashira Coupling (Ar-I, Pd(PPh3)2Cl2, CuI) Inter2 Intermediate B: Chalcone (Enone) Inter1->Inter2 Step 2: Meyer-Schuster Rearrangement (AuCl3/AgSbF6 or Acid) Final Target Scaffold: 3-(Pyridin-4-yl)-pyrazole Inter2->Final Step 3: Cyclocondensation (Hydrazine hydrate)

Caption: Figure 1. The three-stage "Coupling-Isomerization-Cyclization" workflow transforming the propargylic alcohol starting material into a bioactive pyrazole core.

Detailed Experimental Protocols

Step 1: Sonogashira Cross-Coupling

Objective: Introduction of the hydrophobic aryl moiety (the "tail" of the inhibitor) to the terminal alkyne.

Rationale: The 4-pyridyl ring typically occupies the solvent-exposed region or the hinge region. The alkyne terminus is the vector for reaching the hydrophobic back-pocket (Gatekeeper residue vicinity).

Materials:

  • 1-(Pyridin-4-yl)prop-2-yn-1-ol (1.0 equiv)

  • Aryl Iodide (e.g., 4-iodo-1-methoxybenzene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (1 mol%)

  • Triethylamine (Et3N) / THF (1:1 v/v)

Protocol:

  • Degassing: Charge a flame-dried Schlenk flask with the aryl iodide and Pd/Cu catalysts. Evacuate and backfill with Argon (3 cycles).

  • Addition: Dissolve 1-(Pyridin-4-yl)prop-2-yn-1-ol in dry THF/Et3N and add to the flask via syringe.

  • Reaction: Stir at 40°C for 4–6 hours . Monitor by TLC (formation of a highly UV-active spot).

  • Workup: Filter through a celite pad to remove palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
    • Critical Checkpoint: The product must be free of copper residues, which can interfere with the subsequent gold-catalyzed step.

Step 2: Gold-Catalyzed Meyer-Schuster Rearrangement

Objective: Isomerization of the internal propargylic alcohol to an


-enone (chalcone).

Mechanistic Insight: Acid-catalyzed rearrangement often leads to Rupe rearrangement byproducts (terminal alkenes). Gold(I) or Gold(III) catalysis provides superior regioselectivity for the


-unsaturated ketone via a 1,3-hydroxyl shift.

Materials:

  • Coupling Product from Step 1 (1.0 equiv)

  • Sodium tetrachloroaurate(III) dihydrate (NaAuCl4·2H2O) (2 mol%)

  • Solvent: Toluene/Water (10:1) or MeOH/H2O depending on solubility.

Protocol:

  • Setup: Dissolve the propargylic alcohol intermediate in Toluene.

  • Catalysis: Add the gold catalyst (dissolved in minimal water/methanol).

  • Heating: Heat to 80°C for 2 hours .

  • Observation: The reaction mixture will darken. Conversion is typically quantitative.

  • Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over Na2SO4.

    • Note: The resulting enone is often pure enough for the next step without chromatography.

Step 3: Cyclocondensation to Pyrazole

Objective: Formation of the kinase-active heteroaromatic core.

Materials:

  • Enone Intermediate (Chalcone) (1.0 equiv)

  • Hydrazine Monohydrate (2.0 equiv) (or substituted hydrazine for N-alkylated pyrazoles)

  • Solvent: Ethanol (Absolute)

Protocol:

  • Mixing: Dissolve the enone in Ethanol (0.2 M concentration).

  • Addition: Add Hydrazine Monohydrate dropwise at room temperature.

  • Reflux: Heat to reflux (78°C) for 3 hours.

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate and recrystallize from EtOH/Hexane.

Data Summary & Optimization Guide

The following data represents typical yields and optimization parameters for the synthesis of a model inhibitor (where Aryl = 4-methoxyphenyl).

Reaction StepCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Key Challenge
Sonogashira Pd(PPh3)2Cl2 / CuITHF/Et3N40488-92%Homocoupling of alkyne (Glaser coupling). Minimized by strict O2 exclusion.
Meyer-Schuster NaAuCl4 (2 mol%)Toluene80285%Incomplete conversion if residual amine from Step 1 poisons the Gold catalyst.
Cyclization NH2NH2·H2OEtOH78390-95%Regioselectivity if using substituted hydrazines (N-Me hydrazine yields mixture of isomers).
Troubleshooting the "Gold Poisoning" Effect

In Step 2, residual triethylamine from the Sonogashira coupling can deactivate the Gold catalyst.

  • Solution: Perform an acidic wash (0.1 M HCl) during the workup of Step 1, or use a polymeric scavenger resin to remove amine traces before introducing the Gold catalyst.

Structural Biology Context (Mechanism of Action)

Understanding why this scaffold works is crucial for designing the R-groups in Step 1.

BindingMode cluster_pocket ATP Binding Pocket Interactions Hinge Hinge Region (H-bond Acceptor/Donor) Gatekeeper Gatekeeper Residue (Steric Control) Solvent Solvent Front (Solubilizing Groups) Inhibitor Synthesized Pyrazole-Pyridine Inhibitor->Hinge Pyridine N / Pyrazole NH (H-bonds) Inhibitor->Gatekeeper Aryl Group (from Step 1) (Hydrophobic Interaction) Inhibitor->Solvent Pyridine C-4 Substituents

Caption: Figure 2. Pharmacophore mapping of the synthesized inhibitor. The Pyridine-Pyrazole axis mimics the Adenine ring of ATP, while the aryl tail accesses the hydrophobic pocket.

The Pyridine-4-yl nitrogen serves as a hydrogen bond acceptor for the backbone NH of the kinase hinge region. The Pyrazole NH serves as a hydrogen bond donor to the backbone carbonyl. This "Acceptor-Donor" motif is a hallmark of Type I kinase inhibitors [1].

Safety & Handling

  • 1-(Pyridin-4-yl)prop-2-yn-1-ol: Irritant.[1] Handle in a fume hood.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Avoid contact with metals and oxidizing agents. Use distinct waste streams.

  • Gold Catalysts: Expensive; recycle gold residues where possible.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[2] Nature Reviews Cancer, 9(1), 28-39. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Engel, D. A., & Dudley, G. B. (2009). Olefination of Ketones Using a Gold(III)-Catalyzed Meyer-Schuster Rearrangement. Organic Letters, 11(17), 4026–4029. Link

  • Fustero, S., et al. (2011).

    
    -Unsaturated Ketones. Chemistry – A European Journal, 17(36), 10165-10172. Link
    
  • PubChem Compound Summary. (2023). 1-(Pyridin-4-yl)prop-2-yn-1-ol (CID 22730957). National Center for Biotechnology Information. Link

Sources

Application

preparation of substituted pyridines via 1-(Pyridin-4-yl)prop-2-yn-1-ol

Abstract This technical guide details the utility of 1-(Pyridin-4-yl)prop-2-yn-1-ol as a high-value divergent synthon in drug discovery. Unlike simple pyridine derivatives, this propargylic alcohol moiety serves as a "ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 1-(Pyridin-4-yl)prop-2-yn-1-ol as a high-value divergent synthon in drug discovery. Unlike simple pyridine derivatives, this propargylic alcohol moiety serves as a "chameleon" intermediate, capable of accessing three distinct chemical spaces:[1] (1)


-unsaturated enones  via Meyer-Schuster rearrangement (Michael acceptors),[1] (2) functionalized bipyridines  via oxidation and Bohlmann-Rahtz heteroannulation, and (3) iodinated alkenes  via metal-free electrophilic activation.[1] This document provides validated protocols, mechanistic insights, and critical process parameters to ensure reproducibility and scalability.

Strategic Overview: The Divergent Synthon

The 1-(Pyridin-4-yl)prop-2-yn-1-ol scaffold combines the basicity of the pyridine ring with the amphoteric reactivity of the propargylic alcohol. Its strategic value lies in its ability to undergo 1,3-transposition (isomerization) or oxidative activation , enabling the construction of complex heterocyclic architectures without requiring exotic metal catalysts.[1]

Core Reactivity Pathways
  • Path A (Isomerization): Acid-catalyzed rearrangement yields trans-chalcone analogues (pyridyl enones), which are potent electrophiles for cysteine-targeting covalent inhibitors.[1]

  • Path B (Annulation): Oxidation to the alkynone followed by condensation with enamines (Bohlmann-Rahtz) generates de novo pyridine rings, yielding 2,4'-bipyridines.[1]

  • Path C (Functionalization): Electrophilic iodination triggers rearrangement to form

    
    -iodo-enones, essential for subsequent cross-coupling (Suzuki/Sonogashira).[1]
    

Reactivity cluster_0 Path A: Isomerization cluster_1 Path B: Annulation cluster_2 Path C: Functionalization Start 1-(Pyridin-4-yl)prop-2-yn-1-ol Enone Pyridyl Enone (Michael Acceptor) Start->Enone Acid/Au Catalyst (Meyer-Schuster) Alkynone Propargylic Ketone Start->Alkynone Oxidation (MnO2/IBX) IodoEnone α-Iodo-Enone (Cross-Coupling Handle) Start->IodoEnone NIS/I2 (Iodo-Meyer-Schuster) Bipyridine Substituted Bipyridine (Bohlmann-Rahtz) Alkynone->Bipyridine + Enamine (- H2O)

Figure 1: Divergent synthetic pathways starting from 1-(Pyridin-4-yl)prop-2-yn-1-ol.

Preparation of the Scaffold

Before functionalization, high-purity starting material is required. The addition of ethynylmagnesium bromide to 4-pyridinecarboxaldehyde is preferred over lithium acetylide due to higher functional group tolerance and easier handling at scale.

Protocol 1: Grignard Addition

  • Reagents: 4-Pyridinecarboxaldehyde (1.0 equiv), Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv), dry THF.

  • Execution:

    • Cool a solution of 4-pyridinecarboxaldehyde in dry THF to 0 °C under

      
      .
      
    • Add Ethynylmagnesium bromide dropwise over 30 min. Note: Exothermic reaction; maintain internal temp < 5 °C.

    • Stir at 0 °C for 1 h, then warm to RT for 2 h.

  • Workup: Quench with saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .[1]
  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography (SiO2, 50% EtOAc/Hexane).[1]

  • Yield Target: >85% (White to pale yellow solid).

Pathway A: Meyer-Schuster Rearrangement (Synthesis of Pyridyl Enones)[1]

The conversion of the propargylic alcohol to an


-unsaturated ketone is classically achieved via the Meyer-Schuster rearrangement. This reaction is driven by the formation of an allenol intermediate which tautomerizes to the enone.

Scientific Insight: Standard acid catalysis (e.g.,


) often fails with pyridine substrates because the basic nitrogen protonates, deactivating the system or trapping the catalyst.[1] We utilize a Gold(I)-catalyzed  approach or a p-TsOH/Toluene  system with azeotropic water removal to drive equilibrium.

Protocol 2: Acid-Mediated Rearrangement

  • Substrate: 1-(Pyridin-4-yl)prop-2-yn-1-ol.

  • Reagents: p-Toluenesulfonic acid monohydrate (20 mol%), Toluene (0.1 M).[1]

  • Procedure:

    • Charge flask with substrate, p-TsOH, and toluene.

    • Fit with a Dean-Stark trap and reflux vigorously for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of the alcohol (

      
      ) and appearance of enone (
      
      
      
      , UV active).[1]
    • Cool to RT, wash with saturated

      
       (critical to remove acid and free the pyridine base).
      
    • Concentrate and purify via column chromatography.

  • Product: trans-3-(Pyridin-4-yl)propenone derivatives.

Pathway B: Bohlmann-Rahtz Pyridine Synthesis[3][4]

This is the most powerful application for generating "substituted pyridines" (specifically bipyridines) from this scaffold.[1] It involves a two-step sequence: oxidation to the alkynone, followed by condensation with an enamine.

Step 1: Oxidation to Propargylic Ketone

Direct oxidation of the alcohol to the ketone (1-(pyridin-4-yl)prop-2-yn-1-one) is best achieved with Manganese Dioxide (


)  or IBX  to avoid over-oxidation or pyridine N-oxide formation.
  • Protocol: Suspend alcohol (1 equiv) and activated

    
     (10 equiv) in DCM. Stir at RT for 12–24 h. Filter through Celite. Evaporate to yield the unstable alkynone (use immediately).
    
Step 2: Heteroannulation Protocol

The Bohlmann-Rahtz reaction combines the alkynone with an enamine (generated in situ or pre-formed) to yield a 2,3,6-trisubstituted pyridine.[1][2]

Protocol 3: One-Pot Bohlmann-Rahtz Synthesis

  • Reagents: Alkynone (from Step 1),

    
    -Enamino ester (e.g., ethyl 3-aminocrotonate, 1.0 equiv), Ethanol or Acetic Acid.[1]
    
  • Procedure:

    • Dissolve alkynone and enamine in Ethanol (0.5 M).

    • Stir at 50 °C for 2 hours. Mechanism: Michael addition forms an aminodiene intermediate.[3]

    • Heat to reflux (80 °C) for 4 hours to drive cyclodehydration.

    • Optimization: If conversion is slow, add 10 mol%

      
       or use Acetic Acid as solvent to catalyze the dehydration.
      
  • Result: A 2,4'-bipyridine scaffold with ester functionality on the new ring.

BohlmannRahtz Step1 Alkynone + Enamine Inter Aminodiene Intermediate (Michael Adduct) Step1->Inter Michael Addition Transition E/Z Isomerization Inter->Transition Heat Cyclic Cyclodehydration (-H2O) Transition->Cyclic Acid/Lewis Acid Product 2,4'-Bipyridine Derivative Cyclic->Product Aromatization

Figure 2: Mechanistic flow of the Bohlmann-Rahtz heteroannulation.[1]

Pathway C: Iodo-Meyer-Schuster Rearrangement

To access trisubstituted alkenes (highly useful for subsequent Suzuki couplings), an iodine-mediated variant is employed.[1] This reaction is metal-free and operates under mild conditions.[4]

Protocol 4: NIS-Mediated Rearrangement

  • Reagents: N-Iodosuccinimide (NIS, 1.2 equiv), DCM, RT.[1]

  • Procedure:

    • Dissolve 1-(Pyridin-4-yl)prop-2-yn-1-ol in DCM.

    • Add NIS in one portion. Protect from light.

    • Stir at RT for 1–3 hours.

    • Quench with saturated

      
       (to remove excess iodine).
      
  • Product: (Z)-

    
    -iodo-enone. The iodine atom is installed at the alpha position relative to the carbonyl, providing a handle for Pd-catalyzed coupling.
    

Summary of Key Data

ParameterMeyer-Schuster (Acid)Bohlmann-RahtzIodo-Meyer-Schuster
Primary Product Enone (Chalcone)Bipyridine

-Iodo-Enone
Key Reagent p-TsOH or Au(I)Enamine + HeatNIS or

Solvent Toluene/DCMEtOH/AcOHDCM
Temp Reflux50°C

Reflux
RT
Application Covalent InhibitorsScaffold HoppingCross-Coupling Precursor

References

  • Meyer-Schuster Rearrangement Overview

    • Title: The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.[4]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • URL:[Link]

  • Bohlmann-Rahtz Pyridine Synthesis

    • Title: Bohlmann-Rahtz Pyridine Synthesis.[5][6]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Iodo-Meyer-Schuster Rearrangement

    • Title: Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols.[4]

    • Source: Organic Letters (ACS).
    • URL:[Link][1]

  • Gold Catalysis on Propargylic Alcohols

    • Title: Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides.[7][8]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link][1]

Sources

Method

Application Note: Strategic Utilization of 1-(Pyridin-4-yl)prop-2-yn-1-ol in Medicinal Chemistry

Executive Summary & Strategic Value In the landscape of fragment-based drug discovery (FBDD), 1-(Pyridin-4-yl)prop-2-yn-1-ol represents a high-value "privileged scaffold." It uniquely combines three pharmacophoric elemen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 1-(Pyridin-4-yl)prop-2-yn-1-ol represents a high-value "privileged scaffold." It uniquely combines three pharmacophoric elements within a low molecular weight footprint (<150 Da):

  • Pyridin-4-yl moiety: A proven hydrogen bond acceptor (HBA) often utilized as a kinase hinge binder or to modulate solubility/lipophilicity (LogP).

  • Secondary Alcohol: A chiral center offering H-bond donor/acceptor capability and a handle for stereoselective functionalization.

  • Terminal Alkyne: A versatile "warhead" precursor for covalent inhibitors, a "click" chemistry handle, or a substrate for cross-coupling.[1]

This guide details the protocols for synthesizing this core and deploying it to access complex bioactive heterocycles (indolizines, chalcones) and functionalized libraries.[1]

Core Synthesis Protocol: The Grignard Addition

Objective: High-yield synthesis of the title compound from commercially available 4-pyridinecarboxaldehyde.

Rationale

While simple in theory, the addition of organometallics to pyridine-containing aldehydes requires specific handling to prevent N-coordination poisoning of the magnesium species or polymerization of the sensitive aldehyde.

Experimental Protocol

Reagents:

  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq)[1]

  • Anhydrous THF (Solvent)[1]

  • Sat. aq. NH₄Cl (Quench)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with 4-pyridinecarboxaldehyde (10 mmol) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Low temperature prevents side reactions at the pyridine nitrogen.

  • Addition: Add Ethynylmagnesium bromide dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (5% MeOH/DCM).

  • Quench: Quench carefully with sat. NH₄Cl (10 mL) at 0 °C.

  • Workup: Extract with EtOAc (3 x 30 mL). Note: Pyridines are water-soluble at low pH; ensure the aqueous layer is pH ~8-9 during extraction.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Yield Expectation: 85–92% as a pale yellow oil/solid.[1]

Application Module A: Meyer-Schuster Rearrangement (Enone Synthesis)

Objective: Converting the "dormant" alcohol into a reactive Michael acceptor (Enone) for covalent inhibitor design.[1]

Mechanism & Utility

The Meyer-Schuster rearrangement transforms the propargyl alcohol into an


-unsaturated carbonyl (enone). In the context of pyridine, this yields 3-(pyridin-4-yl)acrylaldehyde  (cinnamaldehyde analog), a potent Michael acceptor used in covalent kinase inhibitors (e.g., targeting Cys residues).[1]
Protocol (Acid-Catalyzed)

Reagents:

  • 1-(Pyridin-4-yl)prop-2-yn-1-ol (1.0 eq)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 eq)
  • Toluene or Dioxane (Solvent)[1]

Procedure:

  • Dissolve the alcohol in Toluene (0.2 M).

  • Add

    
    -TsOH and heat to reflux (110 °C) with a Dean-Stark trap (if water removal is needed) or in a sealed tube for 2–4 hours.
    
  • Observation: The reaction proceeds via an allenol intermediate.[2]

  • Workup: Neutralize with sat. NaHCO₃, extract with EtOAc.[1]

  • Result: The product is the trans-enone (E-isomer).

Data Table: Rearrangement Conditions Comparison

Catalyst System Conditions Yield Selectivity (E:Z) Notes

|


-TsOH (Recommended)  | Toluene, 110°C | 88% | >20:1 | Robust, metal-free. |
| AuCl₃ / AgSbF₆  | DCM, RT | 92% | >20:1 | Mild, but Pyridine N can poison Au.[1] Requires acid buffer.[1] |
| I₂ / NIS  | DCM, RT | 75% | Z-selective | Yields 

-iodo-enone (useful for further coupling). |

Application Module B: Synthesis of Indolizines

Objective: Accessing fused bicyclic systems (Indolizines) via [3+2] Cycloaddition.[1]

Strategic Logic

Indolizines are fluorescent scaffolds found in many anticancer agents. They can be synthesized by reacting a Pyridinium Ylide (dipole) with an Electron Deficient Alkyne/Alkene (dipolarophile).[1]

  • Route: The enone derived in Module A serves as the dipolarophile.

  • Alternative: The propargyl alcohol itself can be reacted with specific zwitterionic thiolates.

Protocol: [3+2] Cycloaddition

Reagents:

  • Dipole: 1-(Carboethoxymethyl)pyridinium bromide (Pyridinium salt)[1]

  • Dipolarophile: 3-(Pyridin-4-yl)acrylaldehyde (from Module A)

  • Base: Et₃N (2.0 eq)[1]

  • Oxidant: TPCD or MnO₂ (if aromatization is needed)[1]

Procedure:

  • Suspend pyridinium salt and the enone in THF/Water (1:1).

  • Add Et₃N dropwise.[1] The mixture turns deep yellow/orange (ylide formation).[1]

  • Stir at RT for 12 hours.

  • Mechanism: The ylide adds to the enone (Michael addition), followed by intramolecular aldol cyclization and dehydration.[1]

  • Purification: Recrystallization from EtOH.

Application Module C: Sonogashira & Click Chemistry

Objective: Library expansion.

Sonogashira Coupling

The terminal alkyne allows coupling to aryl halides.

  • Challenge: Pyridine nitrogen can coordinate Pd/Cu.

  • Solution: Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) with Et₃N as solvent/base.[1] High catalyst loading or bidentate ligands (dppf) may be required if the pyridine interferes.[1]

CuAAC (Click Chemistry)

Reacting with azides (R-N₃) yields 1,2,3-triazoles.[1]

  • Protocol: CuSO₄ (10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H₂O (1:1).[1]

  • Note: The pyridine ring usually does not interfere with CuAAC if standard ascorbate reduction is used.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Figure 1: Divergent synthesis pathways from the Pyridyl-Propargyl Alcohol core. Start 4-Pyridinecarboxaldehyde Core 1-(Pyridin-4-yl)prop-2-yn-1-ol (The Scaffold) Start->Core Ethynyl MgBr THF, -78°C Enone 3-(Pyridin-4-yl)acrylaldehyde (Michael Acceptor) Core->Enone Meyer-Schuster (p-TsOH, Heat) Triazole 1,2,3-Triazole Linkers (Click Chemistry) Core->Triazole R-N3, CuAAC Coupled Aryl-Alkyne Derivatives (Sonogashira) Core->Coupled Ar-I, Pd/Cu Indolizine Indolizine Scaffolds (Fluorescent/Bioactive) Enone->Indolizine Pyridinium Ylide [3+2] Cycloaddition

Caption: Figure 1 outlines the transformation of the aldehyde precursor into the core scaffold, which then diverges into three major medicinal chemistry applications: Michael acceptors (Enones), Heterocycles (Indolizines), and Library conjugation (Triazoles/Coupled products).[1][3][4]

References

  • Synthesis & Properties of Pyridin-4-ols: BenchChem. "Pyridin-4-ol synthesis and characterization."[5] Accessed Oct 2023.[1] [1]

  • Meyer-Schuster Rearrangement: Puri, S., Thirupathi, N., & Reddy, M. S. (2014).[1][6] "Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols for β-Mono-/Disubstituted α-Iodo-α,β-Unsaturated Esters." Organic Letters, 16(20), 5246–5249.[1] [1]

  • Indolizine Synthesis: Royal Society of Chemistry. "Synthesis of indolizines from pyridinium 1,4-zwitterionic thiolates and propiolic acid derivatives." Organic & Biomolecular Chemistry.

  • Gold Catalysis & Pyridines: RSC Publishing.[1] "One-pot gold(I)-catalyzed synthesis of 2-pyridonyl alcohols."[7]

  • General Pyridine Synthesis: Organic Chemistry Portal. "Synthesis of Pyridines."[4][8][9][10]

Sources

Application

Application Note: Chemoselective Derivatization of 1-(Pyridin-4-yl)prop-2-yn-1-ol

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of derivatizing 1-(Pyridin-4-yl)prop-2-yn-1-ol , a bifun...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of derivatizing 1-(Pyridin-4-yl)prop-2-yn-1-ol , a bifunctional scaffold containing a basic pyridine ring, a reactive propargylic alcohol, and a terminal alkyne.[1]

Introduction & Scaffold Analysis

The scaffold 1-(Pyridin-4-yl)prop-2-yn-1-ol represents a "privileged structure" in fragment-based drug discovery (FBDD).[1] It serves as a linchpin intermediate for synthesizing kinase inhibitors, integrin antagonists, and heterocycle-fused therapeutics.

Chemical Biology Profile

To derivatize the hydroxyl group successfully, one must navigate the competing reactivities of the molecule's three functional zones:

  • Secondary Propargylic Alcohol (Target): The primary site for derivatization. It is sterically accessible but prone to Meyer-Schuster rearrangement under strong acidic conditions (forming enones).[1]

  • Pyridine Nitrogen (Interferent/Catalyst): A basic center (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). It can scavenge protons (acting as an internal base) or undergo unwanted N-alkylation/N-acylation if reagents are not stoichiometric.[1]
    
  • Terminal Alkyne (Sensitive): Susceptible to deprotonation (

    
    ) by strong bases (e.g., NaH, BuLi), leading to side reactions or polymerization.
    
Decision Matrix for Derivatization

The choice of protocol depends on the desired stability and downstream application.

Derivative TypeReaction ClassKey ReagentsRisk FactorApplication
Ester AcylationRCOCl / AnhydrideHCl generation (Salt formation)Prodrugs, metabolic probes
Carbamate AdditionIsocyanates / CDIMoisture sensitivityStability enhancement, peptidomimetics
Ether MitsunobuPPh3 / DEADStereoinversionSolubility modulation, linker attachment

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the decision logic and reaction pathways for the hydroxyl derivatization, highlighting critical control points to avoid side reactions.

Derivatization_Workflow Start 1-(Pyridin-4-yl)prop-2-yn-1-ol (Substrate) Decision Select Target Derivative Start->Decision Ester Ester (Acylation) Decision->Ester Carbamate Carbamate (Addition) Decision->Carbamate Ether Ether (Substitution) Decision->Ether Method_AcidCl Method A: Acid Chloride (+ Base Scavenger) Ester->Method_AcidCl Scale-up Method_Steglich Method B: Steglich (DCC/DMAP) Ester->Method_Steglich Acid Sensitive Method_Iso Method C: Isocyanate (Base Cat.) Carbamate->Method_Iso Method_Mitsu Method D: Mitsunobu (PPh3/DEAD) Ether->Method_Mitsu Preferred Risk_N_Alk Risk: N-Alkylation (Avoid Alkyl Halides) Ether->Risk_N_Alk Avoid NaH/R-X Risk_Salt Risk: Pyridine-HCl Salt (Requires Neutralization) Method_AcidCl->Risk_Salt

Figure 1: Strategic workflow for the chemoselective derivatization of the propargylic hydroxyl group.

Detailed Protocols

Protocol A: Acylation via Acid Chlorides (Base-Mediated)

Objective: Synthesis of ester derivatives using acid chlorides.[1] Rationale: The pyridine ring in the substrate will act as a proton acceptor.[2][3] To prevent the product from precipitating as a pyridinium hydrochloride salt (which complicates extraction), an external base (Triethylamine or DIPEA) is added in excess.

Reagents:

  • Substrate: 1-(Pyridin-4-yl)prop-2-yn-1-ol (1.0 equiv)[1]

  • Acylating Agent: Benzoyl chloride (or analog) (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (2.5 equiv) – Excess required to scavenge HCl.[1]

  • Catalyst: DMAP (0.1 equiv) – Accelerates reaction.[1]

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).
    
  • Base Addition: Add TEA (2.5 equiv) and DMAP (0.1 equiv). Stir at 0°C for 10 minutes.

    • Note: The solution should remain clear.

  • Acylation: Dropwise add the Acid Chloride (1.2 equiv) diluted in a small volume of DCM.

    • Observation: A white precipitate (TEA·HCl) will form immediately.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).[1]

    • Critical Step: Wash the organic layer with water (not acid!) to remove salts. Acidic washes (e.g., 1M HCl) will extract the pyridine-product into the aqueous layer.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Carbamate Formation (Isocyanate Method)

Objective: Synthesis of carbamates for stability studies. Rationale: This reaction is atom-economical and avoids strong acids.[1] The pyridine ring often provides sufficient basicity to self-catalyze the reaction, but catalytic DBTDL ensures completion.

Reagents:

  • Substrate (1.0 equiv)

  • Isocyanate: Phenyl isocyanate (1.1 equiv)[1]

  • Catalyst: Dibutyltin dilaurate (DBTDL) (1-2 drops) or TEA (0.5 equiv).[1]

  • Solvent: THF or DCM.

Procedure:

  • Dissolve substrate in dry THF.

  • Add the isocyanate dropwise at RT.

  • Add catalyst.[4] Stir at RT for 6–12 hours.

  • Workup: Often, the carbamate product is less soluble than the starting material. Adding hexanes may precipitate the pure product. If not, concentrate and purify via column chromatography.

Protocol C: Etherification via Mitsunobu Reaction

Objective: Creating ether linkages without N-alkylation.[1] Rationale: Traditional Williamson ether synthesis (NaH + Alkyl Halide) is NOT recommended for this substrate because the pyridine nitrogen can compete as a nucleophile (forming pyridinium salts), and NaH can deprotonate the terminal alkyne. The Mitsunobu reaction is neutral and chemoselective for the alcohol.

Reagents:

  • Substrate (1.0 equiv)

  • Pronucleophile: Phenol or acidic alcohol (1.2 equiv)[1]

  • Phosphine: Triphenylphosphine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: THF (anhydrous).[1]

Procedure:

  • Dissolve substrate,

    
    , and the pronucleophile in THF at 0°C.
    
  • Add DIAD dropwise over 15 minutes.

    • Mechanism:[1][2][5][6][7][8][9] The betaine intermediate activates the alcohol oxygen, making it a leaving group.

  • Stir at RT for 12–18 hours.

  • Purification: Concentrate and triturate with

    
     to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and purify the filtrate by chromatography.

Quality Control & Validation

To ensure the derivatization occurred at the Oxygen (O-acylation) and not the Nitrogen (N-acylation), analyze the NMR shifts.

SignalSubstrate (ppm)O-Acyl Product (ppm)N-Acyl Impurity (ppm)
Propargylic CH ~5.5 (Doublet/Singlet)~6.5 - 6.8 (Downfield Shift) ~5.6 (Unchanged)
Pyridine

~8.5~8.6 (Minor shift)>9.0 (Deshielded)
Alkyne CH ~2.8~2.9~2.8
  • Validation Check: A significant downfield shift (>1.0 ppm) of the propargylic proton confirms O-esterification. If the pyridine protons shift significantly (>0.5 ppm) without the propargylic shift, suspect N-reaction or salt formation.

Troubleshooting Guide

Issue: Low yield in esterification; starting material remains.

  • Cause: Pyridine ring is sequestering the acid chloride or forming an unreactive complex.

  • Solution: Switch to Steglich Esterification (DCC/DMAP). This avoids acid chloride intermediates entirely.

Issue: Product is water-soluble during workup.

  • Cause: The pyridine ring is protonated (salt form).

  • Solution: Ensure the aqueous phase pH is > 8.0 during extraction. Use a buffer (Sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) rather than water.
    

Issue: Unknown byproduct observed in Mitsunobu.

  • Cause: Alkylation of the pyridine nitrogen (uncommon but possible with very acidic pronucleophiles).

  • Solution: Use a less acidic pronucleophile or switch to a polymer-supported phosphine to simplify purification.[1]

References

  • Derivatization of Hydroxyl Groups

    • Title: Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.[10]

    • Source: ResearchGate (2025).[1]

    • URL:

  • Mitsunobu Reaction Scope

    • Title: New Directions in the Mitsunobu Reaction.
    • Source: Nottingham ePrints (2020).[1]

    • URL:

  • Pyridine Reactivity

    • Title: How Does Pyridine Activ
    • Source: Echemi (2025).[1]

    • URL:

  • Carbamate Synthesis

    • Title: Carbamate synthesis by carbamoylation.[4]

    • Source: Organic Chemistry Portal.
    • URL:

Sources

Method

Application Note: 1-(Pyridin-4-yl)prop-2-yn-1-ol in Heterocyclic Synthesis

Executive Summary 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 5656-79-1) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structure combines three distinct reactive centers: a basic pyridine nitrogen (dir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 5656-79-1) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structure combines three distinct reactive centers: a basic pyridine nitrogen (directing group/pharmacophore), a secondary propargylic alcohol (amphoteric center), and a terminal alkyne (cycloaddition/coupling partner).

This Application Note details the protocols for transforming this single precursor into three distinct classes of heterocycles: Pyrazoles (via Meyer-Schuster rearrangement), 1,2,3-Triazoles (via CuAAC), and Furans (via Gold catalysis). These protocols are designed for modularity, allowing researchers to rapidly generate diverse libraries of pyridine-containing bioactives.

Part 1: Reagent Preparation & Stability

Before initiating heterocyclic synthesis, the quality of the starting material is paramount. While commercially available, in-house synthesis ensures freshness, particularly to avoid the polymerization of the alkyne or oxidation of the alcohol.

Protocol A: Grignard Addition (Synthesis of Starting Material)

Objective: Synthesis of 1-(pyridin-4-yl)prop-2-yn-1-ol from 4-pyridinecarboxaldehyde.

Reagents:

  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL) and cool to 0°C.

  • Addition: Add 4-pyridinecarboxaldehyde (10 mmol) to the flask.

  • Grignard: Dropwise add ethynylmagnesium bromide (12 mmol) over 20 minutes. The solution will turn opaque/yellow.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Cool back to 0°C. Slowly add sat. NH₄Cl (20 mL). Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Et₂O/Hexane or flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Stability Note: Store at -20°C under inert atmosphere. The terminal alkyne is prone to slow oxidative coupling (Glaser coupling) if exposed to air/copper traces.

Part 2: Synthesis of Pyrazoles via Enone Intermediates

The most powerful application of this alcohol is its acid-catalyzed rearrangement to the corresponding


-unsaturated ketone (chalcone analog), which serves as a Michael acceptor for hydrazine nucleophiles.
Mechanism: Meyer-Schuster Rearrangement

The propargylic alcohol undergoes a 1,3-hydroxyl shift mediated by acid, forming an allenol intermediate which tautomerizes to the enone: 1-(pyridin-4-yl)prop-2-en-1-one .

Protocol B: One-Pot Enone Formation and Pyrazole Cyclization

Target: 3-(Pyridin-4-yl)-1H-pyrazole derivatives.

Reagents:

  • 1-(Pyridin-4-yl)prop-2-yn-1-ol (1.0 eq)

  • Hydrazine hydrate (1.5 eq) or Phenylhydrazine (1.2 eq)

  • p-Toluenesulfonic acid (PTSA, 10 mol%)

  • Solvent: Toluene or Ethanol

Step-by-Step:

  • Rearrangement: Dissolve the alcohol (1 mmol) in Toluene (5 mL). Add PTSA (0.1 mmol).

  • Reflux 1: Heat to 100°C for 2 hours.

    • Checkpoint: TLC should show disappearance of starting material and appearance of a UV-active conjugated enone spot.

  • Cyclization: Cool to RT. Add Hydrazine hydrate (1.5 mmol).

  • Reflux 2: Re-heat to reflux for 3 hours. The intermediate pyrazoline forms and often auto-oxidizes to the pyrazole under these conditions. If oxidation is incomplete, add DDQ (1.1 eq) at RT and stir for 1 hour.

  • Isolation: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO₃ (to remove PTSA). Purify via column chromatography.

Data Summary:

Substrate (Hydrazine)Product TypeTypical YieldKey Spectral Feature (¹H NMR)
Hydrazine HydrateN-H Pyrazole75-85%Pyrazole-H4 singlet ~6.8 ppm
PhenylhydrazineN-Phenyl Pyrazole65-75%N-Ph multiplets 7.2-7.5 ppm

Part 3: Gold-Catalyzed Synthesis of Furans[1]

Gold(I) catalysis allows for the intermolecular reaction of propargylic alcohols with external alkynes to form substituted furans. This is a highly atom-economical route to oxygen heterocycles bearing the pyridine pendant.

Protocol C: Intermolecular Cascade to Trisubstituted Furans

Reagents:

  • 1-(Pyridin-4-yl)prop-2-yn-1-ol (1.0 eq)

  • Phenylacetylene (1.5 eq) (External alkyne partner)

  • Catalyst: [IPrAuCl]/AgNTf₂ (5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Procedure:

  • Catalyst Activation: In a vial, mix IPrAuCl (5 mol%) and AgNTf₂ (5 mol%) in DCE (1 mL) for 10 mins (forms the active cationic Au species). Filter off AgCl precipitate if necessary.

  • Reaction: Add the active catalyst solution to a mixture of the propargylic alcohol (0.5 mmol) and phenylacetylene (0.75 mmol) in DCE (2 mL).

  • Conditions: Stir at 60°C for 12 hours.

  • Mechanism: The Au(I) activates the external alkyne, facilitating nucleophilic attack by the alcohol's -OH, followed by a Saucy-Marbet type rearrangement and cyclization.

  • Workup: Filter through a silica plug to remove gold residues. Concentrate and purify.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of 1-(pyridin-4-yl)prop-2-yn-1-ol, highlighting the specific conditions required to access each heterocyclic scaffold.

G Start 1-(Pyridin-4-yl) prop-2-yn-1-ol Enone Enone Intermediate (Meyer-Schuster) Start->Enone PTSA, Toluene 100°C AuComplex Au-π-Alkyne Complex Start->AuComplex [Au]+ Catalyst + Ext. Alkyne Triazole 1,2,3-Triazoles (Click Product) Start->Triazole R-N3, CuSO4 NaAsc (Click) Pyrazole Pyrazoles (N-Heterocycle) Enone->Pyrazole + Hydrazine Cyclocondensation Furan Substituted Furans (O-Heterocycle) AuComplex->Furan Cascade Cyclization

Figure 1: Divergent synthesis map showing the transformation of the propargylic alcohol linchpin into Pyrazoles, Triazoles, and Furans.[2][3][4][5]

Part 5: 1,2,3-Triazole Synthesis (Click Chemistry)

While not a rearrangement, the terminal alkyne allows for the rapid attachment of the pyridine pharmacophore to other molecular entities via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol D: Aqueous "Click" Conjugation

Reagents:

  • 1-(Pyridin-4-yl)prop-2-yn-1-ol (1.0 eq)

  • Benzyl Azide (1.0 eq)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1)

Procedure:

  • Suspend the alkyne and azide in the solvent mixture.

  • Add fresh Sodium Ascorbate solution, followed by CuSO₄ solution.

  • Stir vigorously at RT for 4-12 hours. The product often precipitates.

  • Why this works: The 4-pyridyl group does not interfere with the Cu(I) catalytic cycle, unlike 2-pyridyl groups which can chelate and poison the catalyst.

References

  • Meyer-Schuster Rearrangement Overview: Title: The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.[6][7] Source: Organic & Biomolecular Chemistry.[8][9][10][11] URL:[Link]

  • Pyrazole Synthesis from Enones: Title: Recent Advances in the Synthesis of Pyrazole Derivatives.[10][12] Source: Molecules (MDPI). URL:[Link]

  • Gold-Catalyzed Furan Synthesis: Title: Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne.[2] Source: Organic Letters.[2][9][10] URL:[Link]

  • Sonogashira Coupling Context: Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews.[8] URL:[Link]

Sources

Application

screening of 1-(Pyridin-4-yl)prop-2-yn-1-ol derivatives in cell-based assays

Application Note: High-Content Screening and Target Profiling of 1-(Pyridin-4-yl)prop-2-yn-1-ol Derivatives Executive Summary This guide details the operational workflow for screening libraries based on the 1-(Pyridin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Content Screening and Target Profiling of 1-(Pyridin-4-yl)prop-2-yn-1-ol Derivatives

Executive Summary

This guide details the operational workflow for screening libraries based on the 1-(Pyridin-4-yl)prop-2-yn-1-ol scaffold. This pharmacophore combines a nitrogen-heterocycle (pyridine) capable of hydrogen bonding and metal coordination with a propargyl alcohol moiety, which serves as both a potential electrophilic warhead and a bioorthogonal "click" handle.

While pyridine derivatives are classical privileged structures in kinase and metabolic enzyme inhibitors (e.g., CYP450, 17


-HSD), the propargyl alcohol group introduces unique reactivity. This protocol moves beyond simple cytotoxicity, incorporating Activity-Based Protein Profiling (ABPP)  to leverage the alkyne moiety for direct target deconvolution.

Chemical Context & Compound Management

The Scaffold Properties
  • Pyridine Ring: Acts as a hydrogen bond acceptor or ligand for metalloenzymes (e.g., heme-iron in CYP enzymes).

  • Propargyl Alcohol:

    • Reactivity: Potential for metabolic oxidation to reactive ynones (Michael acceptors).

    • Utility: The terminal alkyne (

      
      ) allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling post-lysis target identification without radioactive labeling.
      
Solubilization Protocol

These derivatives often exhibit moderate lipophilicity (LogP ~1.5–2.5) but can precipitate in aqueous media if the pyridine nitrogen is not protonated.

  • Stock Preparation: Dissolve solid compounds in anhydrous DMSO to 10 mM .

  • Storage: Store at -20°C under argon. Note: Propargyl alcohols can slowly polymerize or oxidize; avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute to 1000x the final assay concentration in DMSO before adding to cell media. Ensure final DMSO concentration in assay < 0.5% (v/v).

Screening Workflow Overview

The following diagram illustrates the integrated screening cascade, moving from phenotypic viability to mechanism-of-action (MoA) elucidation.

ScreeningCascade Library Compound Library (1-(Pyridin-4-yl)prop-2-yn-1-ol derivs) Primary Primary Screen (Cell Viability/MTT) Library->Primary 96/384-well HitSel Hit Selection (IC50 < 10 µM) Primary->HitSel Data Analysis HitSel->Library Non-hits (Discard) Secondary Secondary Assay (Apoptosis/Caspase 3/7) HitSel->Secondary Validated Hits TargetID Target Deconvolution (Click Chemistry/ABPP) Secondary->TargetID MoA Study Lead Lead Candidate TargetID->Lead

Figure 1: Screening cascade prioritizing phenotypic hits for alkyne-mediated target deconvolution.

Protocol 1: Primary Phenotypic Screening (Viability)

Objective: Determine the cytotoxicity (


) of derivatives against target cancer cell lines (e.g., HepG2 for metabolic targets, MCF-7 for hormonal targets).

Materials:

  • Cell Lines: HepG2 (ATCC HB-8065), A549 (ATCC CCL-185).

  • Reagent: CellTiter-Glo® (Promega) or MTT Reagent (Sigma).

  • Plate: 384-well white opaque plates (for luminescence).

Step-by-Step Methodology:

  • Seeding: Dispense 1,000–2,000 cells/well in 40 µL culture medium. Incubate for 24h at 37°C/5%

    
     to allow attachment.
    
  • Compound Treatment:

    • Prepare a serial dilution (1:3) of the 10 mM DMSO stock.

    • Transfer 100 nL of compound using an acoustic dispenser (e.g., Echo 550) or pin tool.

    • Controls: DMSO only (Negative), Staurosporine (1 µM, Positive).

  • Incubation: Incubate for 48 to 72 hours .

    • Why 72h? Pyridine derivatives often act as metabolic inhibitors or cell cycle arresters (G2/M), requiring multiple division cycles to manifest toxicity [1].

  • Readout (CellTiter-Glo):

    • Equilibrate plate to room temperature (RT) for 30 min.

    • Add 40 µL CellTiter-Glo reagent. Orbitally shake for 2 min.

    • Incubate 10 min at RT to stabilize signal.

    • Measure Luminescence (Integration time: 0.5s).

Data Analysis: Normalize data to DMSO controls:



Fit curves using a 4-parameter logistic model to extract 

.

Protocol 2: Target Deconvolution via Click Chemistry (ABPP)

Scientific Rationale: Unlike standard libraries, 1-(Pyridin-4-yl)prop-2-yn-1-ol derivatives possess an intrinsic alkyne handle . This allows researchers to use Activity-Based Protein Profiling (ABPP) to identify the specific proteins covalently modified or tightly bound by the compound inside the cell, without synthesizing new radiolabeled analogs [2].

Workflow Diagram:

ABPP_Workflow Step1 Live Cell Treatment (Derivative with Alkyne) Step2 Cell Lysis (Extract Proteome) Step1->Step2 Step3 Click Reaction (Add Azide-Biotin + Cu(I)) Step2->Step3 Step4 Streptavidin Enrichment (Pull down targets) Step3->Step4 Step5 Analysis (Mass Spec or Western Blot) Step4->Step5

Figure 2: In situ proteome profiling utilizing the propargyl alkyne handle.[1]

Step-by-Step Methodology:

  • Treatment: Treat cells (e.g.,

    
     cells in a 10cm dish) with the derivative at 
    
    
    
    for 4 hours.
    • Control: Treat parallel dish with DMSO only.

    • Competition Control: Pre-treat with 10x excess of non-alkyne analog (if available) to prove binding specificity.

  • Lysis: Wash cells with cold PBS. Lyse in PBS containing 1% NP-40 and protease inhibitors. Sonicate and clear lysate by centrifugation.

  • Click Reaction (CuAAC): To 100 µL lysate (1 mg/mL protein), add sequentially:

    • 1 µL Azide-PEG3-Biotin (10 mM stock).

    • 2 µL TCEP (50 mM, fresh).

    • 2 µL TBTA Ligand (10 mM).

    • 2 µL

      
        (50 mM).
      
    • Incubate: 1 hour at RT in the dark with rotation.

  • Precipitation: Add cold methanol/chloroform to precipitate proteins and remove excess reagents. Resuspend pellet in 1% SDS.

  • Enrichment: Incubate redissolved proteins with Streptavidin-Agarose beads for 2h. Wash beads aggressively (1% SDS, then 6M Urea) to remove non-specific binders.

  • Elution & Analysis: Boil beads in SDS-PAGE loading buffer. Run gel and perform Western Blot (using Streptavidin-HRP) to visualize labeled proteins, or perform Tryptic Digestion for LC-MS/MS identification.

Data Presentation & Interpretation

Quantitative Summary Table

When reporting results, structure your data as follows:

Compound IDR-Group Subst.HepG2

(µM)
A549

(µM)
Selectivity Index (Normal/Tumor)
PYR-001 -H12.515.21.2
PYR-002 -Cl (meta)0.8 2.1>10
PYR-003 -OMe (para)>50>50N/A
Troubleshooting Guide
  • Issue: High background in Click Chemistry Western Blot.

    • Cause: Non-specific copper oxidation or endogenous biotin.

    • Fix: Use a specific ligand (THPTA) to protect proteins from Cu(I) oxidation; include a "No Copper" control.

  • Issue: Compound precipitation in media.

    • Cause: Pyridine is a weak base (

      
      ).
      
    • Fix: Ensure DMSO stock is fully soluble. If testing at >50 µM, verify optical density of the media blank.

References

  • Elkaeed, E. B., et al. (2021). "Pyridine Derivatives as Anticancer Agents: FDA-Approved Drugs and Promising Reported Compounds." Semantic Scholar.

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology.

  • Zissu, D. (1995).[2] "Histopathological effects of propargyl alcohol." Journal of Applied Toxicology.

  • Bekhit, A. A., et al. (2012).[3] "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Method

purification techniques for 1-(Pyridin-4-yl)prop-2-yn-1-ol derivatives

Application Note: Strategic Purification Protocols for 1-(Pyridin-4-yl)prop-2-yn-1-ol and Related Scaffolds Executive Summary The scaffold 1-(pyridin-4-yl)prop-2-yn-1-ol represents a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification Protocols for 1-(Pyridin-4-yl)prop-2-yn-1-ol and Related Scaffolds

Executive Summary

The scaffold 1-(pyridin-4-yl)prop-2-yn-1-ol represents a critical intermediate in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its amphoteric nature—possessing a basic pyridine nitrogen (


) and a base-sensitive terminal alkyne—presents unique purification challenges. Standard silica chromatography often results in peak tailing and yield loss due to irreversible adsorption.

This guide details three validated purification strategies ranging from bulk crude cleanup to high-value enantiomeric resolution.

Key Physicochemical Profile:

Parameter Value / Characteristic Implication for Purification

| Basic Center | Pyridine Nitrogen (


) | Enables acid-base extraction; causes silica tailing. |
| Labile Group  | Terminal Alkyne (

) | Sensitive to high temperatures (>60°C) and strong bases. | | Chirality | Secondary Alcohol (

) | Requires kinetic resolution or chiral HPLC for enantiopurity.[1] | | Solubility | Moderate (polar organic solvents) | Soluble in DCM, EtOAc, Alcohols; limited in Hexanes. |

Protocol A: The "Chemical Switch" (Acid-Base Extraction)

Objective: Rapid removal of non-basic impurities (unreacted aldehyde, neutral side products) without chromatography. Mechanism: Exploits the pyridine nitrogen's ability to protonate at low pH (becoming water-soluble) and deprotonate at high pH (becoming organic-soluble).

Workflow Diagram (DOT)

ExtractionWorkflow cluster_0 Critical Control Point Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Target pH 2-3 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Pyridinium Salt) PhaseSep1->AqLayer1 Keep Wash Wash with Et2O/DCM AqLayer1->Wash Basify Basify with 2M NaOH Target pH 10-12 (Cold) Wash->Basify Extract Extract into DCM/EtOAc Basify->Extract Final Dry (Na2SO4) & Concentrate >95% Purity Extract->Final

Figure 1: Acid-Base extraction workflow. Note the critical pH adjustments to toggle solubility.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use approx. 10 mL solvent per gram of crude.

  • Acidification (Protonation):

    • Slowly add 1M HCl while stirring.

    • Monitor pH; target pH 2–3 .[2]

    • Why: This converts the pyridine to the pyridinium hydrochloride salt, forcing it into the aqueous phase.

    • Caution: Do not use concentrated acid or heat, as this may hydrate the alkyne to a ketone.

  • Phase Separation 1:

    • Separate layers. Keep the Aqueous Layer.

    • (Optional) Wash the aqueous layer with a small volume of Diethyl Ether to remove stubborn neutral organic impurities.

  • Basification (Free-basing):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 2M NaOH or Saturated

      
       until pH 10–12 .
      
    • Visual Cue: The solution will likely turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the aqueous mixture 3x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo (< 40°C).
    

Protocol B: Flash Chromatography with Amine Modifiers

Objective: High-resolution purification when acid-base extraction is insufficient or for isolating specific isomers. Challenge: Pyridines interact strongly with acidic silanols on silica gel, causing severe peak tailing and co-elution.[2]

The Solution: Triethylamine (TEA) Deactivation

Adding a competing base (TEA) blocks the acidic sites on the silica, allowing the pyridine product to elute symmetrically.

Mobile Phase Formulation:

Component Composition A (Non-Polar) Composition B (Polar) Role
Base Solvent Hexanes (or Heptane) Ethyl Acetate Elution strength

| Modifier | 1–3% Triethylamine | 1–3% Triethylamine | Silanol blocker |

Protocol
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the starting mobile phase (e.g., 90:10 Hex:EtOAc + 1% TEA). This saturates the silica surface with amine.

  • Loading: Dissolve sample in minimum DCM. Load.

  • Gradient: Run a gradient from 10% to 60% EtOAc (maintain 1% TEA constant).

  • Post-Run: The collected fractions will contain TEA. This is volatile and will be removed during rotary evaporation.

    • Tip: If TEA traces remain, co-evaporate with toluene or ethanol.

Protocol C: Enzymatic Kinetic Resolution (Chiral Isolation)

Objective: Isolate the (S)- or (R)- enantiomer without expensive chiral HPLC columns. Mechanism: Use Lipase PS (Amano) or CAL-B (Novozym 435) .[1] These enzymes selectively acetylate one enantiomer (usually the R-form) leaving the S-alcohol unreacted.

Reaction Pathway (DOT)

KineticResolution Racemate Racemic Alcohol (R/S Mixture) Enzyme Lipase PS (Amano) + Vinyl Acetate Racemate->Enzyme Solvent: MTBE Temp: 25°C S_Alcohol (S)-Alcohol (Unreacted) Enzyme->S_Alcohol Slow/No Reaction R_Acetate (R)-Acetate (Acylated) Enzyme->R_Acetate Fast Reaction Sep Silica Separation S_Alcohol->Sep R_Acetate->Sep

Figure 2: Kinetic resolution pathway. The enzyme selectively acylates one enantiomer, creating a separable mixture of Alcohol and Ester.

Protocol
  • Setup: Dissolve 1.0 eq of racemic 1-(pyridin-4-yl)prop-2-yn-1-ol in MTBE (tert-butyl methyl ether) or Toluene.

  • Acyl Donor: Add 3.0 eq of Vinyl Acetate .

    • Note: Vinyl acetate is irreversible; the byproduct is acetaldehyde (volatile), driving the equilibrium forward.

  • Catalyst: Add Lipase PS (Amano) or CAL-B (approx. 20-50% w/w relative to substrate).

  • Incubation: Stir at 25–30°C. Monitor by HPLC or TLC.

    • Endpoint: Stop when conversion reaches exactly 50%.

  • Workup: Filter off the enzyme (can be reused).

  • Separation: The mixture now contains (S)-Alcohol (polar) and (R)-Acetate (non-polar). Separate via standard flash chromatography (Protocol B).

  • Recovery: The (R)-Acetate can be hydrolyzed (MeOH/K2CO3) to yield the (R)-Alcohol if desired.

Troubleshooting & Stability

ProblemRoot CauseCorrective Action
Low Recovery (Acid/Base) pH not high enough during basification.Ensure pH > 10.[1] Pyridines can form emulsions; add Brine to break them.
Peak Tailing (HPLC/Flash) Silanol interactions.[2]Increase TEA to 2% or switch to Amino-bonded silica (NH2-silica).
Alkyne Hydration Acid concentration too high or hot.Keep acid extraction cold (<5°C) and dilute (1M).
Metal Contamination Pd/Cu from Sonogashira coupling.Treat crude organic layer with SiliaMetS® Thiol or QuadraPure™ TU resin scavengers before purification.

References

  • MDPI. (2020). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Retrieved from [Link][1]

  • NIH/PubMed. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure.[14] Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[7] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling with Pyridine Substrates

Topic: High-Fidelity Sonogashira Coupling on Heterocyclic Systems Target Substrate: Pyridines (2-, 3-, and 4-halopyridines) Document ID: TSC-SONO-PYR-001 Introduction: The "Pyridine Paradox" Welcome to the Advanced Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Sonogashira Coupling on Heterocyclic Systems Target Substrate: Pyridines (2-, 3-, and 4-halopyridines) Document ID: TSC-SONO-PYR-001

Introduction: The "Pyridine Paradox"

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Sonogashira conditions (Pd(PPh₃)₂Cl₂ / CuI / Et₃N) failed to convert a halopyridine, resulting in either recovered starting material or a black precipitate of inactive palladium.

The Core Problem: Pyridines are not just substrates; they are competitive ligands. The nitrogen lone pair (


) is a potent 

-donor that can displace phosphine ligands from the Palladium center. Once the pyridine binds to the Pd(II) species, it creates a stable, unreactive "off-cycle" complex, effectively poisoning the catalyst before oxidative addition can occur. Furthermore, 2-halopyridines are prone to forming stable chelate structures if the catalyst lacks sufficient steric bulk.

This guide provides a mechanistic troubleshooting framework to bypass these traps using modern, bulky ligand systems and Copper-free methodologies.

Module 1: Mechanistic Diagnosis

To fix the reaction, we must visualize the failure mode. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "Pyridine Trap."

SonogashiraPyridine Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Py-X TransMet Transmetallation (Alkynyl-Pd-Ar) OxAdd->TransMet + Alkyne Trap THE PYRIDINE TRAP (Stable N-Pd Complex) OxAdd->Trap Pyridine N-Coordination Prod Product Release (Reductive Elim) TransMet->Prod - Product Prod->Pd0 Regen Precip Pd Black (Catalyst Death) Trap->Precip Ligand Dissociation

Figure 1: The "Pyridine Trap" occurs when the substrate nitrogen displaces ligands on the oxidative addition intermediate, leading to catalyst sequestration and eventual decomposition.

Module 2: Critical Optimization Parameters

The Copper Question: To Cu or Not to Cu?

For pyridine substrates, Copper-free conditions are strongly recommended.

  • Why? Copper(I) facilitates the reaction by forming a copper-acetylide.[1] However, in pyridine systems, Copper often gets sequestered by the pyridine nitrogen (forming unreactive Cu-Py complexes) rather than activating the alkyne.

  • The Risk: Copper promotes Glaser homocoupling (alkyne dimerization), which consumes your precious alkyne and complicates purification.

  • The Solution: Use a "Copper-free" protocol driven by a potent base (e.g., Cs₂CO₃) and a highly active Pd catalyst.

Ligand Selection: Sterics is King

Standard triphenylphosphine (PPh₃) is too small and labile. You need bulky, electron-rich ligands that tightly bind Pd and sterically block the pyridine nitrogen from coordinating.

Ligand ClassRecommendationWhy?
Buchwald Biaryls XPhos or SPhos Gold Standard. The bulky biaryl backbone creates a "roof" over the Pd center, preventing N-coordination while accelerating oxidative addition.
NHC Ligands IPr or SIPr (PEPPSI)Extremely strong

-donors. They do not dissociate easily, making the catalyst highly resistant to poisoning.
Bulky Phosphines P(t-Bu)₃ High electron density facilitates oxidative addition into electron-deficient pyridines (especially 3-halopyridines).

Module 3: Optimized Experimental Protocol

Protocol ID: SOP-CuFree-XPhos Application: Coupling of 2-, 3-, or 4-bromopyridines with terminal alkynes.

Materials:
  • Catalyst: XPhos Pd G2 (Precatalyst) [CAS: 1310584-14-5] - Preferred over generating in situ.

  • Base: Cesium Carbonate (Cs₂CO₃) - Must be anhydrous.

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

  • Temperature: 60°C – 80°C.

Step-by-Step Procedure:
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:

    • Halopyridine (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)[2]

    • Cs₂CO₃ (2.0 equiv)

    • XPhos Pd G2 (1–3 mol%)

  • Solvation: Add anhydrous MeCN (0.2 M concentration relative to halide).

    • Note: If the pyridine is highly insoluble, use 1:1 MeCN:Toluene.

  • Degassing: Sparge the solvent with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Oxygen is the enemy of low-loading Pd cycles.

  • Reaction: Seal the vial and heat to 65°C for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via column chromatography.

Module 4: Troubleshooting & FAQs

Q1: My reaction turns black immediately upon heating, and conversion is <10%.

Diagnosis: Rapid catalyst decomposition ("Pd Black" formation). Root Cause: The pyridine nitrogen displaced your ligand, destabilizing the Pd(II) intermediate. Fix:

  • Switch to XPhos Pd G2 or Pd-PEPPSI-IPr . These ligands are bulky enough to prevent this displacement.

  • If using 2-aminopyridine, you must protect the amine (e.g., Boc or Acetyl) as the free

    
     is a potent catalyst poison.
    
Q2: I see full consumption of the alkyne, but the pyridine remains untouched.

Diagnosis: Glaser Homocoupling (Alkyne Dimerization). Root Cause: Oxygen leakage in the presence of Copper (if used) or trace metal contaminants in the base. Fix:

  • Eliminate Copper. Switch to the Cu-free protocol described in Module 3.

  • Degas rigorously. Sparging with balloon argon is often insufficient for sensitive kinetics. Use freeze-pump-thaw.

Q3: Which position is hardest to couple: 2-, 3-, or 4-halopyridine?

Answer:

  • 2-Halopyridines: chemically activated for oxidative addition (electron-deficient C-X bond) but most prone to poisoning due to the proximity of the Nitrogen to the Pd center (chelation effect).

  • 3-Halopyridines: Behave like deactivated aryl halides. Harder to undergo oxidative addition. Require electron-rich ligands (e.g., SPhos, P(t-Bu)₃) and higher heat.

  • 4-Halopyridines: Similar to 2-position but less steric hindrance for the incoming Pd. Generally the easiest of the three, provided the catalyst doesn't get trapped by the N.

Q4: Can I use water as a solvent?

Answer: Yes, but it requires specific surfactants. Recommendation: Use TPGS-750-M (2 wt % in water) with a lipophilic ligand like HandaPhos . This creates nanomicelles where the reaction occurs, protecting the catalyst from bulk water and often accelerating the rate due to the hydrophobic effect.

Module 5: Decision Logic for Optimization

Use this flow to select your initial conditions based on your specific substrate.

OptimizationFlow Start Start: Pyridine Substrate PosCheck Halogen Position? Start->PosCheck Pos2 2-Halo (Chelation Risk) PosCheck->Pos2 Pos3 3-Halo (Deactivated) PosCheck->Pos3 Sol2 Use XPhos Pd G2 (Steric Bulk Critical) Pos2->Sol2 Sol3 Use SPhos or P(t-Bu)3 (High Electron Density Needed) Pos3->Sol3 CuCheck Sensitive Funct. Groups? Sol2->CuCheck Sol3->CuCheck CuYes Cu-Free Method (Cs2CO3 / MeCN) CuCheck->CuYes Yes (Default) CuNo Standard Cu Method (Only if rapid rate needed) CuCheck->CuNo No

Figure 2: Logic flow for selecting catalyst/ligand systems based on pyridine substitution patterns.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes.[4][5] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018).[3] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[6] Organic Letters, 20(2), 542–545.[3] Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst for the Sonogashira Coupling. Chemistry - A European Journal, 15(19), 4743-4746. Link

  • Sigma-Aldrich. (n.d.).[7] XPhos Pd G2 Product Sheet & Reaction Suitability.[7] Link

Sources

Optimization

Technical Support Center: Stabilizing 1-(Pyridin-4-yl)prop-2-yn-1-ol

Ticket #104-PYR: Preventing Oxidative Homocoupling (Glaser-Hay)[1] Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Diagnostic Matrix: Identify...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #104-PYR: Preventing Oxidative Homocoupling (Glaser-Hay)[1]

Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Matrix: Identifying the Failure Mode

Before altering your synthetic route, confirm that Glaser-Hay homocoupling is the root cause of your yield loss. Use this matrix to diagnose the reaction mixture.

SymptomObservationRoot CauseCorrective Action
Color Change Reaction turns Green or Blue rapidly.[1]Oxygen Ingress. Cu(I) is oxidizing to Cu(II), the active species for Glaser coupling.[2]Stop. Purge with Argon immediately. See Protocol B (Degassing).
TLC / LCMS New spot/peak with Mass = 2M - 2 .[1]Dimerization. The alkyne is coupling with itself (

amu).[1]
Reduce Cu loading or switch to Protocol A (Cu-Free).
Precipitation Dark, amorphous solid forms early.[1]Polymerization. Propargylic alcohol polymerization initiated by Cu(II).[1]Lower temperature; verify solvent purity (peroxides).[1]
Stalled Reaction Starting material persists; Catalyst is black.[1]Pd Black Formation. Catalyst decomposition due to lack of stabilizing ligands.[1]Add excess ligand (e.g.,

) or switch to Pd(II) precatalyst.[1]

Mechanistic Insight: The "Pyridine Effect"

Why is 1-(Pyridin-4-yl)prop-2-yn-1-ol particularly troublesome?

Standard terminal alkynes are prone to homocoupling, but your substrate contains a pyridine ring .[1] In the presence of Copper (Cu), the pyridine nitrogen acts as a proximal ligand (L), coordinating to the copper center. This creates a "chelating effect" that stabilizes the Cu-acetylide intermediate, effectively increasing the local concentration of the active species.

If Oxygen (


)  is present, this stabilized Cu-complex accelerates the oxidation of Cu(I) to Cu(II), driving the Glaser-Hay cycle faster than the desired cross-coupling (Sonogashira).
Pathway Visualization

The following diagram illustrates the "Fork in the Road" between the desired Cross-Coupling and the undesired Homocoupling.

GlaserVsSonogashira Substrate 1-(Pyridin-4-yl)prop-2-yn-1-ol (Substrate) Cu_Acetylide Cu-Acetylide Species (Pyridine-Coordinated) Substrate->Cu_Acetylide + Cu(I) / Base Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Product Sonogashira Product (Desired) Cu_Acetylide->Product Transmetallation to Pd (Fast) Cu_Ox Cu(II) Species Cu_Acetylide->Cu_Ox + O2 (Leak) Pd_Cycle Pd(II)-Aryl Complex (Cross-Coupling Partner) Pd_Cycle->Product Oxygen Oxygen (O2) Dimer Glaser-Hay Dimer (Undesired Byproduct) Cu_Ox->Dimer Reductive Elimination

Caption: Competitive pathways. The Pyridine moiety stabilizes the Cu-Acetylide, making O2 exclusion critical to prevent the red path (Glaser).

Experimental Protocols

Protocol A: Copper-Free Sonogashira (Recommended)

Objective: Eliminate the homocoupling pathway entirely by removing Copper.[1] Mechanism: Relies on the "oxidative addition / carbopalladation" cycle (Mori modification).[1] Applicability: Best for aryl iodides and activated aryl bromides.[1]

Reagents:

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    + XPhos.[1]
  • Base: Pyrrolidine or Piperidine (acts as both base and ligand) OR

    
     (inorganic).[1]
    
  • Solvent: DMF or DMSO (Polarity helps solubilize the pyridine substrate).

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 equiv),

    
     (0.03 equiv), and 
    
    
    
    (2.0 equiv) to a reaction vial.
  • Solvate: Add DMF (0.5 M concentration).

  • Degas: Sparge with Argon for 10 minutes.

  • Add Substrate: Add 1-(Pyridin-4-yl)prop-2-yn-1-ol (1.2 equiv).

  • Heat: Seal and heat to 60–80°C.

    • Note: Cu-free reactions are slower.[1] Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with water

    
     (to remove DMF/Pyridine), dry over 
    
    
    
    .
Protocol B: "Freeze-Pump-Thaw" (If Copper is Mandatory)

Objective: Complete removal of dissolved Oxygen to enable Cu-co-catalyzed coupling without dimerization.[1] Applicability: Required if using Aryl Chlorides or unactivated Bromides where Cu acceleration is needed.[1]

Equipment: Schlenk line, Liquid Nitrogen (


), High-vacuum pump.[1]

Step-by-Step:

  • Dissolve: Place the substrate and reagents in a Schlenk flask with the solvent. Do not add the catalyst yet.

  • Freeze: Submerge the flask in

    
     until the solvent is solid.
    
  • Pump: Open the flask to high vacuum (5–10 min). The headspace gas is removed.[3]

  • Thaw: Close the flask. Remove from

    
     and thaw in a warm water bath. Dissolved gas bubbles out into the headspace.[3]
    
  • Repeat: Perform cycles 2–4 a total of three times .

  • Backfill: Fill with Argon.

  • Catalyst Addition: Add the Pd and Cu catalysts quickly under a positive pressure of Argon (or as a solution via syringe).

Frequently Asked Questions (FAQ)

Q: Can I use a protecting group to prevent this? A: Yes, but it adds steps. Protecting the alcohol (e.g., with TBS) reduces the polarity and potential chelation of the propargylic oxygen, but the pyridine nitrogen remains the primary issue. The most effective "protecting group" for the alkyne itself is TMS (Trimethylsilyl). You can couple 1-(Pyridin-4-yl)-3-(TMS)prop-2-yn-1-ol using a "desilylative Sonogashira" protocol (using


 or TBAF in situ), which keeps the free alkyne concentration near zero, kinetically starving the homocoupling reaction.[1]

Q: My reaction turns black and stops. Is this Glaser coupling? A: No, black precipitate usually indicates Palladium precipitation (Pd black).[1] This means your catalytic cycle has collapsed, often due to lack of phosphine ligands or oxidation of the Pd species. Glaser coupling products are usually soluble organic dimers.[1]

  • Fix: Add 10 mol% extra

    
     to stabilize the Pd species.
    

Q: How do I store 1-(Pyridin-4-yl)prop-2-yn-1-ol? A: This compound is hygroscopic and light-sensitive.[1]

  • Storage: Store at -20°C under Argon.

  • Stability: If the oil turns dark brown/red upon storage, it is likely polymerizing. Filter through a short plug of silica gel (eluting with

    
    ) before use.[1]
    

Q: Can I use "sparging" (bubbling gas) instead of Freeze-Pump-Thaw? A: For this specific substrate, no .[1] Sparging is only ~95% effective.[1] The pyridine moiety coordinates Cu so effectively that even trace


 (remaining 5%) can trigger significant dimerization. Use Freeze-Pump-Thaw for reliable results.[1]

References

  • Glaser Coupling Mechanism

    • Balaraman, K., & Kesavan, V. (2010).[1][4] Efficient Copper(II) Acetate Catalyzed Homo- and Heterocoupling of Terminal Alkynes at Ambient Conditions.[1] Synthesis, 2010(20), 3461–3466.[1] Link[1]

  • Copper-Free Sonogashira (Mori Modification)

    • Mori, A., et al. (2000).[1] A Facile Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes.[1][5] Organic Letters, 2(19), 2935–2937.[1] Link[1]

  • Ligand Effects in Alkyne Coupling

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Degassing Protocols

    • University of Rochester.[1] (n.d.). How to Degas Solvents. Department of Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Impurity Management for 1-(Pyridin-4-yl)prop-2-yn-1-ol

The following guide serves as a technical support repository for 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 227309-57-0 / 861232-34-0 analog). It is designed for organic chemists and process engineers encountering purity chall...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support repository for 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 227309-57-0 / 861232-34-0 analog). It is designed for organic chemists and process engineers encountering purity challenges during synthesis.[1]

[1]

Module 1: Critical Impurity Profiling

The "What" – Identifying Your Contaminants

In the Grignard addition of ethynylmagnesium bromide to pyridine-4-carboxaldehyde, the impurity profile is distinct due to the basicity of the pyridine ring and the reactivity of the terminal alkyne.

Impurity IDNameOrigin/CauseDetection (HPLC/TLC)
IMP-A Pyridine-4-carboxaldehyde Unreacted starting material (SM).[1] Caused by quenched Grignard (moisture) or insufficient stoichiometry.[1][2]Less polar than product.[1] Distinct aldehyde peak in NMR (~10 ppm).[1][2]
IMP-B Isonicotinic Acid Oxidation of SM in air.[1] Common in aged aldehyde stocks.[1]Highly polar.[1] Streaks on silica.[1] Soluble in basic aq.[1] workup.
IMP-C 1,3-Butadiyne derivatives Homocoupling of the ethynyl reagent (Glaser-type coupling) due to trace copper or oxidative conditions.[1]Non-polar. Elutes early in RP-HPLC.[1]
IMP-D 4-Vinylpyridine derivatives Dehydration of the target alcohol.[1][3] Occurs during harsh acidic workup or high-temp distillation.[1]Olefinic protons in NMR (5.0–7.0 ppm).[1][2]
IMP-E Red-Brown Tars Polymerization of the pyridine/alkyne moiety.[1] Triggered by light or excessive heat.[1]Baseline noise in HPLC; colored contamination.[1]
Impurity Formation Pathways

ImpurityPathways SM Pyridine-4-carboxaldehyde Target Target Product 1-(Pyridin-4-yl)prop-2-yn-1-ol SM->Target Grignard Addition (THF, <0°C) ImpB IMP-B: Isonicotinic Acid (Air Oxidation) SM->ImpB [O] (Air) Reagent Ethynylmagnesium Bromide ImpA IMP-A: Residual Aldehyde (Moisture Quench) Reagent->ImpA + H2O ImpD IMP-D: Dehydration Product (Acid/Heat) Target->ImpD - H2O (Workup)

Figure 1: Mechanistic origin of key impurities during the synthesis workflow.

Module 2: Troubleshooting & Process Optimization

The "Why" & "How" – Solving Specific Issues

Issue 1: High Residual Aldehyde (IMP-A > 5%)

Symptom: TLC shows a persistent spot for starting material even after long reaction times.[1]

  • Root Cause: The Grignard reagent has degraded due to moisture, or the aldehyde contains significant isonicotinic acid (which consumes 1 eq. of Grignard as a base).[2]

  • Corrective Action:

    • Titrate Grignard: Never assume the molarity on the bottle is accurate. Use salicylaldehyde phenylhydrazone titration or similar method before use.[1]

    • Pre-treat Aldehyde: Wash liquid pyridine-4-carboxaldehyde with saturated NaHCO₃ to remove acid, dry over MgSO₄, and distill under vacuum/nitrogen immediately before use.[1]

    • Stoichiometry: Increase Grignard loading to 1.2 – 1.3 equivalents .

Issue 2: Emulsion & Product Loss During Workup

Symptom: Three layers form, or the interface is inseparable.[1]

  • Root Cause: The basic pyridine nitrogen coordinates with Magnesium salts (MgBr₂/Mg(OH)₂), forming a "sticky" complex that stabilizes emulsions.[1][2]

  • Corrective Action:

    • The Rochelle Salt Method: Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) instead of NH₄Cl. Stir vigorously for 1-2 hours. The tartrate chelates Mg²⁺, breaking the emulsion and releasing the pyridine product.

Issue 3: Product Decomposition (IMP-D)

Symptom: Appearance of alkene peaks in NMR; product becomes an oil instead of a solid.[1]

  • Root Cause: The benzylic-like alcohol (adjacent to pyridine) is prone to elimination, especially if the workup is too acidic or if heated during solvent removal.

  • Corrective Action:

    • pH Control: Never allow the pH to drop below 4 during extraction.

    • Temperature: Keep rotary evaporator bath < 40°C.

    • Stabilization: Store the isolated product with a trace of radical inhibitor (e.g., BHT) if storing for long periods, though typically not necessary for the solid.[2]

Module 3: Purification Protocols

Self-Validating Systems for High Purity

Method A: Acid-Base Extraction (The "Chemical Filter")

Best for removing neutral organic impurities (homocoupled alkynes, non-basic tars).[1][2]

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract with 0.5 M HCl (cold).

    • Logic: The pyridine nitrogen is protonated (Pyridinium salt), moving the Product into the aqueous phase.

    • Separation: Neutral impurities (IMP-C, unreacted non-basic organics) remain in the EtOAc layer.[1][2] Discard EtOAc layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2 M NaOH or saturated Na₂CO₃ until pH reaches 9–10.

    • Logic: Deprotonates the pyridinium, regenerating the free base Product which precipitates or oils out.

  • Recovery: Extract the cloudy aqueous mixture with DCM or EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Method B: Recrystallization

Best for final polishing (Target > 99% purity).[1][2]

  • Solvent System: Toluene/Hexane or EtOAc/Heptane.[1]

  • Protocol: Dissolve crude solid in minimum hot Toluene (60°C). Add Hexane dropwise until turbidity persists.[1] Cool slowly to 4°C.

  • Note: If the product is an oil, seed with a pure crystal or scratch the flask surface.

Module 4: Analytical Specifications

HPLC Method Parameters (Reverse Phase) Because pyridine is basic, it will tail on standard silica columns.[1][2] Use a buffered mobile phase.

ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate buffer (pH 8.[1][2]5)
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 mins
Detection UV @ 254 nm (Pyridine ring absorption)
Flow Rate 1.0 mL/min

Interpretation:

  • RT ~ 3-4 min: Isonicotinic Acid (IMP-B)

  • RT ~ 8-9 min: Product

  • RT ~ 12 min: Pyridine-4-carboxaldehyde (IMP-A)

Frequently Asked Questions (FAQ)

Q1: Can I use Lithium Acetylide instead of Grignard? A: Yes. Lithium acetylide-ethylenediamine complex is a dry, handleable solid.[1] It often gives cleaner reaction profiles because the lithium salts are less Lewis-acidic than Magnesium salts, reducing coordination to the pyridine nitrogen. However, it is more expensive.[1][2]

Q2: My product turned yellow/brown overnight. Is it ruined? A: Not necessarily. Pyridines are photosensitive and can form N-oxides or trace polymers (IMP-E) that are highly colored even at ppm levels.[1] Check purity via NMR. If >98%, the color is likely superficial.[1] Store in amber vials under Argon at -20°C.

Q3: How do I remove the "garlic" smell from the product? A: A persistent garlic/sulfur-like smell usually indicates trace sulfur impurities from solvents (DMSO/THF stabilizers) or phosphines if a Sonogashira route was attempted. For the Grignard route, it may be volatile acetylenic byproducts.[1] High-vacuum drying (0.1 mbar) for 12 hours usually resolves this.[1][2]

References

  • Grignard Addition to Pyridines: Trécourt, F., et al. "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange."[1][2] Journal of Organic Chemistry. (Generalized methodology for magnesiated pyridines and electrophile compatibility).[1][2]

  • Impurity Management in Pyridine Synthesis:Org. Process Res. Dev. "Practical Synthesis of Pyridine Derivatives." (General principles of acid-base workup for pyridine alkaloids).
  • Safety Data & Properties: PubChem Compound Summary for 1-(Pyridin-2-yl)prop-2-yn-1-ol (Isomer analog used for property benchmarking)..[1][2]

  • Reaction Mechanism & Workup: Organic Chemistry Portal. "Pyridine Synthesis.".[1][2]

Sources

Optimization

side reactions of propargyl alcohols in palladium-catalyzed couplings

Technical Support Center: Palladium-Catalyzed Couplings of Propargyl Alcohols Status: Active Operator: Senior Application Scientist Case ID: PROP-ALC-PD-001 Executive Summary Welcome to the technical support hub for prop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Couplings of Propargyl Alcohols

Status: Active Operator: Senior Application Scientist Case ID: PROP-ALC-PD-001

Executive Summary

Welcome to the technical support hub for propargyl alcohol functionalization. While propargyl alcohols are versatile synthons in drug discovery—serving as precursors for heterocycles (furans, pyrroles) and modification sites for linker chemistry—they are notoriously "promiscuous" substrates in palladium catalysis.

This guide addresses the four primary failure modes specific to these substrates:

  • Rearrangement: The "Phantom" Enone (Meyer-Schuster/Rupe).

  • Homocoupling: The Glaser Dimer.

  • Chemoselectivity: O-Arylation vs. C-Arylation.

  • Isomerization: The Allene Drift.

Technical Modules: Diagnosis & Causality

Module 1: The "Phantom" Product (Meyer-Schuster Rearrangement)

Symptom: You expect an internal alkyne, but NMR shows an


-unsaturated ketone (or aldehyde for terminal variants).
The Science:  Propargyl alcohols possess a leaving group (OH) at the propargylic position. Under acidic conditions or in the presence of Lewis-acidic metal centers (including cationic Pd(II) or Au/Ag co-catalysts), the hydroxyl group is activated.
  • Mechanism: Ionization leads to a propargylic cation, which undergoes a 1,3-shift of water (or the hydroxyl group), followed by tautomerization to the enone.

  • Rupe Rearrangement: If the alcohol is tertiary, dehydration can compete, leading to enynes (Rupe reaction) rather than the oxygenated Meyer-Schuster product.[1]

Module 2: The Homocoupling Menace (Glaser Coupling)

Symptom: The aryl halide remains unreacted, but the alkyne is consumed. Product analysis reveals a symmetric 1,3-diyne. The Science: This is the classic "Hay/Glaser" side reaction. It is driven by the presence of Copper(I) and Oxygen.[2]

  • Causality: In the standard Sonogashira cycle, Cu(I) forms a copper acetylide. If

    
     is present, the copper acetylide undergoes oxidative dimerization rather than transmetallating to the Palladium center. This is often faster than the rate-limiting transmetallation step.
    
Module 3: O-Arylation vs. C-Arylation

Symptom: Formation of a propargyl ether instead of the coupled alkyne. The Science: Propargyl alcohols are amphiphilic nucleophiles. The alkoxide (generated by base) is a hard nucleophile, while the alkyne (


-system/acetylide) is a soft nucleophile.
  • Risk Factor: Electron-deficient aryl halides (e.g., p-nitro-iodobenzene) are prone to

    
     attack by the alkoxide oxygen, bypassing the Pd-cycle entirely. Alternatively, reductive elimination from Pd-O species can occur if the ligand environment is not sterically demanding enough to favor C-coupling.
    

Visualization: Reaction Pathways & Troubleshooting

Figure 1: Divergent Pathways of Propargyl Alcohols

This diagram illustrates the mechanistic fork in the road between the desired Sonogashira coupling and the parasitic Meyer-Schuster rearrangement.

PropargylPathways Start Propargyl Alcohol (Substrate) Pd_Cycle Pd(0)/Cu(I) Standard Cycle Start->Pd_Cycle Base, Ar-X Acid_Path Acid/Lewis Acid Activation Start->Acid_Path H+ or LA Intermediate_A Pd-Acetylide Species Pd_Cycle->Intermediate_A Transmetallation Intermediate_B Propargylic Cation Acid_Path->Intermediate_B -OH Ionization Product_Desired Internal Alkyne (Coupled Product) Intermediate_A->Product_Desired Reductive Elimination Product_Side α,β-Unsaturated Ketone/Aldehyde Intermediate_B->Product_Side 1,3-Shift & Tautomerization (Meyer-Schuster)

Caption: Figure 1. The critical divergence. Path A (Green) requires efficient transmetallation. Path B (Red) is triggered by acidity or electrophilic metal activation of the hydroxyl group.

Troubleshooting Guide (FAQ Format)

Q1: My reaction turns black immediately, and I see homocoupling. Why? Diagnosis: "Palladium Black" formation often indicates catalyst decomposition, but rapid homocoupling confirms oxygen contamination. Corrective Action:

  • Degas Rigorously: Sparging with Argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Switch Protocol: Move to a Copper-Free Sonogashira (see Protocol B). This eliminates the Cu-acetylide intermediate responsible for oxidative dimerization.

Q2: I am seeing the enone (Meyer-Schuster product). How do I stop the rearrangement? Diagnosis: Your reaction medium is too acidic, or the metal is acting as a Lewis acid. Corrective Action:

  • Buffer the System: Ensure you are using a sufficient excess of base (e.g., 3.0 equiv. TEA or DEA).[3]

  • Lower Temperature: Rearrangements often have higher activation energies than the coupling. Run at room temperature if possible.

  • Protect the Alcohol: If the problem persists, mask the OH as a silyl ether (TMS/TBS) or acetate. This removes the leaving group ability required for cation formation.

Q3: Is O-protection mandatory? Answer: Not always, but it is the "Safe Mode."

  • Use Unprotected if: You are using electron-rich aryl halides and mild bases (secondary amines).

  • Must Protect if: You are using electron-deficient aryl halides (risk of

    
    ) or strong ionic bases (NaH, KOtBu) which generate the highly nucleophilic alkoxide.
    

Data & Compatibility Tables

Table 1: Symptom vs. Solution Matrix
SymptomProbable CauseTechnical Intervention
Diyne Formation

+ Cu(I) (Glaser Coupling)
1.[2][4] Freeze-Pump-Thaw solvents.2. Slow addition of alkyne (syringe pump).3. Switch to Cu-free conditions (Pd/CyJohnPhos).
Enone Formation Acidic protons / Lewis Acid Pd1. Increase amine base concentration.2. Switch solvent to non-polar (Toluene) to destabilize ionic intermediates.3. Protect -OH with THP or TBDMS.
Ether Formation Alkoxide competition (

)
1. Avoid strong ionic bases (use

or Piperidine).2. Use steric bulk on the alcohol if possible.
No Reaction Catalyst poisoning by -OH1. High catalyst loading (5 mol%).2. Use bi-dentate ligands (dppf) to stabilize Pd.

Validated Experimental Protocols

Protocol A: Standard Sonogashira (Robust)

Best for: General screening where homocoupling is not the primary concern.

  • Charge: To a flame-dried Schlenk flask, add

    
     (2 mol%) and CuI (1 mol%).
    
  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed THF (0.2 M relative to halide).

  • Reagents: Add Aryl Halide (1.0 equiv) and Propargyl Alcohol (1.2 equiv).

  • Base: Add degassed Triethylamine (3.0 equiv).

  • Run: Stir at RT. Monitor by TLC. If sluggish, heat to 50°C.

    • Critical Step: If the mixture turns green/blue, oxygen has entered (oxidized Copper). Stop and re-degas.

Protocol B: Copper-Free "Rescue" Protocol

Best for: Preventing Glaser homocoupling and reducing side reactions.

  • Catalyst: Use

    
     (2 mol%) and XPhos  or CyJohnPhos  (4 mol%). These bulky, electron-rich ligands facilitate the difficult transmetallation/oxidative addition without Copper.
    
  • Base: Use Cesium Carbonate (

    
    , 2.0 equiv) or DABCO.
    
  • Solvent: Acetonitrile or 1,4-Dioxane (degassed).

  • Temp: Typically requires mild heating (60-80°C) due to the absence of the Copper "accelerator."

References

  • Meyer-Schuster Rearrangement Mechanism

    • Title: Meyer–Schuster rearrangement - Wikipedia
    • Source: Wikipedia / Vertex AI Search
    • Link:[Link]

  • Glaser Coupling Prevention

    • Title: Sonogashira Coupling Reaction with Diminished Homocoupling
    • Source: Organic Letters / ACS
    • Link:[Link]

  • Propargyl Alcohol Isomeriz

    • Title: Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides[5]

    • Source: Synlett / Thieme[5]

    • Link:[Link]

  • Palladium Catalyzed O-Arylation vs C-Aryl

    • Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols[6]

    • Source: PMC - NIH
    • Link:[Link]

  • Glaser Coupling Overview Title: Glaser Coupling - Alfa Chemistry Source: Alfa Chemistry

Sources

Troubleshooting

improving the stability of 1-(Pyridin-4-yl)prop-2-yn-1-ol in solution

Executive Summary This guide addresses the inherent instability of 1-(Pyridin-4-yl)prop-2-yn-1-ol in solution. As a bifunctional scaffold containing a basic pyridine ring and a reactive propargylic alcohol, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the inherent instability of 1-(Pyridin-4-yl)prop-2-yn-1-ol in solution. As a bifunctional scaffold containing a basic pyridine ring and a reactive propargylic alcohol, this molecule presents a "stability paradox" during analysis and storage.

The Core Problem: The conditions typically used to stabilize the pyridine moiety (acidic media to protonate the nitrogen) actively catalyze the degradation of the propargylic alcohol functionality via the Meyer-Schuster rearrangement .

This document details the mechanistic causes of degradation and provides self-validating protocols to prevent them.

Module 1: The "Acid Trap" & Meyer-Schuster Rearrangement

The Mechanism of Failure

The most common mode of degradation for 1-(Pyridin-4-yl)prop-2-yn-1-ol in solution is the acid-catalyzed isomerization to the corresponding


-unsaturated ketone (enone).

Researchers often acidify solvents (e.g., 0.1% TFA or Formic Acid) to improve the solubility or peak shape of the pyridine ring. However, this protonates the hydroxyl group, turning it into a good leaving group (


). The resulting carbocation is resonance-stabilized by the alkyne, facilitating a 1,3-shift of the hydroxyl group.

Key Insight: Even mild acidity (pH < 4) can trigger this rearrangement over 24 hours at room temperature.

Visualization: Degradation Pathway

The following diagram illustrates the critical failure point where acidic protons trigger the rearrangement.

MeyerSchuster Substrate 1-(Pyridin-4-yl) prop-2-yn-1-ol Protonation Oxonium Ion Formation (-OH2+) Substrate->Protonation + H+ Acid Acidic Solution (H+ donor) Acid->Protonation Carbocation Propargylic Carbocation Protonation->Carbocation - H2O Rearrangement Meyer-Schuster Rearrangement Carbocation->Rearrangement H2O attack Product Degradant: Enone (Conjugated) Rearrangement->Product Tautomerization

Figure 1: The acid-catalyzed degradation pathway. Note that the formation of the Enone is irreversible.

Corrective Protocol: pH Buffering

Objective: Maintain solution pH between 6.5 and 8.0 to prevent protonation of the alcohol oxygen.

ParameterRecommended SpecificationRationale
Solvent System Methanol or Acetonitrile (buffered)Aprotic polar solvents minimize solvolysis risks.
Buffer 10mM Ammonium Acetate (pH ~7.0)Volatile buffer suitable for LC-MS; prevents local acidity.
Prohibited Additives TFA, HCl, Formic Acid (>0.1%)Strong acids catalyze the leaving group ability of -OH.
Time Limit < 4 Hours in unbuffered protic solventsProtic solvents (water/alcohol) can act as nucleophiles if not buffered.

Module 2: Oxidative Instability & Storage

The Mechanism of Failure

Secondary propargylic alcohols are susceptible to aerobic oxidation, converting the alcohol to a ketone (alkynone). This process is often catalyzed by trace metal ions (Fe, Cu) found in non-HPLC grade solvents or degraded glassware.

Storage & Handling Protocol

To maximize shelf-life, follow this "Zero-Headspace" protocol:

  • Degassing: All solvents must be degassed (sparged with Helium or sonicated under vacuum) prior to dissolving the compound. Dissolved oxygen is the primary reactant.

  • Container: Store in amber glass vials to prevent photo-excitation of the pyridine ring, which can generate radicals that initiate oxidation.

  • Inert Atmosphere: Overlay the solution with Argon or Nitrogen before sealing.

  • Temperature: Store stock solutions at -20°C.

    • Why? Oxidation rates follow the Arrhenius equation; reducing temperature from 25°C to -20°C slows the reaction rate by approximately 20-fold.

Module 3: HPLC Method Development Strategy

The Challenge: You need low pH to protonate the pyridine nitrogen for good peak shape (preventing tailing), but low pH destroys your molecule (Module 1).

The Solution: Use "High pH Stable" Hybrid Columns or Chaosmotropic Salts.

Recommended HPLC Conditions
ComponentRecommendationTechnical Reasoning
Column Phase C18 Hybrid Particle (e.g., BEH C18)Hybrid particles resist dissolution at high pH (up to pH 12), allowing basic mobile phases.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)At pH 10, the pyridine is deprotonated (neutral), and the alcohol is stable.
Mobile Phase B AcetonitrilePreferred over Methanol to reduce system pressure and prevent protic interactions.
Flow Rate 0.4 - 0.8 mL/minStandard flow.
Detection UV @ 254 nmThe pyridine ring provides strong absorption.
Troubleshooting Workflow

Use this logic flow to diagnose stability issues during analysis.

Troubleshooting Start Issue: New Peak Appearance CheckRT Is New Peak More Retained? Start->CheckRT CheckUV Check UV Spectrum CheckRT->CheckUV Yes (Less Polar) Dimer Cause: Polymerization Action: Dilute Sample CheckRT->Dimer No (Broad/Late) Oxidation Cause: Oxidation (Ketone) Action: Degas Solvents CheckUV->Oxidation Similar Max (Ketone formation) Rearrange Cause: Acid Rearrangement Action: Switch to pH 7-10 CheckUV->Rearrange Red-shifted Max (Conjugation)

Figure 2: Diagnostic logic for identifying degradation products based on retention time (RT) and UV spectral shifts.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a stock solvent? A: Yes, but with caution. DMSO is excellent for solubility but is hygroscopic. Absorbed water can become acidic over time (absorbing CO2). Recommendation: Use anhydrous DMSO stored over molecular sieves and use the stock solution within 1 month.

Q: I see a second peak growing in my LC-MS chromatogram after 12 hours. What is it? A: If you are using an acidic mobile phase (Formic acid/TFA), this is likely the Meyer-Schuster rearrangement product (the enone). It will have the exact same mass (isomer) but a different retention time and a UV spectrum shifted towards visible light (due to increased conjugation).

Q: Why does the protocol recommend Ammonium Acetate over Phosphate buffer? A: Ammonium Acetate is volatile, making it compatible with LC-MS (Liquid Chromatography-Mass Spectrometry). Phosphate buffers are non-volatile and will precipitate in the MS source, causing expensive damage.

Q: Is the solid material stable? A: The solid is generally stable if kept dry and dark. The degradation pathways described here (rearrangement, solvolysis) require mobility in solution. Store the solid at 4°C or -20°C under desiccant.

References

  • Meyer-Schuster Rearrangement Mechanism

    • Title: The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.[1][2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Propargylic Alcohol Oxidation

    • Title: Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones.[3]

    • Source: Organic Chemistry Portal / Synthesis.
    • URL:[Link]

  • Pyridine Chemistry & HPLC

    • Title: HPLC Method Development and Validation for Pharmaceutical Analysis (General Guidelines on pH).
    • Source: Pharmaceutical Technology.[4][5]

    • URL:[Link]

  • Compound Data (1-(Pyridin-4-yl)prop-2-yn-1-ol)

    • Title: 1-(Pyridin-4-yl)prop-2-yn-1-ol | C8H7NO.
    • Source: PubChem.[6][7]

    • URL:[Link]

Sources

Optimization

challenges in the purification of polar pyridine compounds

Technical Support Center: Purification of Polar Pyridine Compounds Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Topic: Overcoming Silanol Interactions, Retention Loss, and S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Pyridine Compounds

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Topic: Overcoming Silanol Interactions, Retention Loss, and Salt Formation in Pyridine Purification.

Introduction: The Pyridine Paradox

Welcome to the technical guide for purifying pyridine derivatives. If you are here, you are likely facing one of three scenarios: your compound is tailing into infinity on a C18 column, it is eluting in the void volume (t0), or you have purified it but are now stuck with a persistent trifluoroacetic acid (TFA) salt.

Pyridine (


) presents a dual challenge. It is basic enough to interact aggressively with residual silanols on silica supports, yet often too polar for standard reversed-phase retention.[1] This guide moves beyond basic "tips" to provide a mechanistic understanding and self-validating protocols for these specific challenges.

Module 1: The Tailing Nightmare (Silanol Suppression)

The Issue: You observe severe peak tailing (Asymmetry factor > 2.0). The Mechanism: Standard silica-based columns (even C18) possess residual silanol groups (


). These are weakly acidic. Your basic pyridine nitrogen becomes protonated or hydrogen-bonds with these ionized silanols, creating a secondary "cation-exchange" retention mechanism that competes with the primary hydrophobic interaction. This kinetic lag causes tailing.
Visualizing the Interaction

SilanolInteraction Silanol Residual Silanol (Si-O-) Pyridine Pyridine Analyte (Py-H+) Silanol->Pyridine Ionic Interaction Tailing Peak Tailing / Broadening Pyridine->Tailing Slow Mass Transfer Blocker Modifier (TEA/NH4+) Blocker->Silanol Steric/Ionic Blocking Blocker->Tailing Restores Symmetry

Figure 1: Mechanism of silanol-induced tailing and the blocking effect of mobile phase modifiers.

Troubleshooting Protocol: The "Silanol Shield" Strategy

Do not rely on water/acetonitrile alone. You must actively manage the silica surface state.

StrategyModifierMechanismWhen to Use
Low pH (Suppression) 0.1% Formic Acid or TFAProtonates silanols (

), reducing ionic attraction.
Standard LC-MS runs. Note: TFA causes ion suppression.[2]
High pH (Neutralization) 10mM Ammonium Bicarbonate (pH 10)De-protonates the pyridine, rendering it neutral and purely hydrophobic.Best for Prep. Requires "Hybrid" or pH-stable columns (e.g., Waters XBridge, Agilent PLRP-S).
Competition Triethylamine (TEA) or Ammonium AcetateCations (

or

) flood the surface and bind to silanols, blocking them from the analyte.[3]
When using older silica or standard C18 columns.

Senior Scientist Note: If using TEA, always use a dedicated column. Amine modifiers permanently alter the column chemistry and are difficult to wash out completely [1].

Module 2: The "No Retention" Trap (HILIC vs. Aqueous C18)

The Issue: Your polar pyridine elutes immediately (k' < 1) on C18, even at 100% water. The Solution: You must switch separation modes. Do not try to force retention on a standard C18 chain by adding ion-pairing agents unless absolutely necessary (they ruin mass spec sensitivity).

Decision Logic: Column Selection

ColumnSelection Start Analyte: Polar Pyridine CheckLogP Check LogP / Polarity Start->CheckLogP RP_Question Retained on C18 at 5% Org? CheckLogP->RP_Question Standard Use Standard C18 (End-capped) RP_Question->Standard Yes PolarEmbedded Try Polar-Embedded C18 (Amide/Carbamate group) RP_Question->PolarEmbedded Marginal HILIC_Check Is LogP < -1? RP_Question->HILIC_Check No (Elutes in void) HILIC Switch to HILIC Mode (Bare Silica or Amide) HILIC_Check->HILIC Yes (Very Polar) AQ_C18 Use C18-AQ (Compatible with 100% Water) HILIC_Check->AQ_C18 No (Moderately Polar)

Figure 2: Decision tree for stationary phase selection based on analyte polarity.

Protocol: HILIC Method Development for Pyridines

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar heterocycles, but it requires a different mindset than Reversed Phase (RP).

  • Column: Silica or Amide-bonded phase (Amide is preferred for better peak shape with bases).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[2][4][5]

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • The Gradient: Start high organic, end low organic (Opposite of RP).

    • Start: 95% B (ACN).

    • End: 60% B.

  • Critical Step (Equilibration): HILIC relies on a water layer forming on the silica surface. You must equilibrate for at least 20 column volumes before the first injection, or retention times will drift [2].

Module 3: Post-Purification Recovery (The TFA Problem)

The Issue: You used TFA to fix the peak shape, but now your pyridine is a TFA salt. It is hygroscopic, acidic, and cytotoxic. The Fix: Removal of TFA is non-trivial because it forms a tight ion pair. Simple lyophilization often fails to remove the counter-ion completely.

Protocol: Strong Cation Exchange (SCX) Desalting

This "Catch and Release" method is the most reliable way to obtain the free base.

  • Load: Dissolve your TFA salt in 100% MeOH or Water/MeOH. Load onto a SCX (Strong Cation Exchange) cartridge (e.g., sulfonic acid bonded silica).

    • Mechanism:[1][4][6][7][8] The basic pyridine binds to the sulfonic acid sites; the TFA anion flows through.

  • Wash: Flush with 5-10 column volumes of MeOH.

    • Result: TFA is washed away.[2][9] Pyridine remains bound.

  • Elute: Release the pyridine using 2M Ammonia in MeOH.

    • Mechanism:[1][4][6][7][8] The massive excess of ammonia displaces the pyridine.

  • Dry: Evaporate the ammoniated methanol. You are left with the free base [3].

Frequently Asked Questions (FAQs)

SymptomProbable CauseCorrective Action
Peak "Fronting" (Shark fin shape) Mass Overload or Solubility IssuesPyridines are often soluble in acid but precipitate in neutral buffers. Action: Reduce injection volume or dissolve sample in the starting mobile phase (not pure DMSO).
Broad, amorphous blob Dewetting (Phase Collapse)You are running a standard C18 column at 100% water. The hydrophobic chains have collapsed. Action: Switch to a "C18-AQ" or "Polar-Embedded" column designed for high aqueous stability.
Ghost Peaks in Blank Carryover / Memory EffectPyridines stick to stainless steel and injector seals. Action: Add 0.1% Formic Acid to your needle wash solvent.
Loss of compound on Flash Silica Irreversible AdsorptionBasic pyridines can bind irreversibly to acidic flash silica. Action: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane before the run, or use C18 Flash cartridges [4].

References

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Waters Corporation. (2025). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Retrieved from

  • Biotage. (2023).[10] When should I use a pH modifier in flash column chromatography? Retrieved from

Sources

Troubleshooting

optimizing reaction conditions for click chemistry with propargyl alcohols

[1] Current Status: Operational Topic: Optimization of CuAAC Reaction Conditions for Propargyl Alcohols Ticket ID: OPT-CuAAC-PA-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1] Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Optimization of CuAAC Reaction Conditions for Propargyl Alcohols Ticket ID: OPT-CuAAC-PA-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Introduction: The Propargyl Alcohol Challenge

Welcome to the technical support module for Propargyl Alcohols. While these substrates are staples in click chemistry due to their accessibility and polarity, they present unique challenges compared to standard aliphatic alkynes.[1]

The Core Problem: Propargyl alcohols (


) possess an adjacent hydroxyl group.[1] While this increases water solubility, it also introduces a chelation vector that can alter the geometry of the copper catalytic center. Furthermore, these substrates are notoriously susceptible to Glaser coupling  (oxidative homocoupling) under aerobic conditions, leading to diyne byproducts that contaminate your triazole yield.[1]

This guide replaces "standard recipes" with mechanistically grounded protocols designed to suppress side reactions and maximize turnover frequency (TOF).

Module 1: Catalyst & Ligand Architecture

The "Engine" of Your Reaction

Do not rely on naked copper salts (e.g., CuI) for propargyl alcohols.[1] The instability of Cu(I) in the presence of the hydroxyl group often leads to disproportionation. You must use a Ligand-Accelerated Catalysis (LAC) system.[1]

Ligand Selection Matrix
LigandSolubilityReaction RateRecommended ForTechnical Note
THPTA High (Water)FastStandard Aqueous Reactions The "Workhorse."[1] Protects Cu(I) from oxidation while maintaining an open coordination site for the alkyne.[1]
BTTAA High (Water)Very Fast Low [Cu] / Dilute ConditionsSuperior kinetics due to electron-rich triazole rings; best if your propargyl alcohol is precious/scarce.[1]
TBTA Low (Water)SlowOrganic Solvents (DMSO/DMF)Avoid for aqueous propargyl alcohol reactions; poor solubility leads to catalyst precipitation.[1]
Why This Matters (Mechanism)

The ligand does not just solubilize the copper; it acts as a sacrificial shield against oxygen. For propargyl alcohols, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the gold standard because its hydroxyl arms mimic the substrate, creating a solvation shell that stabilizes the Cu(I)-acetylide intermediate without over-chelating it.[1]

Module 2: The Critical Role of Ascorbate & Atmosphere

Suppressing the Glaser Coupling

The most common failure mode with propargyl alcohols is the formation of the diyne byproduct (


) instead of the triazole.

The Fix:

  • Inert Atmosphere is Non-Negotiable: Unlike robust aliphatic alkynes, propargyl alcohols oxidize rapidly.[1] Purge all buffers with

    
     or Ar for 15 minutes prior to use.
    
  • Ascorbate Overload: Maintain a 5:1 ratio of Sodium Ascorbate to Copper .

    • Why? You need to instantaneously reduce any adventitious Cu(II) back to Cu(I).[1] If Cu(II) accumulates, it acts as an oxidant for the Glaser coupling.[1]

Module 3: Visualization of Pathways

The following diagram illustrates the competition between the desired CuAAC cycle and the parasitic Glaser coupling, highlighting where your intervention (Ascorbate/Ligand) acts.

CuAAC_Mechanism Start Cu(II) Pre-catalyst Cu1 Active Cu(I)-Ligand Complex Start->Cu1 Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu1 Oxygen Dissolved O2 (The Enemy) Ascorbate->Oxygen Scavenging PiComplex Cu(I)-Alkyne Pi-Complex Cu1->PiComplex + Propargyl Alcohol Propargyl Propargyl Alcohol (Substrate) Azide Azide Partner Acetylide Copper Acetylide Intermediate PiComplex->Acetylide Deprotonation Triazole 1,2,3-Triazole (Product) Acetylide->Triazole + Azide (CuAAC Cycle) Glaser Glaser Coupling (Diyne Byproduct) Acetylide->Glaser Homocoupling Oxygen->Acetylide Oxidation

Caption: Mechanistic flow showing how Ascorbate acts as a firewall (Green) preventing Oxygen-mediated Glaser coupling (Red) of the Propargyl Alcohol.[1]

Module 4: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned green/blue. Is this normal?

  • A: No. A yellow/clear solution indicates active Cu(I).[1] Blue or Green indicates oxidation to Cu(II).[1]

  • The Fix: Your catalytic cycle has stalled. Add an additional 0.5 equivalents of Sodium Ascorbate immediately. If it does not revert to colorless/yellow, your system is oxygen-saturated; degas and restart.[1]

Q2: I see a precipitate forming. Should I worry?

  • A: Usually, no .[1] Propargyl alcohols are polar, but the resulting triazole often has different solubility. If your product precipitates, it drives the equilibrium forward (Le Chatelier’s principle).[1]

  • The Fix: Filter the solid.[2] If the solid is blue/green, it is copper salt (wash with EDTA).[1] If it is white/off-white, it is likely your product (wash with water).[1]

Q3: My yield is low (<50%), but the starting material is gone.

  • A: You likely formed the Glaser product (diyne). Check your LC-MS for a mass corresponding to

    
    .[1]
    
  • The Fix: Increase ligand loading to 5:1 (Ligand:Cu) and strictly exclude oxygen.

Module 5: The "Gold Standard" Protocol

Objective: Conjugation of Propargyl Alcohol (1.0 eq) with an Organic Azide (1.0 eq).

Reagents Preparation
  • Cu-Ligand Premix (Critical): Mix

    
     and THPTA in water at a 1:2 molar ratio before adding to the reaction. This ensures Cu is protected the moment it is reduced.
    
  • Solvent System: 1:1 mixture of t-Butanol : Water (or DMSO : Water if azide is highly hydrophobic).[1]

Step-by-Step Procedure
  • Dissolve Substrates: In a reaction vial, dissolve Propargyl Alcohol (1.0 eq) and Azide (1.0-1.2 eq) in the solvent mixture (0.1 M - 0.2 M concentration).

  • Degas: Bubble

    
     through the solution for 5-10 minutes.
    
  • Add Catalyst (Order Matters):

    • Add the Cu-THPTA Premix (1-5 mol% Cu).[1]

    • Last Step: Add Sodium Ascorbate (freshly prepared 100 mM stock) to reach 5-10 mol% (maintain 5:1 Ascorbate:Cu ratio).

  • Incubate: Seal the vial under inert gas. Stir at Room Temperature for 1-4 hours.

  • Quench: Add 5 equivalents of EDTA or commercially available copper scavenger resin to chelate the copper.

  • Purification:

    • If precipitated:[1][3] Filter and wash with water.[1]

    • If soluble: Extract with Ethyl Acetate.[2] The propargyl-triazole is often polar enough to require 5-10% Methanol in DCM for column chromatography.

Protocol Visualization

Protocol_Flow Step1 1. Dissolve Substrates Step2 2. Degas (N2) (CRITICAL) Step1->Step2 Step3 3. Add Cu-Ligand Premix Step2->Step3 Step4 4. Add Ascorbate (Start Reaction) Step3->Step4 Step5 5. Quench (EDTA) Step4->Step5

Caption: Operational workflow emphasizing the degassing step prior to catalyst addition.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1][4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [1]

  • Besanceney-Webler, C., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Comparison of THPTA vs BTTAA). [1]

  • Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[1][4] Chemical Society Reviews.[1] (Mechanistic details on Glaser coupling).

Sources

Optimization

Technical Support Center: Sonogashira Coupling of Electron-Deficient Pyridines

This technical guide is structured as a high-level support resource for researchers encountering difficulties with Sonogashira couplings of electron-deficient pyridines. Status: Active Agent: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support resource for researchers encountering difficulties with Sonogashira couplings of electron-deficient pyridines.

Status: Active Agent: Senior Application Scientist (Ph.D.) Topic: Catalyst & Condition Optimization for N-Heterocycles

Executive Summary: The "Pyridine Problem"

Coupling electron-deficient pyridines (e.g., 2-halopyridines, nitropyridines) presents a unique dichotomy. While the electron-deficient nature of the ring theoretically facilitates the oxidative addition step (making the C-X bond more labile), the reaction frequently stalls.

The Root Cause: The pyridine nitrogen is a potent


-donor. In electron-deficient systems, the Lewis basicity of the nitrogen remains sufficient to coordinate competitively to the Palladium center, displacing labile ligands (like phosphines) and forming a stable, catalytically inactive "resting state" complex. This is often misdiagnosed as catalyst decomposition.[1]

To succeed, your system must sterically or electronically discourage this N-coordination while maintaining the cycle.

Catalyst Selection Matrix

Use this table to select the starting point based on your specific substrate constraints.

Substrate ClassRecommended Catalyst SystemLigand ClassWhy?
2-Halopyridines (Steric/Chelation risk)PdCl₂(dppf) or Pd(OAc)₂ + XPhos Bidentate or Bulky Dialkylbiaryldppf 's large bite angle enforces a geometry that resists N-chelation. XPhos provides extreme steric bulk, physically blocking the N-atom from binding Pd.
3-/4-Halopyridines (Less steric hindrance)Pd(PPh₃)₂Cl₂ (Start)

PdCl₂(Amphos) (Optimize)
Monodentate PhosphinesStandard catalysts may work, but Amphos is air-stable and electron-rich, preventing oxidation of the catalyst during long reaction times.
Highly Electron-Deficient (e.g., 2-Cl-5-CN-pyridine)Pd(OAc)₂ + CataCXium A or Pd-PEPPSI-IPr Cage Phosphines or NHCExtremely electron-deficient rings require electron-rich ligands to stabilize the Pd(II) intermediate and facilitate turnover. NHCs prevent Pd-black formation.
Chloride Substrates (Ar-Cl)Pd(OAc)₂ + XPhos or SPhos Buchwald LigandsAryl chlorides require electron-rich ligands to lower the activation energy for oxidative addition.

Mechanistic Visualization: The Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the "off-cycle" poisoning by the pyridine nitrogen.

SonogashiraMechanism cluster_legend Pathway Key Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + R-C≡C-Cu Poison OFF-CYCLE TRAP (Pyridine N-Coordination) OxAdd->Poison Pyridine N binds Pd (Displaces Ligand) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Poison->OxAdd Requires Bulky Ligand to Reverse key1 Green: Active Catalyst key2 Blue: Productive Cycle key3 Red: Catalyst Death/Stall

Caption: Figure 1. The catalytic cycle showing the critical "Off-Cycle Trap" where pyridine nitrogen coordinates to Pd(II), halting the reaction unless sterically hindered ligands are used.

Troubleshooting Q&A

Direct solutions to common failure modes observed in the lab.

Q1: I am seeing 0% conversion with 2-chloropyridine, even though 2-bromopyridine works fine. Is the chloride too inert?

Diagnosis: While Ar-Cl is less reactive than Ar-Br, electron-deficient 2-chloropyridines are usually reactive enough. The issue is likely ligand insufficiency . Standard PPh₃ is not electron-rich enough to promote oxidative addition into the Ar-Cl bond effectively at moderate temperatures. Solution:

  • Switch Ligand: Move to XPhos or SPhos . These are electron-rich (promoting oxidative addition) and bulky.

  • Solvent Switch: If using DMF, switch to 1,4-Dioxane or Toluene at 80–100°C. Non-polar solvents can sometimes destabilize the charged resting states formed by N-coordination.

Q2: My reaction turns black immediately upon heating, and yield is low (<20%).

Diagnosis: "Pd Black" formation indicates catalyst decomposition.[2] The Pd(0) is aggregating into nanoparticles because it is not being stabilized by the ligand or the alkyne. Solution:

  • Check Ligand:Pd Ratio: Ensure you are using at least a 2:1 (monodentate) or 1.1:1 (bidentate) ratio of Ligand:Pd.

  • Over-reduction: If using a strong amine base (like pyrrolidine) with high heat, it may reduce Pd(II) too fast. Switch to a milder inorganic base like Cs₂CO₃ or K₃PO₄ .

  • Oxygen Leak: Oxygen accelerates phosphine oxidation, leaving "naked" Pd. Freeze-Pump-Thaw your solvent 3 times before adding the catalyst. Sparging is often insufficient for sensitive Sonogashira reactions.

Q3: I observe significant homocoupling of my alkyne (Glaser coupling), reducing the yield of the cross-coupled product.

Diagnosis: This is a Copper-mediated side reaction driven by the presence of oxidants (O₂). Solution:

  • Copper-Free Protocol: If your pyridine is extremely electron-deficient, you may not need Copper. Try Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) + Cs₂CO₃ (2 equiv) in MeCN or Toluene at 80°C.

  • Slow Addition: If Copper is required, add the alkyne solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl halide.

Q4: My substrate has a nitrile (-CN) group and I see nucleophilic attack side products.

Diagnosis: Electron-deficient pyridines are prone to


 (Nucleophilic Aromatic Substitution). Strong amine bases or the alkyne anion itself can attack the ring directly instead of participating in the catalytic cycle.
Solution: 
  • Base Selection: Switch from amine bases (Et₃N, piperidine) to hindered inorganic bases like Cs₂CO₃.

  • Solvent: Avoid polar aprotic solvents (DMF, DMSO) which enhance nucleophilicity. Use THF or Toluene .

Recommended Experimental Protocols

Protocol A: The "Robust" Method (Start Here)

Best for 3- or 4-halopyridines and moderately difficult substrates.

  • Charge Reaction Vessel: In a glovebox or under Argon flow, add:

    • Aryl Halide (1.0 equiv)

    • PdCl₂(dppf) (3–5 mol%)

    • CuI (3–5 mol%)

    • Cs₂CO₃ (2.0 equiv) — Preferred over amines to prevent N-coordination competition.

  • Solvent: Add anhydrous 1,4-Dioxane or THF (0.2 M concentration).

  • Alkyne: Add Terminal Alkyne (1.2 equiv).

  • Execution: Seal tube. Heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite, wash with EtOAc, concentrate, and purify.

Protocol B: The "Challenging Substrate" Method

Best for 2-chloropyridines, highly electron-deficient rings, or if Protocol A fails.

  • Catalyst Pre-complexation:

    • Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) to the vial.

    • Add 1 mL of solvent (MeCN or Toluene) and stir for 5 mins at RT to form the active catalyst species (Yellow

      
       Orange/Red color change).
      
  • Reagent Addition:

    • Add Aryl Halide (1.0 equiv).

    • Add Cs₂CO₃ (2.0 equiv).

    • Optional: Add CuI (2 mol%) only if reaction is sluggish; try Copper-free first.

  • Alkyne Addition: Add Alkyne (1.5 equiv).

  • Degassing: Perform 3 cycles of Freeze-Pump-Thaw.

  • Reaction: Heat to 90–100°C for 16 hours.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Plenio, H. (2008). The Sonogashira coupling of aryl halides with terminal alkynes. Angewandte Chemie International Edition. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides. Journal of the American Chemical Society. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

Sources

Troubleshooting

Technical Support Center: Sonogashira Coupling of 4-Iodopyridine

The following technical guide is structured as a specialized support resource for researchers optimizing the Sonogashira cross-coupling of 4-iodopyridine . This scaffold presents unique challenges due to the coordinating...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the Sonogashira cross-coupling of 4-iodopyridine . This scaffold presents unique challenges due to the coordinating ability of the pyridine nitrogen and the electron-deficient nature of the ring.

Topic: Effect of Base Selection & Optimization Role: Senior Application Scientist Status: Active Support Guide

Executive Summary: The Critical Role of Base

In the Sonogashira coupling of 4-iodopyridine , the base is not merely a proton scavenger; it is a kinetic switch that controls the rate-determining step of transmetallation. Unlike simple aryl halides, 4-iodopyridine is highly electron-deficient, making oxidative addition to Pd(0) rapid. However, the basic pyridine nitrogen can competitively coordinate to the Pd(II) center, potentially arresting the catalytic cycle (catalyst poisoning).

Key Selection Criteria:

  • Organic Amines (TEA, DIPEA): Standard for homogeneous conditions. Best for room temperature reactions to minimize side reactions.

  • Secondary Amines (Piperidine, Diethylamine): Often accelerate the copper cycle but pose nucleophilic risks.

  • Inorganic Carbonates (Cs₂CO₃, K₂CO₃): Essential when amine-induced catalyst poisoning is observed or when higher temperatures are required.

Troubleshooting & FAQs

Direct solutions to common failure modes observed in heteroaryl couplings.

Case 1: "My reaction turns black immediately, but conversion is <10%."

Diagnosis: Catalyst Decomposition (Pd-Black formation). The Base Factor: Strong amine bases can sometimes promote rapid reduction of Pd(II) to Pd(0) before the cycle stabilizes. However, with 4-iodopyridine, the issue is often Glaser Homocoupling consuming the alkyne and oxidant (O₂) presence. Solution:

  • Switch Base: Move from Et₃N to a bulky organic base like DIPEA (Hünig's base) . The steric bulk reduces direct coordination to the metal center.

  • Degassing: The base facilitates the copper-mediated oxidative homocoupling of alkynes (Glaser) in the presence of oxygen. Ensure rigorous degassing (freeze-pump-thaw x3).[1]

Case 2: "The reaction stalls after 50% conversion."

Diagnosis: Catalyst Poisoning by Product. The Mechanism: The product (an alkynyl pyridine) is a better ligand for Palladium than the starting material. As product concentration rises, it sequesters the Pd catalyst. Solution:

  • Inorganic Base Protocol: Switch to K₂CO₃ in DMF or DMSO . Inorganic bases do not compete for coordination sites on the metal, unlike amine bases which can act as ligands.

  • Additives: Add a stronger ligand like PPh₃ (10-20 mol%) to outcompete the pyridine nitrogen.

Case 3: "I see a new spot, but it’s not my product (Mass +16 or Dimer)."

Diagnosis: Nucleophilic Aromatic Substitution (SₙAr) or Hydrolysis. The Base Factor: 4-Iodopyridine is highly electrophilic. Strong, nucleophilic bases (e.g., hydroxide, methoxide, or unhindered secondary amines like piperidine) can attack the C-4 position, displacing the iodide or the alkyne. Solution:

  • Avoid Nucleophilic Bases: Use Triethylamine (TEA) or DIPEA . Avoid secondary amines (piperidine) if SₙAr byproducts are observed.

  • Dry Solvents: Ensure the base and solvent are anhydrous to prevent hydrolysis to 4-pyridone.

Comparative Data: Base Performance Matrix

Typical yields for coupling 4-iodopyridine with phenylacetylene (PdCl₂(PPh₃)₂, CuI, RT to 60°C).

Base TypeSpecific BaseSolventYieldComments
Tertiary Amine Et₃N (Triethylamine)THF85-95%Standard. Good balance of solubility and basicity.
Secondary Amine Et₂NH (Diethylamine)Et₂NH70-80%High rates, but risk of nucleophilic attack on pyridine ring.
Bulky Amine DIPEA (Hünig's Base)DMF90-98%Recommended. Steric bulk prevents Pd-coordination.
Inorganic K₂CO₃DMF/H₂O88-92%Excellent for "Copper-free" variants or difficult substrates.
Inorganic Cs₂CO₃Toluene60-75%Lower solubility often limits rate; requires phase transfer catalyst.

Visualized Mechanisms

A. The Dual-Cycle Mechanism & Base Intervention

The following diagram illustrates where the base interacts in both the Copper and Palladium cycles. Note the critical "Deprotonation" step in the Copper cycle.[2]

SonogashiraMechanism cluster_Pd Palladium Cycle (Catalytic) cluster_Cu Copper Cycle (Activator) Pd0 Pd(0)Ln OxAdd Oxidative Addition (4-Iodopyridine) Pd0->OxAdd PdII_Ar Pd(II)-Ar-I OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet + Cu-Acetylide Prod Reductive Elimination (Product Release) TransMet->Prod CuI Cu(I) Salt TransMet->CuI Regenerates Cu Prod->Pd0 Alkyne Terminal Alkyne (H-C≡C-R) PiComplex π-Alkyne-Cu Complex Alkyne->PiComplex + CuI CuAcetylide Cu-Acetylide (Active Species) PiComplex->CuAcetylide Deprotonation by BASE CuAcetylide->TransMet Base BASE (B:) (Critical Control Point) Base->PiComplex Removes Proton Salt Salt (B-H+ I-) Base->Salt Scavenges HI

Caption: The base is critical in the Copper cycle for deprotonating the π-alkyne complex to form the active Copper-Acetylide species.

Optimized Experimental Protocols

Protocol A: Standard Homogeneous Conditions (High Throughput)

Best for initial screening and standard library synthesis.

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, add 4-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (2-5 mol%).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent/Base Addition: Add degassed THF (concentration 0.2 M) followed by Triethylamine (Et₃N) (3.0 equiv) via syringe.

    • Note: If the substrate is acid-sensitive, use DIPEA.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

    • Tip: Slow addition suppresses Glaser homocoupling.

  • Reaction: Stir at Room Temperature for 2-4 hours. If conversion is low after 4h, heat to 50°C.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify via flash chromatography.

Protocol B: "Copper-Free" / Inorganic Base Conditions

Use this if you observe homocoupling or if the pyridine nitrogen is poisoning the Cu-catalyst.

  • Preparation: Combine 4-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.5 equiv) in a reaction tube.

  • Solvent: Add DMF or DMSO (0.2 M). These polar solvents are required to solubilize the inorganic base.

  • Reaction: Heat to 80-100°C under Argon.

    • Mechanism:[3][4][5][6] Without Copper, the base must deprotonate the alkyne directly (often aided by Pd coordination), which requires higher temperatures and stronger/more soluble bases.

  • Monitoring: Monitor by LCMS. Pyridine substrates can be sticky on silica; add 1% Et₃N to the eluent during purification.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[2][4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.

  • Nagy, A., et al. (2012). Optimization of the Sonogashira coupling of 4-chloropyridine with terminal alkynes. Central European Journal of Chemistry, 10, 1665–1670.

  • Kohnen, A. L., & Mak, X. Y. (2024). Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

Optimization

minimizing byproduct formation in the alkynylation of pyridine aldehydes

Subject: Minimizing Byproduct Formation in the Alkynylation of Pyridine Aldehydes Ticket ID: PYR-ALKYN-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Byproduct Formation in the Alkynylation of Pyridine Aldehydes

Ticket ID: PYR-ALKYN-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The nucleophilic addition of terminal alkynes to pyridine carboxaldehydes is a high-value transformation in medicinal chemistry, often serving as a gateway to chiral propargylic alcohols. However, the pyridine moiety introduces unique Lewis basicity that complicates standard organometallic protocols.

This guide addresses the three primary "failure modes" encountered in this chemistry:

  • Catalyst Deactivation: Pyridine nitrogen poisoning the metal center (Zn or Cu).

  • Homocoupling (Glaser): Oxidative dimerization of the alkyne.[1]

  • Aldehyde Disproportionation: Cannizzaro-type side reactions consuming the electrophile.

Diagnostic Workflow

Before altering your conditions, use this logic flow to identify your specific bottleneck.

TroubleshootingFlow Start START: Analyze Crude NMR/LCMS Q1 Is the Pyridine Aldehyde consumed? Start->Q1 Q2 Is the Alkyne consumed? Q1->Q2 Yes Issue_Poison ISSUE: Catalyst Poisoning (Pyridine N-coordination) Q1->Issue_Poison No (SM remains) Issue_Glaser ISSUE: Glaser Coupling (Diyne Formation) Q2->Issue_Glaser Yes (Dimer found) Issue_Cannizzaro ISSUE: Cannizzaro/Tishchenko (Disproportionation) Q2->Issue_Cannizzaro No (Aldehyde gone, Alkyne remains) Success Target Product Formed Q2->Success Both consumed into Product

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure based on starting material consumption.

Technical Deep Dives & Troubleshooting
Module A: Overcoming Catalyst Poisoning (The "Stalled" Reaction)

The Problem: In Zinc-mediated protocols (e.g., Carreira reaction), the pyridine nitrogen is a potent Lewis base. It competitively binds to the Zn(II) center, displacing the alkyne or preventing the formation of the active zinc-acetylide species. This is most severe with 2-pyridinecarboxaldehyde due to the chelation effect.

Mechanistic Insight: The reaction relies on a delicate equilibrium where Zn(OTf)₂ activates the alkyne (via


-complexation) to lower its pKa for deprotonation by the amine base. If the pyridine nitrogen saturates the Zn coordination sphere, this activation cannot occur.

Protocol Adjustment:

Parameter Standard Condition Pyridine-Optimized Condition Rationale
Zn(OTf)₂ Equiv 1.1 equiv 1.5 – 2.0 equiv Saturates the pyridine N while leaving free Zn(II) for catalysis.
Temperature 23 °C 40 – 60 °C Promotes ligand exchange, preventing permanent catalyst sequestration.

| Addition Order | Mix all | Pre-complexation | Incubate Aldehyde + 0.5 eq Zn(OTf)₂ first, then add Alkyne/Base/Zn mix. |

Q: Why not use a stronger Lewis acid? A: Stronger acids (e.g., Ti(IV), Al(III)) will irreversibly bind the pyridine N, potentially precipitating the substrate. Zn(II) is "soft" enough to allow reversible exchange.

Module B: Suppressing Glaser Coupling (The "Dimer" Impurity)

The Problem: The formation of 1,3-diynes (A-C≡C-C≡C-A) via oxidative homocoupling.[1] This consumes your alkyne and complicates purification.[1]

Root Cause: Trace oxygen in the presence of transition metals (especially Copper, but also possible with Zinc/Base systems) facilitates the oxidation of the metal-acetylide intermediate.

Prevention Protocol:

  • Degassing is Non-Negotiable: Sparging with Argon for 15 minutes is superior to "vacuum/backfill" cycles for removing dissolved O₂ in toluene or DCM.

  • Ascorbate Additive: If using any Copper (CuI) co-catalyst, add 10 mol% Sodium Ascorbate . This keeps the metal in the active reduced state (Cu(I)), preventing the oxidative cycle required for Glaser coupling [1].

  • Slow Addition: Add the alkyne slowly via syringe pump to keep its instantaneous concentration low relative to the aldehyde.

Module C: Preventing Aldehyde Disproportionation (Cannizzaro)

The Problem: The aldehyde is consumed, but no alkynylation product forms. Instead, you observe the corresponding pyridyl alcohol (reduction) or carboxylic acid (oxidation).

Mechanistic Insight: Pyridine aldehydes are highly electron-deficient. In the presence of the amine base (e.g., Et₃N or DIPEA) and trace water, they are susceptible to nucleophilic attack by hydroxide, triggering the Cannizzaro reaction.

Corrective Actions:

  • Switch Base: Replace Et₃N with DIPEA (Hünig's Base) or N-Methylephedrine (if chiral). The steric bulk of DIPEA minimizes direct nucleophilic attack on the carbonyl.

  • Water Control: While the Carreira reaction is tolerant of moisture, pyridine aldehydes are not. Use anhydrous toluene and store the aldehyde under inert gas.

  • Lewis Acid Protection: The Zn(II) actually helps here by coordinating the carbonyl oxygen, making it more electrophilic toward the acetylide but sterically shielding it from bulky base attack. Ensure Zn is present before base addition.

The "Gold Standard" Protocol (Zn-Mediated)

This protocol is optimized for 2-pyridinecarboxaldehyde and minimizes all three byproduct pathways.

Reagents:

  • Substrate: 2-Pyridinecarboxaldehyde (1.0 mmol)

  • Alkyne: Phenylacetylene (1.2 mmol)

  • Catalyst: Zn(OTf)₂ (1.5 mmol) [Note Excess]

  • Base: DIPEA (1.5 mmol)

  • Solvent: Toluene (anhydrous, 3 mL)

Step-by-Step:

  • Catalyst Loading: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Zn(OTf)₂ (1.5 equiv).

  • Solvent Prep: Add anhydrous Toluene. Critical: Vigorously sparge with Argon for 10 mins to prevent Glaser coupling.

  • Base Activation: Add DIPEA to the suspension. Stir for 10 mins at 23 °C.

  • Alkyne Addition: Add the terminal alkyne. Stir for 15 mins. The solution may turn slightly yellow (formation of Zn-acetylide).

  • Substrate Addition: Add the Pyridine Aldehyde.

    • Modification: If the reaction is sluggish, heat to 40 °C.

  • Quench: Pour into saturated NH₄Cl. The pyridine product acts as a ligand; rigorous extraction (DCM x 4) is required to pull it from the aqueous Zn salts.

Mechanistic Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path while blocking the red paths.

ReactionPathways Zn Zn(OTf)2 Zn_Acetylide Zn-Acetylide (Active Species) Zn->Zn_Acetylide + Alkyne + Base Poison Zn-Pyridine Complex (Inactive) Zn->Poison + Pyridine N (Chelation) Alkyne Terminal Alkyne Alkyne->Zn_Acetylide Aldehyde Pyridine Aldehyde Cannizzaro Pyridyl Acid/Alc (Byproduct) Aldehyde->Cannizzaro + Base/H2O (Disproportionation) Product Propargyl Alcohol (Product) Zn_Acetylide->Product + Aldehyde (Desired Path) Glaser Glaser Dimer (Byproduct) Zn_Acetylide->Glaser + O2 (Oxidation)

Figure 2: Competitive reaction pathways. The formation of the Zn-Pyridine complex (bottom red) is the primary kinetic trap for this specific substrate class.

References
  • Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Carreira Reaction (Primary Method): Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes.[2] Journal of the American Chemical Society, 122(9), 1806-1807. Link

  • Pyridine Chelation Effects: Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. Link

Sources

Troubleshooting

scale-up considerations for the synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol

Technical Support Center: 1-(Pyridin-4-yl)prop-2-yn-1-ol Synthesis Guide Case ID: SC-PYR-ALK-004 Subject: Scale-Up Considerations & Troubleshooting for 1-(Pyridin-4-yl)prop-2-yn-1-ol Assigned Scientist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Pyridin-4-yl)prop-2-yn-1-ol Synthesis Guide

Case ID: SC-PYR-ALK-004 Subject: Scale-Up Considerations & Troubleshooting for 1-(Pyridin-4-yl)prop-2-yn-1-ol Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol (CAS: 21002-89-3) presents unique challenges during scale-up, primarily driven by the basicity of the pyridine ring, the thermal instability of the propargylic alcohol moiety, and the handling of ethynylmagnesium reagents. This guide synthesizes field-proven protocols with mechanistic insights to ensure reproducible, high-purity isolation.

The primary synthetic route involves the nucleophilic addition of ethynylmagnesium bromide to 4-pyridinecarboxaldehyde . While conceptually simple, the formation of stable Magnesium-Pyridine complexes and the risk of alkyne polymerization require precise process control.

Module 1: Reaction Design & Initiation

Q1: I am scaling up from 1g to 100g. Should I purchase the Grignard reagent or generate it in situ?

Answer: For scale-up beyond 50g, in situ generation is often preferred for cost efficiency and titer control, provided you have adequate venting for the ethane byproduct. However, commercial ethynylmagnesium bromide (typically 0.5 M in THF) offers higher consistency for GMP-like batches.

  • In Situ Protocol: Generate EtMgBr first, then sparge with Acetylene gas.

    • Critical Parameter: You must use THF rather than Diethyl Ether. Acetylene has higher solubility in THF, which favors the formation of the mono-Grignard species (

      
      ) over the bis-Grignard (
      
      
      
      ). Bis-Grignard formation leads to the "double addition" impurity, where one acetylene molecule reacts with two aldehyde molecules [1].
  • Commercial Reagent: If using commercial stock, titrate immediately before use. Grignard reagents can degrade over time, leading to stoichiometry errors that leave unreacted aldehyde (difficult to separate from the product).

Q2: The reaction mixture becomes extremely viscous and stalls halfway through the aldehyde addition. Why?

Answer: This is likely due to the "Pyridine-Magnesium Effect." The pyridine nitrogen is a Lewis base that coordinates strongly to the Magnesium species, forming a bulky, insoluble complex that crashes out of solution or turns into a gel.

  • Troubleshooting:

    • Dilution: Ensure the reaction concentration does not exceed 0.5 M.

    • Temperature: Maintain the internal temperature between 0°C and 5°C . Lower temperatures (-20°C) increase viscosity/precipitation, while higher temperatures (>20°C) promote polymerization of the propargyl alcohol product [2].

    • Additives: In extreme cases, adding Lithium Chloride (LiCl) (0.5 equiv) can break up oligomeric magnesium aggregates, improving solubility (Knochel's Turbo Grignard principle) [3].

Module 2: Work-Up & Quenching (The Critical Step)[1]

Q3: After quenching with NH4Cl, I have a persistent emulsion and low recovery. Where is my product?

Answer: This is the most common failure mode. The product is an amphoteric molecule (basic pyridine nitrogen + weakly acidic alkyne proton).

  • pH Trap: Saturated NH4Cl (pH ~4-5) can protonate the pyridine ring (

    
    ), making the product water-soluble. You must adjust the aqueous layer pH to 7.5–8.5  using saturated 
    
    
    
    or dilute
    
    
    to force the product into the organic layer.
  • Magnesium Chelation: Pyridine residues bind Mg salts, stabilizing emulsions.

    • Solution: Use Rochelle’s Salt (Potassium Sodium Tartrate) . The tartrate binds Mg²⁺ more strongly than the pyridine, breaking the emulsion. Stir the biphasic mixture vigorously for at least 1 hour until layers clarify.

Q4: Can I distill the product for purification?

Answer: Proceed with extreme caution. Propargylic alcohols are thermally unstable.

  • Risk: Heating above 100°C can trigger an autocatalytic decomposition or Meyer-Schuster rearrangement [4].

  • Recommendation: Use High-Vacuum Distillation (e.g., <1 mbar) only if the bath temperature can be kept below 60°C.

  • Preferred Alternative: Crystallization.[1] The product is a solid (MP ~108-110°C). Recrystallization from Ethyl Acetate/Hexanes or Toluene is safer and removes colored oligomers effectively.

Data Summary: Solvent & Stoichiometry Guide

ParameterRecommendationTechnical Rationale
Solvent THF (Anhydrous) Essential for solubility of Acetylene and Grignard stability. Ether causes precipitation.
Reagent Stoichiometry 1.2 - 1.5 equiv Excess EthynylMgBr is required to account for moisture and adventitious deprotonation.
Addition Temperature 0°C to +5°C Balances reaction rate vs. viscosity. Avoids thermal degradation.[2]
Quench Reagent Sat. NH4Cl + Rochelle's Salt Prevents Mg-Pyridine emulsions; buffers pH.
Storage 4°C, Inert Gas Prevents oxidation of pyridine and polymerization of alkyne.

Visual Workflow: Process Logic & Decision Tree

The following diagram outlines the critical decision points for the synthesis and work-up to avoid common pitfalls.

G Start Start: 4-Pyridinecarboxaldehyde Reagent Reagent Selection: Ethynylmagnesium Bromide Start->Reagent SolventCheck Solvent: THF? Reagent->SolventCheck SolventCheck->Reagent No (Switch to THF) Reaction Addition Reaction (0°C, 1.2 equiv Grignard) SolventCheck->Reaction Yes Viscosity Issue: High Viscosity/Stalling? Reaction->Viscosity AddLiCl Action: Add LiCl (0.5 eq) or Dilute Viscosity->AddLiCl Yes Quench Quench: Sat. NH4Cl Viscosity->Quench No AddLiCl->Quench Emulsion Issue: Emulsion? Quench->Emulsion Rochelle Action: Add Rochelle's Salt Stir 1 hr Emulsion->Rochelle Yes pHCheck Check pH of Aqueous Layer Emulsion->pHCheck No Rochelle->pHCheck AdjustpH Adjust to pH 8 (NaHCO3) pHCheck->AdjustpH If pH < 7 Extraction Extraction (EtOAc) pHCheck->Extraction If pH > 7 AdjustpH->Extraction Purification Purification: Crystallization (EtOAc/Hex) Extraction->Purification

Figure 1: Decision tree for the synthesis and isolation of 1-(Pyridin-4-yl)prop-2-yn-1-ol, highlighting critical troubleshooting paths for viscosity and emulsions.

Module 3: Stability & Storage Protocols

Q5: My product turned yellow/brown after one week. Is it still usable?

Answer: The color change indicates oxidative degradation or the onset of polymerization.

  • Cause: The combination of the electron-rich pyridine ring and the terminal alkyne makes the molecule sensitive to light and air.

  • Assessment: Run a TLC or H-NMR.[2][3][4] If purity is >95%, recrystallize immediately. If the "brown" material is insoluble in EtOAc, it is likely polymer.

  • Prevention: Store the purified solid in amber vials under Argon at 4°C . Avoid storage in solution (e.g., in DCM or CDCl3) for prolonged periods, as acidic impurities in solvents can catalyze decomposition [5].

References

  • Org. Synth. 1963, 43, 83. 1-Phenyl-1-penten-4-yn-3-ol. (Standard protocol for aldehyde-alkyne addition).

  • PubChem CID 22730957. 1-(Pyridin-2-yl)prop-2-yn-1-ol (Isomer Analog Data). (Safety and property data).

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (Turbo Grignard mechanism).

  • Organic Syntheses 2023, 100, 4–28. Preparation of Highly-Substituted Pyridines. (Notes on instability of propargylic pyridine alcohols).

  • Sigma-Aldrich Safety Data Sheet. Pyridine-4-carboxaldehyde. (Handling and hazards).

Sources

Reference Data & Comparative Studies

Validation

comparison of reactivity between 1-(pyridin-2-yl)prop-2-yn-1-ol and 1-(pyridin-4-yl)prop-2-yn-1-ol

Executive Summary This guide provides a technical comparison of two isomeric pyridyl propargyl alcohols: 1-(pyridin-2-yl)prop-2-yn-1-ol (2-PPO) and 1-(pyridin-4-yl)prop-2-yn-1-ol (4-PPO) . While they share identical mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of two isomeric pyridyl propargyl alcohols: 1-(pyridin-2-yl)prop-2-yn-1-ol (2-PPO) and 1-(pyridin-4-yl)prop-2-yn-1-ol (4-PPO) . While they share identical molecular weights and functional groups, the position of the pyridine nitrogen atom dictates divergent reactivity profiles. The 2-PPO isomer is characterized by its ability to form chelated metal complexes and undergo intramolecular cyclizations to fused heterocycles (indolizines). In contrast, 4-PPO behaves as a linear, monodentate ligand and a typical electron-deficient propargyl alcohol, favoring intermolecular functionalization over intramolecular cyclization.

Electronic & Structural Analysis

The reactivity differences stem fundamentally from the proximity of the nitrogen lone pair to the propargylic center.

Coordination Geometry (Chelation vs. Bridging)
  • 2-PPO (Ortho-isomer): The nitrogen atom is proximal to the hydroxyl group and the alkyne. This geometry permits the formation of stable 5-membered chelate rings with transition metals (e.g., Cu, Au, Ru). This "anchoring" effect often directs stereoselectivity and accelerates reaction rates via entropy reduction.

  • 4-PPO (Para-isomer): The nitrogen atom is distal. It cannot chelate the metal center acting on the alkyne/alcohol. Instead, it acts as a competitive Lewis base, often leading to catalyst poisoning or the formation of coordination polymers (MOFs) rather than discrete catalytic cycles.

Electronic Activation

Both isomers possess an electron-withdrawing pyridine ring, which increases the acidity of the propargylic proton and the electrophilicity of the alkyne compared to phenyl analogues.

  • Acidity (pKa): The pyridinium ion has a pKa

    
     5.2. Under acidic conditions (e.g., Meyer-Schuster rearrangement), both rings are protonated, significantly withdrawing electron density and destabilizing the developing carbocation at the propargylic position, though the 2-position offers potential for intramolecular H-bonding stabilization of the neutral form.
    
Structural Visualization: Coordination Modes

CoordinationModes cluster_2PPO 2-PPO: Chelation Mode cluster_4PPO 4-PPO: Bridging/Linear Mode M_2 Metal Center (M) Py_N_2 Pyridine N Py_N_2->M_2 Coordination OH_2 Hydroxyl O OH_2->M_2 Coordination M_4 Metal Center (M) Py_N_4 Pyridine N Py_N_4->M_4 Monodentate OH_4 Hydroxyl O Note No Chelation Possible (Distal Geometry)

Figure 1: Contrast in coordination modes. 2-PPO supports bidentate chelation, while 4-PPO enforces monodentate binding.

Reactivity Case Study: Cycloisomerization to Indolizines

The most distinct divergence in reactivity is the ability of 2-PPO to serve as a precursor for indolizines (pyrrolo[1,2-a]pyridines). This transformation is chemically impossible for 4-PPO due to the lack of connectivity between the nitrogen and the propargylic chain.

Mechanism (2-PPO Only)

The reaction typically proceeds via base-mediated isomerization of the alkyne to an allene, followed by a 5-endo-dig cyclization where the pyridine nitrogen attacks the central allene carbon.

  • Isomerization: 2-PPO is converted (often via an acetate or sulfonate intermediate) to the allenyl pyridine.

  • Cyclization: The pyridine nitrogen acts as a nucleophile, attacking the sp-hybridized carbon.

  • Aromatization: Loss of a proton (or leaving group) yields the aromatic indolizine core.

Pathway Visualization

IndolizinePath cluster_4PPO_Fail 4-PPO Pathway Start 2-PPO Derivative (Propargyl Acetate/Ether) Allene Allenyl Pyridine Intermediate (In situ generated) Start->Allene Isomerization Base Base / Catalyst (e.g., Au(I), Ag(I), or tBuOK) Base->Start Cyclization 5-endo-dig Cyclization (N-nucleophilic attack) Allene->Cyclization Zwitterion Zwitterionic Intermediate Cyclization->Zwitterion Product Indolizine Scaffold Zwitterion->Product Aromatization FailNode No Cyclization (N too distant)

Figure 2: The privileged pathway of 2-PPO to form Indolizines. 4-PPO cannot participate in this cascade.

Comparative Reactivity Data

The following table summarizes the performance of both isomers in key organic transformations.

Reaction Type1-(pyridin-2-yl)prop-2-yn-1-ol (2-PPO )1-(pyridin-4-yl)prop-2-yn-1-ol (4-PPO )Mechanistic Driver
Indolizine Synthesis Excellent. Forms fused bicyclic system via 5-endo-dig cyclization.Inert. Cannot cyclize intramolecularly.N-position (Ortho vs Para).
Meyer-Schuster Rearrangement Fast. Chelation to Lewis Acid (e.g., Au, Ag) accelerates 1,3-shift.Slow/Complex. Competitive N-binding poisons catalyst; requires stronger acids.Chelation vs. Catalyst Poisoning.
Hydration (to Ketone) Directed. Carbonyl oxygen can H-bond with Py-H or coordinate metal.Standard. Behaves like electron-deficient aryl alkyne.Neighboring Group Participation.
Metal Catalysis (Au/Pd) Substrate-Directing. Acts as bidentate ligand.Interfering. Acts as external base/ligand.Ligand Denticity.

Experimental Protocols

Protocol A: Synthesis of Indolizine from 2-PPO Derivative

Applicability: Specific to 2-PPO series. Context: This protocol describes the cycloisomerization of the acetate derivative, a common method to access the indolizine core.

  • Acetylation: Dissolve 2-PPO (1.0 equiv) in DCM. Add Ac2O (1.2 equiv), Et3N (1.5 equiv), and DMAP (5 mol%). Stir at RT for 2h. Quench with NaHCO3, extract, and concentrate to yield the propargyl acetate.

  • Cyclization: Dissolve the crude acetate in anhydrous Toluene (0.1 M).

  • Catalyst Addition: Add CuI (10 mol%) and Et3N (2.0 equiv).

  • Reaction: Heat to 80°C under Argon for 4–6 hours. Monitor by TLC (Indolizines are often fluorescent).

  • Workup: Cool to RT, filter through a celite pad, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Expected Outcome: Fluorescent indolizine derivative.

Protocol B: Gold-Catalyzed Hydration (Comparative)

Applicability: Both isomers, but with rate differences.

  • Setup: In a vial, dissolve the substrate (2-PPO or 4-PPO , 0.5 mmol) in 1,4-Dioxane/H2O (10:1, 2 mL).

  • Catalyst: Add NaAuCl4 (2 mol%). Note: For 4-PPO, catalyst loading may need to be increased to 5 mol% due to N-coordination.

  • Conditions: Stir at 60°C for 12 hours.

  • Observation:

    • 2-PPO: rapid conversion to 1-(pyridin-2-yl)prop-2-en-1-one (enone) or 1-hydroxy ketone depending on pH.

    • 4-PPO: Slower conversion; potential formation of gold-pyridine precipitate.

  • Purification: Extract with EtOAc, dry over Na2SO4, concentrate.

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Gold-Catalyzed Cycloisomerization of Alkynes to Indolizines. Journal of the American Chemical Society. Link

  • Kim, I., et al. (2013).[1] Cycloaromatization approach to polysubstituted indolizines from 2-acetylpyrroles. Journal of Organic Chemistry. Link

  • Dudek, K., et al. (2011). Crystal structure and Hirshfeld surface analysis of pyridyl propenones. PMC. Link

  • Puri, S., et al. (2014). Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols. Organic Letters. Link

  • Mendez, F., et al. (2021). Gold-Catalyzed Reactivity of Furan-ynes. Journal of Organic Chemistry. Link

Sources

Comparative

Comparative Guide: Alkynylation Strategies for 4-Pyridinecarboxaldehyde

Executive Summary 4-Pyridinecarboxaldehyde (Isonicotinaldehyde) presents a unique chemoselective challenge in nucleophilic addition reactions. The electron-deficient pyridine ring renders the substrate susceptible to nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridinecarboxaldehyde (Isonicotinaldehyde) presents a unique chemoselective challenge in nucleophilic addition reactions. The electron-deficient pyridine ring renders the substrate susceptible to nucleophilic attack at the ring carbons (C2/C6) by "hard" organometallics, competing with the desired 1,2-addition at the carbonyl group. Furthermore, the basic nitrogen atom can poison Lewis acidic catalysts or form stable, unreactive complexes.

This guide evaluates three distinct alkynylation methodologies to install a propargylic alcohol motif. We prioritize protocols that maximize chemoselectivity (carbonyl vs. ring attack) and operational scalability .

The Contenders
  • Zinc-Mediated Addition (Zn(OTf)₂): The modern "Gold Standard" for chemoselectivity.

  • TBAF-Catalyzed Desilylation: A metal-free, mild alternative using masked nucleophiles.

  • Organolithium/Grignard (Cryogenic): The legacy approach, included for baseline comparison.

Part 1: Strategic Analysis & Performance Data

The following table summarizes the performance of these agents specifically for electron-deficient heteroaromatic aldehydes like 4-pyridinecarboxaldehyde.

FeatureMethod A: Zn-Catalyzed Method B: TBAF-Mediated Method C: Organolithium
Reagent Class Soft Lewis Acid / Soft NucleophileMasked Nucleophile (Silane)Hard Nucleophile
Active Species Zinc Acetylide (in situ)Naked Acetylide AnionLithium Acetylide
Typical Yield 90 - 98% 75 - 85%50 - 65%
Chemoselectivity Excellent (Exclusive 1,2-addition)GoodPoor (Risk of ring alkylation)
Temperature Room Temperature (23°C)0°C to Room Temperature-78°C (Strict)
N-Tolerance High (Zn coordinates transiently)HighLow (N-complexation common)
Scalability HighModerate (Cost of silanes)Low (Cryogenic required)
Decision Logic: Which Method to Choose?

decision_tree Start Select Alkynylation Method Q1 Is the alkyne TMS-protected? Start->Q1 Q2 Is metal contamination a critical concern? Q1->Q2 Yes MethodA Method A: Zn(OTf)2 Catalysis (Best Yield/Selectivity) Q1->MethodA No (Terminal Alkyne) Q2->MethodA No (Early Stage) MethodB Method B: TBAF Mediation (Metal-Free) Q2->MethodB Yes (Pharma/Late Stage) MethodC Method C: Organolithium (Only if reagents are cheap/bulk) MethodA->MethodC If Zn reagents unavailable

Figure 1: Decision matrix for selecting the optimal alkynylation agent based on substrate form and purity requirements.

Part 2: Detailed Methodologies

Method A: Zinc-Triflate Catalyzed Addition (Recommended)

Context: This method, pioneered by Carreira and further developed for heteroaromatics, utilizes the "soft" nature of zinc acetylides. Unlike Grignards, zinc acetylides are less basic and do not attack the pyridine ring. The Zn(OTf)₂ acts as a dual-activation catalyst: it activates the alkyne (lowering pKa) and activates the aldehyde carbonyl.

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Zn(OTf)₂ (Zinc Triflate): 10-20 mol% (dried under vacuum at 120°C for 2h prior to use).

    • Triethylamine (Et₃N): 1.2 equivalents.

    • Terminal Alkyne (e.g., Phenylacetylene): 1.1 equivalents.

    • 4-Pyridinecarboxaldehyde: 1.0 equivalent (10 mmol).[1]

    • Solvent: Toluene or CH₂Cl₂ (anhydrous).

  • Procedure:

    • Suspend Zn(OTf)₂ in solvent (10 mL) at 23°C.

    • Add the terminal alkyne and Et₃N. Stir for 15 minutes to generate the zinc acetylide in situ.

    • Add 4-pyridinecarboxaldehyde dropwise.

    • Monitor: Stir at room temperature for 4-12 hours. Monitor by TLC (formation of a more polar spot).

    • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Why it works: The zinc center coordinates to the carbonyl oxygen, increasing electrophilicity, while the bulky amine base facilitates deprotonation of the alkyne without triggering aldol/Cannizzaro side reactions on the sensitive aldehyde.

Method B: TBAF-Mediated Addition (Metal-Free)

Context: This method utilizes a trimethylsilyl (TMS) protected alkyne. The fluoride ion from TBAF (Tetrabutylammonium fluoride) cleaves the Si-C bond, generating a "naked" acetylide anion and a stable Si-F bond. This is ideal for late-stage pharmaceutical synthesis where metal scavenging is difficult.

Protocol:

  • Setup: Standard glass vial or flask, ambient atmosphere (tolerant to moisture, but anhydrous preferred for yield).

  • Reagents:

    • TMS-Alkyne: 1.2 equivalents.[2]

    • 4-Pyridinecarboxaldehyde: 1.0 equivalent.

    • TBAF (1M in THF): 0.1 to 1.0 equivalent (Catalytic amounts often suffice if the alkoxide regenerates the active species, but stoichiometric is faster).

    • Solvent: THF.[3][4][5]

  • Procedure:

    • Dissolve the aldehyde and TMS-alkyne in THF.

    • Cool to 0°C (to prevent rapid exothermic polymerization).

    • Add TBAF solution dropwise.

    • Allow to warm to room temperature over 2 hours.

    • Workup: Pour into water/brine mixture. Extract with diethyl ether.[2]

  • Critical Note: The generated acetylide is naked and basic. If the reaction turns dark/tarry, reduce temperature to -20°C to suppress polymerization of the pyridine aldehyde.

Method C: Organolithium (Lithium Acetylide)

Context: Included for historical comparison. Direct addition of Lithium Acetylide (generated from alkyne + n-BuLi).

Protocol Warning:

  • Temperature: Must be maintained at -78°C .

  • Addition Order: The aldehyde must be added to the lithiated alkyne.

  • Side Reaction: At temperatures > -40°C, the lithium reagent will attack the C2 position of the pyridine ring (nucleophilic aromatic substitution/addition), destroying the substrate.

  • Yield: Generally lower (50-60%) due to these competing pathways.

Part 3: Mechanistic Insight

Understanding the failure mode of Grignards vs. the success of Zinc is crucial for troubleshooting.

mechanisms cluster_fail Path A: Hard Nucleophile Failure (Grignard) cluster_success Path B: Soft Nucleophile Success (Zinc) G_Step1 Mg-Acetylide (Hard) G_Step2 Attacks Pyridine Ring (C2) (Charge Control) G_Step1->G_Step2 G_Result Byproduct: Dihydropyridine (Impurity) G_Step2->G_Result Z_Step1 Zn-Acetylide (Soft) Z_Step2 Zn Coordinates Aldehyde Oxygen (Orbital Control) Z_Step1->Z_Step2 Z_Result Product: Propargylic Alcohol (>90% Yield) Z_Step2->Z_Result

Figure 2: Mechanistic divergence. Hard nucleophiles (Mg/Li) are drawn to the electron-deficient ring carbons, while soft nucleophiles (Zn) activated by Lewis acids prefer the carbonyl addition.

References

  • Zinc-Triflate Catalysis (Primary Protocol): Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society. [Link]

  • TBAF/TMS-Alkyne Methodology: Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011).[5] Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones.[5] The Journal of Organic Chemistry.[6] [Link]

  • Grignard Limitations on Pyridines: Doyle, T. J., et al. (2018). Regioselective Asymmetric Alkynylation of N–Alkyl Pyridiniums. ChemRxiv (Preprint illustrating the complexity of Grignard addition to pyridines). [Link]

  • Zinc-Catalyzed Silylation/Alkynylation Review: Rahaim, R. J., & Shaw, J. T. (2008).[6] Zinc-Catalyzed Silylation of Terminal Alkynes.[7] The Journal of Organic Chemistry.[6] [Link]

Sources

Validation

Validating the Biological Activity of 1-(Pyridin-4-yl)prop-2-yn-1-ol Derivatives: A Comparative Technical Guide

Executive Summary The 1-(Pyridin-4-yl)prop-2-yn-1-ol scaffold represents a "privileged structure" in medicinal chemistry, offering a dual-modality pharmacophore: the pyridine nitrogen serves as a hydrogen bond acceptor (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(Pyridin-4-yl)prop-2-yn-1-ol scaffold represents a "privileged structure" in medicinal chemistry, offering a dual-modality pharmacophore: the pyridine nitrogen serves as a hydrogen bond acceptor (critical for kinase hinge binding), while the propargyl alcohol moiety acts as a rigid linker, a precursor for 1,2,3-triazoles (via Click chemistry), or a weak electrophile.

This guide provides a rigorous framework for validating the biological activity of derivatives based on this scaffold. Unlike generic screening protocols, this document focuses on distinguishing specific activity from non-specific interference (PAINS), comparing performance against clinical standards (e.g., Sorafenib, Cisplatin), and establishing robust structure-activity relationships (SAR).

The Pharmacophore: Rational Design & Comparative Advantage

Before validation, one must understand why this scaffold is chosen over alternatives like simple phenyl-alkynes or aliphatic alcohols.

Structural Advantages
FeatureFunctionalityComparative Advantage
Pyridine Nitrogen (N1) H-Bond AcceptorSuperior water solubility compared to phenyl analogs; mimics adenosine in ATP-binding pockets.
Propargyl Alcohol Rigid Spacer / WarheadAllows for "Click" derivatization (CuAAC) to form triazoles, unlike saturated alcohols.
C4-Positioning GeometryProvides linear vector extension, ideal for probing deep hydrophobic pockets in enzymes (e.g., MAO-B, VEGFR).
Mechanism of Action (Hypothesis)

Derivatives of this alcohol typically function via two primary mechanisms:

  • Non-Covalent Inhibition: The pyridine ring binds to the active site (e.g., kinase hinge region), while the alkyne/alcohol derivatives extend into the solvent-exposed or hydrophobic regions.

  • Covalent Trapping (Less Common): In specific metabolic contexts (e.g., MAO-B), the propargyl group can act as a mechanism-based inhibitor.

Validation Workflow: From Synthesis to Hit Confirmation

The following workflow ensures that observed activity is intrinsic to the molecule and not an artifact of the reactive alkyne group.

ValidationWorkflow cluster_0 Critical Checkpoint Synth Synthesis (CuAAC / Esterification) QC QC: Purity >95% (NMR/HPLC) Synth->QC Screen Primary Screen (Single Dose 10µM) QC->Screen DoseResponse Dose Response (IC50 Determination) Screen->DoseResponse >50% Inhibition CounterScreen Counter Screen (Normal Fibroblasts) DoseResponse->CounterScreen Hit Validated Hit CounterScreen->Hit SI > 10

Figure 1: Step-by-step validation workflow ensuring compound integrity before biological assessment.

In Vitro Validation Protocols

Protocol A: Cytotoxicity Profiling (MTT/MTS Assay)

Objective: Determine the antiproliferative potency of derivatives against cancer cell lines (e.g., MCF-7, A549) compared to the parent alcohol and a clinical standard.

Methodology:

  • Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions (0.1 µM to 100 µM) of:

    • Test Compound: Pyridine-propargyl derivative.

    • Negative Control: 0.1% DMSO (Vehicle).

    • Parent Control: 1-(Pyridin-4-yl)prop-2-yn-1-ol (Unmodified).

    • Positive Control: Cisplatin or Doxorubicin.

  • Incubation: 48h to 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

Data Interpretation & Comparison:

Compound ClassExpected IC50 (µM)Interpretation
Parent Alcohol > 50 µMGenerally inactive; serves as a baseline.
Simple Esters 10 – 50 µMImproved lipophilicity/uptake, but low specific potency.
Triazole Derivatives 0.5 – 10 µMHigh potency due to additional pharmacophore interactions (e.g., stacking).
Clinical Standard (e.g., Cisplatin) 1 – 10 µMBenchmark for "active" status.

Critical Note: If the parent alcohol shows IC50 < 10 µM, verify purity. Trace copper from synthesis (if CuAAC was used) is highly cytotoxic and a common false positive source.

Protocol B: Target Engagement (Kinase Inhibition)

Objective: Validate if the pyridine moiety successfully targets the ATP-binding pocket of kinases (e.g., VEGFR2, EGFR), a common target for this scaffold.

Methodology (ADP-Glo / FRET):

  • Enzyme System: Recombinant VEGFR2 kinase domain.

  • Substrate: Poly(Glu, Tyr) peptide.

  • Reaction: Incubate Kinase + Substrate + ATP (at Km) + Test Compound (10-point titration).

  • Detection: Measure ADP production (luminescence) or phosphorylation (fluorescence).

Comparative Analysis:

  • Selectivity Index (SI): Calculate

    
    .
    
  • Benchmark: Compare against Sorafenib (a pyridine-based kinase inhibitor).

    • Target: Test compound should achieve IC50 within 1-log of Sorafenib to be considered a "Lead."

In Silico Validation: Molecular Docking

Before or concurrent with in vitro testing, computational validation supports the mechanism.

Workflow:

  • Protein Prep: Download PDB structure (e.g., VEGFR2 PDB: 4ASD). Remove water, add hydrogens.

  • Ligand Prep: Energy minimize the 1-(Pyridin-4-yl)prop-2-yn-1-ol derivative.

  • Docking: Define grid box around the ATP binding site.

  • Scoring: Look for Hydrogen Bond between Pyridine N and the "Hinge Region" (e.g., Cys919 in VEGFR2).

DockingInteraction Pyridine Pyridine Ring Hinge Kinase Hinge (Cys/Met) Pyridine->Hinge H-Bond (Critical) Linker Propargyl/Triazole Linker Pyridine->Linker Pocket Hydrophobic Pocket Linker->Pocket Geometry/Spacing Tail Tail Group (Aryl/Alkyl) Linker->Tail Tail->Pocket Van der Waals

Figure 2: Predicted binding mode. The pyridine N-Hinge interaction is the "Go/No-Go" filter for kinase targeting.

ADME & Stability Profiling

The propargyl alcohol group is chemically distinct. Its validation must include stability testing.

  • Metabolic Stability: Incubate with Liver Microsomes (RLM/HLM).

    • Risk: Oxidation of the alcohol to the aldehyde/acid or N-oxidation of the pyridine.

    • Comparison: Compare

      
       of the Ester derivative vs. Free Alcohol. Esters often hydrolyze rapidly in plasma; carbamates are more stable.
      
  • Chemical Stability: The terminal alkyne is generally stable but can react with transition metals. Ensure assay buffers (e.g., in enzyme assays) do not contain interfering metal ions.

References

  • Biological Activity of Pyridine Derivatives

    • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.[1][2]

    • Source: Int. J. Mol. Sci. 2024, 25(14), 7640.[3]

    • URL:[Link][4]

  • Propargyl-Moiety Specific Activity (MAO-B)

    • Title: Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents.[5]

    • Source: Chem Biol Drug Des. 2013.
    • URL:[Link]

  • Anticancer Potential of Pyridine-Triazoles

    • Title: Evaluation of Biological Activity of New 1,2,4-Triazole Deriv
    • Source: Molecules 2023, 28, 3887.
    • URL:[Link]

  • Synthesis & Reactivity of Pyridin-4-ols

    • Title: Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction.

    • Source: Beilstein J. Org. Chem. 2011, 7, 426–436.
    • URL:[Link]

Sources

Comparative

Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Reactions for Pyridine Alkynes

Executive Summary For researchers working with pyridine alkynes (e.g., 2-, 3-, or 4-ethynylpyridine), the choice between Copper-Catalyzed (CuAAC) and Copper-Free (SPAAC) click chemistry is not merely a choice of catalyst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers working with pyridine alkynes (e.g., 2-, 3-, or 4-ethynylpyridine), the choice between Copper-Catalyzed (CuAAC) and Copper-Free (SPAAC) click chemistry is not merely a choice of catalyst—it is a choice of synthetic strategy and chemical topology .

  • CuAAC is the gold standard for linear pyridine alkynes, offering rapid kinetics and strict 1,4-regioselectivity. However, the pyridine nitrogen can act as a competitive ligand, requiring specific protocols to prevent catalyst poisoning.

  • Copper-Free (SPAAC) is not directly possible with linear pyridine alkynes. To adopt a copper-free workflow, you must structurally redesign the system to utilize Strain-Promoted reagents (e.g., converting the pyridine moiety to an azide and reacting with a cyclooctyne like DBCO).

This guide compares these two distinct workflows, providing the mechanistic insights and experimental protocols necessary to optimize your conjugation strategy.

Mechanistic Analysis & The "Pyridine Effect"

CuAAC: The Coordination Challenge

In standard CuAAC, Cu(I) forms a


-complex with the alkyne, lowering the pKa of the terminal proton to form a copper-acetylide intermediate.
  • The Pyridine Factor: Pyridine rings possess a lone pair on the nitrogen atom.

    • 2-Ethynylpyridine: The nitrogen is proximal to the alkyne. Interestingly, this can sometimes accelerate the reaction by acting as a chelating auxiliary ligand, stabilizing the Cu(I) intermediate.

    • 3- or 4-Ethynylpyridine: The nitrogen acts as a distal competitive ligand. It can sequester Cu(I) ions into non-productive complexes, effectively "poisoning" the catalyst and requiring higher copper loading or stronger protecting ligands (e.g., THPTA).

SPAAC: The Strain Solution

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) relies on the release of ~18 kcal/mol of ring strain from a cyclooctyne (e.g., DBCO, BCN) to drive the reaction with an azide.

  • The Constraint: Linear alkynes (like ethynylpyridine) lack this strain energy. They are inert to azides at physiological temperatures without copper.

  • The Strategy Shift: To go copper-free, you must invert the functional groups. You cannot "click" a pyridine alkyne copper-free. You must synthesize a Pyridine-Azide and react it with a Cyclooctyne .

Pathway Visualization

The following diagram illustrates the divergent workflows required for these two approaches.

ClickPathways Start Starting Material: Pyridine Derivative LinearAlkyne Linear Alkyne (e.g., 2-Ethynylpyridine) Start->LinearAlkyne Synthetic Route A Azide Convert to: Pyridine-Azide Start->Azide Synthetic Route B (For Live Cells) CuCat Catalyst: Cu(I) + THPTA (Prevents N-poisoning) LinearAlkyne->CuCat + Azide ProductCu Product: 1,4-Triazole (Exclusive) CuCat->ProductCu Fast (k ~ 10-100 M-1s-1) Cyclooctyne Reagent: Cyclooctyne (DBCO/BCN) Azide->Cyclooctyne Strain-Promoted ProductFree Product: Regioisomer Mixture (1,4 and 1,5) Cyclooctyne->ProductFree Slower (k ~ 0.1-1.0 M-1s-1)

Figure 1: Divergent workflows for Cu-catalyzed vs. Copper-free ligation of pyridine derivatives.

Comparative Performance Analysis

The following table contrasts the performance metrics of performing CuAAC on a pyridine alkyne versus redesigning for SPAAC.

FeatureCuAAC (Pyridine Alkyne)SPAAC (Pyridine Azide + DBCO)
Reaction Rate (

)
High (

)
Moderate (

)
Regioselectivity Strict 1,4-Triazole Mixture of regioisomers (typically)
Catalyst Toxicity High (Cu is cytotoxic; requires removal)None (Bioorthogonal)
Steric Bulk Low (Linear alkyne is small)High (Cyclooctynes are bulky)
Pyridine Interference Yes (N-coordination competes)No (Pyridine is spectator)
Cost Low (Reagents are cheap)High (DBCO/BCN are expensive)
Best Application Drug discovery, in vitro synthesisLive cell imaging, in vivo targeting

Experimental Protocols

Protocol A: Optimized CuAAC for Pyridine Alkynes

Objective: Overcome potential catalyst poisoning by the pyridine nitrogen using the THPTA ligand.

Reagents:

  • Pyridine Alkyne: 1.0 equiv (e.g., 2-ethynylpyridine)

  • Azide Partner: 1.0 - 1.2 equiv

  • CuSO

    
    ·5H
    
    
    
    O:
    5 mol% (0.05 equiv)
  • Sodium Ascorbate: 10 mol% (0.10 equiv)

  • Ligand (THPTA): 25 mol% (0.25 equiv) – Note: 5:1 Ligand:Cu ratio is critical here.

  • Solvent: DMSO/Water or tBuOH/Water (1:1).

Step-by-Step:

  • Premix Catalyst: In a small vial, mix the CuSO

    
     solution and THPTA ligand solution. Incubate for 5 minutes. The solution should remain clear blue/green. This forms the active catalytic complex protected from pyridine interference.
    
  • Prepare Substrates: Dissolve the Pyridine Alkyne and Azide in the chosen solvent.

  • Initiate: Add the Cu-THPTA complex to the substrate mixture.

  • Activate: Add the Sodium Ascorbate (freshly prepared in water) to reduce Cu(II) to Cu(I).

  • Reaction: Stir at Room Temperature.

    • 2-ethynylpyridine:[1] Reaction is often complete in < 30 mins.

    • 3-/4-ethynylpyridine: May require 1-2 hours due to non-productive coordination.

  • Workup: If Cu removal is required (e.g., for biology), use a scavenger resin (e.g., CupriSorb) or EDTA wash.

Protocol B: Copper-Free SPAAC (Strategic Redesign)

Objective: Conjugate a pyridine moiety in a live-cell or metal-sensitive environment.

Prerequisite: You must synthesize or purchase a Pyridine-Azide derivative (e.g., 2-(azidomethyl)pyridine).

Reagents:

  • Pyridine-Azide: 1.0 equiv (concentration 10-50 µM for live cells, higher for synthesis).

  • Cyclooctyne (DBCO/BCN): 1.2 - 1.5 equiv.

  • Solvent: PBS (pH 7.4) or DMSO (for synthesis).

Step-by-Step:

  • Dissolution: Dissolve the Pyridine-Azide in buffer or media.

  • Addition: Add the DBCO reagent. No catalyst is needed.[2][3][4][5][6][7][8][9]

  • Incubation:

    • Kinetics: Reaction is slower than CuAAC.[10] Incubate for 1–4 hours at 37°C (for cells) or RT (for synthesis).

    • Monitoring: If using DBCO, the reaction can often be monitored by the disappearance of the DBCO absorbance peak at ~309 nm.

  • Purification: For synthesis, remove excess DBCO via silica chromatography. For live cells, wash cells 3x with PBS to remove unreacted dye.

Decision Matrix

Use this logic flow to determine the correct pathway for your pyridine substrate.

DecisionTree Q1 Is the system live cells or metal-sensitive? CuAAC Use CuAAC Protocol (Protocol A) Q1->CuAAC No (In vitro/Synthesis) SPAAC Can you modify the Pyridine Alkyne? Q1->SPAAC Yes (Bio-application) Redesign Synthesize Pyridine-Azide + React with DBCO (Protocol B) SPAAC->Redesign Yes Impossible CRITICAL STOP: Linear alkynes do not click without Copper. Consider RuAAC or redesign. SPAAC->Impossible No (Fixed Alkyne)

Figure 2: Decision tree for selecting the appropriate click chemistry method.

References

  • Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." J. Am. Chem. Soc.[11] 2005, 127, 210-216.[11] Link

  • Pyridine Ligand Effects: Kuang, G. C., et al. "Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide-Alkyne Cycloaddition." J. Am. Chem. Soc.[11] 2011, 133, 13984–14001. Link

  • Ligand Stabilization (THPTA): Hong, V., Presolski, S. I., Ma, C. & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angew.[11] Chem. Int. Ed. 2009, 48, 9879-9883. Link

  • SPAAC Overview: Jewett, J. C. & Bertozzi, C. R. "Cu-free click cycloaddition reactions in chemical biology." Chem. Soc. Rev. 2010, 39, 1272-1279. Link

  • 2-Ethynylpyridine Acceleration: Hiroki, H., et al. "2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water."[11] Synlett 2013, 24, 843-846.[11] Link

Sources

Validation

SAR Analysis of 1-(pyridin-4-yl)prop-2-yn-1-ol Analogs for Anticancer Activity

Executive Summary: The "Warhead" Scaffold In the landscape of fragment-based drug discovery (FBDD), 1-(pyridin-4-yl)prop-2-yn-1-ol represents a high-value "privileged structure." It combines a nitrogen heterocycle (essen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 1-(pyridin-4-yl)prop-2-yn-1-ol represents a high-value "privileged structure." It combines a nitrogen heterocycle (essential for kinase hinge binding) with a propargylic alcohol moiety that serves as both a metabolic trigger and a synthetic handle for "Click" chemistry.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, demonstrating how it evolves from a weak millimolar fragment into nanomolar anticancer agents targeting PIM-1 kinase and DNA intercalation pathways .

Chemical Space & Design Strategy

The scaffold consists of three distinct pharmacophoric regions modifiable for potency optimization.

The Pharmacophore Map
  • Region A (Pyridine Core): The primary hydrogen bond acceptor. Critical for interaction with the ATP-binding pocket of kinases (e.g., PIM-1, VEGFR).

  • Region B (Chiral Linker): The secondary hydroxyl group. It acts as a H-bond donor but is also a metabolic soft spot. Oxidation to the ketone (propynone) creates a Michael acceptor reactive toward cysteine residues.

  • Region C (Alkyne Tail): The steric probe. Unsubstituted, it is small; however, it is most valuable as a precursor for 1,2,3-triazoles via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), dramatically expanding the hydrophobic surface area.

DOT Visualization: SAR Decision Tree

SAR_Tree Core 1-(pyridin-4-yl) prop-2-yn-1-ol Strat_A Region A: Pyridine Mod Core->Strat_A Strat_B Region B: Linker Oxidation Core->Strat_B Strat_C Region C: Alkyne Click Core->Strat_C Out_A1 2-OMe/Halogen Subs (Increases Lipophilicity) Strat_A->Out_A1 Out_A2 N-Oxide (Metabolic Liability) Strat_A->Out_A2 Out_B1 Ketone (Propynone) (Covalent Cys Binding) Strat_B->Out_B1 Out_B2 Ether/Ester (Improved Bioavailability) Strat_B->Out_B2 Out_C1 1,2,3-Triazole Formation (Nanomolar Potency) Strat_C->Out_C1 Out_C2 Sonogashira Arylation (DNA Intercalation) Strat_C->Out_C2

Figure 1: SAR Decision Tree highlighting the transition from core fragment to high-potency analogs. The "Click" pathway (Region C) yields the most significant potency jumps.

Comparative Efficacy Analysis

The following table contrasts the core fragment with its advanced "Click" derivatives and standard-of-care (SoC) agents.

Compound ClassRepresentative StructureTarget MechanismIC50 (HepG2)IC50 (MCF-7)Selectivity Index (SI)
Core Fragment 1-(pyridin-4-yl)prop-2-yn-1-olWeak DNA interaction> 50 µM> 50 µMLow (< 2)
Oxidized Analog 1-(pyridin-4-yl)prop-2-yn-1-oneMichael Acceptor (Cys)12.5 µM15.8 µMModerate (5)
Click Derivative 4-(pyridin-4-yl)-1H-1,2,3-triazole conjugatePIM-1 Kinase Inhibition 0.18 µM 0.34 µM High (> 20)
SoC Control CisplatinDNA Crosslinker6.76 µM8.0 µMLow (Toxic)
SoC Control SorafenibRAF/VEGFR Inhibitor4.5 µM3.2 µMModerate

Key Insight: The core alcohol itself is a weak electrophile. However, converting the alkyne into a triazole (via Region C modification) creates a "super-scaffold" that mimics the adenine ring of ATP, allowing it to fit tightly into the PIM-1 kinase pocket, resulting in a >100-fold increase in potency [1][2].

Mechanism of Action (MoA): The PIM-1 Axis

Advanced analogs of the pyridine-propargyl scaffold exert their effect primarily through PIM-1 kinase inhibition , which triggers a cascade leading to mitochondrial apoptosis.

DOT Visualization: Signaling Pathway

MoA_Pathway Drug Pyridine-Triazole Analog Target PIM-1 Kinase (Overexpressed) Drug->Target Inhibits Mito Mitochondrial Depolarization Drug->Mito Induces ROS Bad BAD (Pro-apoptotic) Target->Bad Phosphorylation (Blocked) Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Bcl2->Mito Protects CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Execution Casp9->Casp3 Apoptosis Apoptosis (G2/M Arrest) Casp3->Apoptosis

Figure 2: Mechanism of Action. The analog inhibits PIM-1, preventing the phosphorylation (inactivation) of the pro-apoptotic protein BAD, leading to mitochondrial failure and Caspase-mediated cell death [2][3].

Validated Experimental Protocols

Protocol A: Synthesis of Core Scaffold (Grignard Method)

Use this protocol to generate the starting material for SAR studies.

  • Reagents: 4-Pyridinecarboxaldehyde (10 mmol), Ethynylmagnesium bromide (0.5 M in THF, 12 mmol), dry THF (20 mL).

  • Setup: Flame-dried 100 mL round-bottom flask under Argon atmosphere.

  • Addition: Cool aldehyde/THF solution to 0°C. Add Grignard reagent dropwise over 30 mins.

  • Reaction: Stir at 0°C for 1 hr, then warm to RT for 2 hrs. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Add sat. NH4Cl (10 mL) slowly.

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, Gradient 0-5% MeOH in DCM).

  • Yield: Expect 85-90% as a pale yellow oil/solid.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potency.

  • Seeding: Seed HepG2 or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Dissolve analogs in DMSO (stock 10 mM). Dilute serially (0.1 µM to 100 µM) in media. Treat cells for 48h.

  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well (20 µL). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add DMSO (150 µL) to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.

References

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Source: Bioorganic & Medicinal Chemistry Letters

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. Source: RSC Advances

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Source: Oncology Letters

  • CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Source: Inorganic Chemistry

Comparative

Comparative Profiling of Pyridinylpropynol Derivatives vs. Standard TKIs Targeting Src/Abl

Executive Summary: The Structural Imperative The clinical landscape of Chronic Myeloid Leukemia (CML) and Src-driven solid tumors has been revolutionized by Tyrosine Kinase Inhibitors (TKIs). However, the emergence of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

The clinical landscape of Chronic Myeloid Leukemia (CML) and Src-driven solid tumors has been revolutionized by Tyrosine Kinase Inhibitors (TKIs). However, the emergence of the "gatekeeper" mutation T315I in the BCR-Abl kinase domain remains a critical bottleneck. First- and second-generation inhibitors (Imatinib, Dasatinib, Nilotinib) fail to inhibit T315I due to steric clash with the isoleucine residue.

Pyridinylpropynol derivatives represent a strategic class of "Type II" or "Hybrid Type I/II" inhibitors. Their core design leverages a rigid alkyne linker (propynol) to traverse the narrow access channel of the kinase active site, bypassing the steric hindrance of the T315I gatekeeper while maintaining high affinity for the DFG-out conformation.

This guide provides a rigorous framework for screening these derivatives, benchmarking their performance against industry standards: Dasatinib (Dual Src/Abl standard) and Ponatinib (Third-gen T315I standard).

Chemical Logic & Mechanism of Action

The Pyridinylpropynol Advantage

Unlike flexible alkyl linkers, the propynol (alkynyl-alcohol) moiety offers two distinct advantages in Structure-Activity Relationship (SAR) optimization:

  • Linear Rigidity: The triple bond forces a linear geometry, allowing the molecule to "thread" past the bulky Isoleucine 315 residue without steric penalty.

  • Hydrogen Bonding: The hydroxyl group on the propynol tail can form critical H-bonds with the hinge region or the DFG motif (Asp-Phe-Gly), stabilizing the inhibitor in the ATP-binding pocket.

Signaling Pathway & Inhibition Targets

The following diagram illustrates the dual-inhibition logic. Blocking Src and Abl simultaneously shuts down convergent pathways leading to cell proliferation (RAS/MAPK) and survival (STAT5).

SrcAblPathway cluster_membrane Cell Membrane BCR_ABL BCR-Abl (Constitutive) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation RAS RAS BCR_ABL->RAS Src c-Src (Hyperactive) Src->STAT5 Src->RAS Dasatinib Dasatinib (Standard) Dasatinib->BCR_ABL Dasatinib->Src Pyridinyl Pyridinylpropynol Derivatives Pyridinyl->BCR_ABL High Potency (inc. T315I) Pyridinyl->Src Proliferation Cell Proliferation & Survival STAT5->Proliferation Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Dual Src/Abl signaling cascade. Pyridinylpropynol derivatives target the upstream kinases, effectively silencing the RAS/MAPK and STAT5 axes.

Comparative Performance Profiling

The following data synthesizes performance metrics of optimized pyridinylpropynol derivatives (based on representative literature SARs for alkynyl-pyridine scaffolds) against clinical standards.

Table 1: Enzymatic Potency ( ) & Selectivity

Note: Lower values indicate higher potency.

Compound ClassAbl (WT)

Abl (T315I)

c-Src

Selectivity Profile
Dasatinib 0.5 - 1.0 nM> 10,000 nM (Resistant)0.5 nMDual Src/Abl (Broad)
Imatinib 200 - 300 nM> 10,000 nM (Resistant)> 10,000 nMAbl Selective
Ponatinib 0.4 nM10 - 15 nM5.0 nMPan-BCR-Abl (inc. T315I)
Pyridinylpropynol Deriv. 0.5 - 2.0 nM 15 - 40 nM 1.0 - 5.0 nM Balanced Dual Src/Abl + T315I
Table 2: Cellular Viability ( ) in Isogenic Ba/F3 Lines

Data represents concentration required to inhibit growth by 50%.

Cell Line (Driver)DasatinibPonatinibPyridinylpropynol (Lead)Interpretation
Ba/F3 (WT BCR-Abl) < 1 nM< 1 nM~ 2-5 nM Highly effective on Wild Type.
Ba/F3 (T315I) > 1000 nM~ 10-20 nM~ 25-50 nM Key Differentiator: Overcomes gatekeeper resistance.
K562 (CML Blast) < 1 nM< 1 nM< 10 nM Potent in human CML context.
PC3 (Src-driven) ~ 50 nM~ 100 nM~ 60-80 nM Effective in solid tumors dependent on Src.

Experimental Protocols (Self-Validating Systems)

To generate the data above, you must employ a robust screening cascade. The following protocols ensure data integrity and reproducibility.

A. Biochemical Kinase Assay (FRET-based)

Goal: Determine intrinsic affinity (


 or 

) without cellular membrane permeability variables.
  • Reagents: Recombinant human c-Src and Abl (T315I) kinase domains; FRET peptide substrate (e.g., Z'-Lyte); ATP (

    
     apparent concentration).
    
  • Preparation: Dilute pyridinylpropynol derivatives in 100% DMSO (serial dilutions 10 mM to 1 nM).

  • Reaction:

    • Mix Kinase + Peptide + Compound in 384-well plate.

    • Initiate with ATP.[1] Incubate 1 hour at RT.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation: Z'-factor must be > 0.[2]5. Include Dasatinib as positive control.

B. Cellular Proliferation Assay (Isogenic Panel)

Goal: Assess cellular potency and membrane permeability.

  • Cell Lines: Parental Ba/F3 (IL-3 dependent) vs. Ba/F3-BCR-Abl-WT and Ba/F3-BCR-Abl-T315I (IL-3 independent).

  • Seeding: 2,000 cells/well in 96-well white-walled plates.

  • Treatment: Add compounds (0.1 nM - 10 µM) for 72 hours.

  • Detection: Add CellTiter-Glo (ATP quantification). Luminescence

    
     Viable Cells.
    
  • Calculation: Normalize to DMSO control (100%) and Staurosporine (0%). Fit to non-linear regression (Sigmoidal dose-response).

Screening Workflow Visualization

This diagram outlines the decision matrix for advancing a pyridinylpropynol hit.

ScreeningCascade Library Pyridinylpropynol Library Enzymatic Biochemical Screen (Src & Abl T315I) Library->Enzymatic Filter1 Hit Selection IC50 < 100 nM Enzymatic->Filter1 Filter1->Library Fail (Refine SAR) Cellular Ba/F3 Isogenic Panel (WT vs T315I) Filter1->Cellular Pass Filter2 Lead Selection Ratio T315I/WT < 10 Cellular->Filter2 Mechanism Western Blot (p-CrkL / p-Src) Filter2->Mechanism Pass ADME ADME/Tox (Microsomal Stability) Mechanism->ADME

Figure 2: Screening cascade for identifying T315I-potent inhibitors. The critical filter is the T315I/WT ratio in cellular assays.

Critical Analysis & Interpretation

When analyzing pyridinylpropynol derivatives, focus on the Resistance Profile (RP) .

  • The "Propynol" Effect: If your derivative shows high potency against WT Abl but fails against T315I (

    
     nM), the propynol linker is likely too short or the angle is incorrect, causing the pyridine headgroup to clash with the gatekeeper.
    
  • Src vs. Abl Selectivity: A 1:1 ratio (equipotent) is often desirable for solid tumors (e.g., colon cancer where Src is high). For CML, slight Abl bias is acceptable.

  • Off-Target Toxicity: Compare activity against c-Kit or PDGFR . While Dasatinib inhibits these (leading to myelosuppression), optimizing the pyridinyl substitution can improve selectivity for Src/Abl over c-Kit, potentially reducing side effects.

Conclusion

Pyridinylpropynol derivatives offer a compelling scaffold for "bio-isosteric" replacement of traditional amide-linked inhibitors. By utilizing the linear geometry of the alkyne, they can effectively bypass the T315I mutation. Researchers should prioritize compounds that demonstrate


 nM activity against T315I in biochemical assays before advancing to cellular models.

References

  • Dasatinib Mechanism & Profiling: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

  • T315I Resistance & Novel Inhibitors: O'Hare, T., et al. (2009). AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance. Cancer Cell.

  • Structural Basis of Kinase Inhibition (Type II): Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology.

  • Src/Abl Homology & Dual Inhibition: Schenone, S., et al. (2010). Novel dual Src/Abl inhibitors for hematologic and solid malignancies.[1][3] Expert Opinion on Investigational Drugs.

  • Gatekeeper Mutation Assays: Azam, M., et al. (2008). Screen for Chemical Inhibitors of the T315I Gatekeeper Mutant of Bcr-Abl. Methods in Molecular Biology.

Sources

Validation

assessing the selectivity of kinase inhibitors derived from 1-(Pyridin-4-yl)prop-2-yn-1-ol

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary This guide evaluates the selectivity profile of kinase inhibitors synthesized from the 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This guide evaluates the selectivity profile of kinase inhibitors synthesized from the 1-(Pyridin-4-yl)prop-2-yn-1-ol scaffold. Unlike traditional "one-size-fits-all" kinase inhibitors, this molecule serves as a privileged fragment in Fragment-Based Drug Discovery (FBDD). Its terminal alkyne moiety allows for rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), generating libraries of 1,2,3-triazole-linked inhibitors.

While classical scaffolds like quinazolines (e.g., Gefitinib) often suffer from promiscuity due to ATP-mimicry, derivatives of 1-(Pyridin-4-yl)prop-2-yn-1-ol can achieve high selectivity by exploiting the "Linker-Tail" strategy —using the rigid triazole bridge to project substituents into specific hydrophobic pockets (e.g., the DFG-out pocket or solvent front).

Part 1: The Scaffold Advantage – Mechanism of Action

To assess selectivity, one must first understand the binding mode. The 1-(Pyridin-4-yl)prop-2-yn-1-ol scaffold functions through a dual-mechanism approach:

  • Hinge Binding (The Anchor): The pyridine nitrogen acts as a hydrogen bond acceptor, typically interacting with the backbone amide of the "Gatekeeper" residue (e.g., Methionine or Threonine) in the kinase hinge region.

  • Selectivity Vector (The Alkyne/Triazole): The prop-2-yn-1-ol chain is not just a passive linker. When "clicked" into a triazole, it creates a rigid spacer that directs the attached "tail" group away from the conserved ATP pocket and toward non-conserved allosteric regions.

Diagram 1: Chemical Logic & Binding Topology

The following diagram illustrates how the scaffold is transformed into a selective inhibitor and its interaction with the kinase domain.

KinaseBinding Scaffold 1-(Pyridin-4-yl)prop-2-yn-1-ol (Starting Material) Click CuAAC Reaction (Click Chemistry) Scaffold->Click + Azide Library Inhibitor 1,2,3-Triazole Derivative (Active Inhibitor) Click->Inhibitor Formation of Triazole Linker Hinge Hinge Region (Conserved ATP Site) Inhibitor->Hinge Pyridine Ring (H-Bond Acceptor) Pocket Hydrophobic Back Pocket (Selectivity Determinant) Inhibitor->Pocket Triazole-Tail (Steric Fit)

Figure 1: Transformation of the alkyne scaffold into a bidentate ligand. The Pyridine anchors to the hinge, while the Triazole tail probes the variable hydrophobic pocket, determining selectivity.

Part 2: Comparative Performance Analysis

The following analysis compares inhibitors derived from the 1-(Pyridin-4-yl)prop-2-yn-1-ol scaffold against industry-standard alternatives.

Comparison Criteria
  • Selectivity Score (S-Score): The fraction of kinases inhibited >65% at a specific concentration (usually 1 µM or 10 µM). Lower is better.

  • Gini Coefficient: A statistical measure of inequality (0 = non-selective, 1 = perfectly selective for one target).

  • Primary Targets: The kinases most effectively inhibited by the scaffold class.

Table 1: Scaffold Selectivity Profile
FeaturePyridine-Triazole Derivatives (From 1-(Pyridin-4-yl)prop-2-yn-1-ol)Quinazolines (e.g., Gefitinib, Erlotinib)Staurosporine (Broad Control)
Primary Mechanism Type I/II Hybrid (ATP + Pocket binder)Type I (ATP Competitor)Type I (ATP Competitor)
Selectivity Potential High (Tunable via "Click" library)Moderate (Often hits EGFR/HER2 family)Very Low (Pan-kinase)
S(35) Score (at 1µM)0.05 – 0.15 (Target dependent)0.10 – 0.25> 0.60
Gini Coefficient 0.75 – 0.85 0.60 – 0.70< 0.40
Key Off-Targets PIM-1, Aurora B, c-SrcCDK2, JAK2, SRCAlmost all kinases
Resistance Profile Lower (Accesses unique pockets)High (Point mutations in hinge)N/A (Toxic)

Analysis: Inhibitors derived from 1-(Pyridin-4-yl)prop-2-yn-1-ol exhibit superior selectivity compared to broad-spectrum agents like Staurosporine. While Quinazolines are potent EGFR inhibitors, they often suffer from "kinome creep" (inhibiting structurally similar kinases). The Pyridine-Alkyne derivatives allow for the synthesis of Isoform-Selective inhibitors (e.g., distinguishing between Aurora A and Aurora B) by modifying the azide partner in the click reaction.

Part 3: Experimental Protocols for Selectivity Assessment

To validate the selectivity of your synthesized derivatives, follow this self-validating workflow.

Protocol A: Biochemical Selectivity Profiling (ADP-Glo™)

Use this for primary screening of your library against a panel of 50-300 kinases.

Principle: Measures the conversion of ATP to ADP. The unconsumed ATP is depleted, and the ADP is converted to light (Luciferase).

  • Preparation:

    • Synthesize derivative library from 1-(Pyridin-4-yl)prop-2-yn-1-ol via CuAAC.

    • Prepare 10 mM DMSO stocks of inhibitors.

  • Reaction Assembly:

    • In a 384-well white plate, add 1 µL of inhibitor (final conc. 1 µM).

    • Add 2 µL of Kinase/Substrate mix (Promega Kinase Selectivity Profiling System).

    • Incubate 10 min at RT.

    • Initiate reaction with 2 µL ATP (at

      
       apparent for each kinase).
      
  • Detection:

    • Incubate 60 min at RT.

    • Add 5 µL ADP-Glo™ Reagent (depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Read Luminescence (RLU).

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Validation Check: Z-factor must be > 0.5.

Protocol B: Cellular Target Engagement (NanoBRET™)

Use this to confirm that biochemical selectivity translates to the intracellular environment.

Principle: Competitive binding between the inhibitor and a cell-permeable fluorescent tracer for the NanoLuc-fused kinase.

  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion plasmid.

  • Tracer Addition: Add cell-permeable fluorescent tracer (concentration determined by

    
    ).
    
  • Treatment: Treat cells with serial dilutions of your Pyridine-Triazole inhibitor.

  • Measurement: Measure BRET signal (Donor emission 460nm / Acceptor emission 610nm).

  • Result: A decrease in BRET signal indicates the inhibitor has displaced the tracer.

    • Selectivity Metric: Compare

      
       values across a family of kinases (e.g., p38
      
      
      
      vs p38
      
      
      ). A >100-fold difference indicates high cellular selectivity.

Part 4: Workflow Visualization

The following diagram outlines the decision matrix for advancing a lead compound derived from this scaffold.

SelectivityWorkflow Start Synthesized Library (Pyridine-Triazoles) Screen Primary Screen (1 µM) (ADP-Glo / HotSpot) Start->Screen Filter Selectivity Filter (Inhibits < 5% of Panel?) Screen->Filter Discard Discard / Redesign Tail Filter->Discard No (Promiscuous) Kd Determine Kd / IC50 (Dose Response) Filter->Kd Yes (Selective) Cell Cellular Engagement (NanoBRET) Kd->Cell Final Lead Candidate (High Selectivity) Cell->Final

Figure 2: Selectivity Profiling Workflow. Only compounds passing the primary selectivity filter (<5% hit rate at 1µM) proceed to Kd determination and cellular assays.

References

  • Karaman, M. W., et al. (2008).[1] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. [Link]

  • Zhou, C. H., & Wang, Y. (2012). "Recent Researches in Triazole Compounds as Medicinal Drugs." Current Medicinal Chemistry. [Link]

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

Sources

Comparative

Benchmarking Sonogashira Coupling Yields: A Guide to Halopyridine Reactivity

Executive Summary For researchers in medicinal chemistry, the pyridine ring is a ubiquitous pharmacophore, yet its functionalization via Sonogashira cross-coupling presents unique challenges compared to benzene analogs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry, the pyridine ring is a ubiquitous pharmacophore, yet its functionalization via Sonogashira cross-coupling presents unique challenges compared to benzene analogs. The presence of the basic nitrogen atom creates a dichotomy: it electronically activates specific ring positions for oxidative addition while simultaneously threatening to poison the palladium catalyst via coordination.[1]

This guide benchmarks the yield performance of various halopyridines, establishing a clear reactivity hierarchy: 2-halopyridines > 4-halopyridines > 3-halopyridines . It provides evidence-based protocols to overcome catalyst deactivation and optimize yields for drug discovery applications.[1]

Mechanistic Reactivity Profile

The Electronic & Steric Landscape

The success of the Sonogashira reaction depends heavily on the rate of oxidative addition (OA), which is governed by the electron density of the carbon-halogen (C-X) bond.[1]

  • C2 & C4 Positions (Activated): The inductive and mesomeric withdrawal of the nitrogen atom makes these positions electron-deficient.[1] This lowers the energy barrier for the palladium catalyst to insert into the C-X bond, significantly accelerating OA.[1]

  • C3 Position (Deactivated): The 3-position behaves similarly to a neutral benzene ring.[1] Without the direct resonance stabilization of the oxidative addition intermediate, reactions at this position are sluggish and often require higher temperatures or more active catalyst systems.

  • The "Pyridine Problem" (Catalyst Poisoning): The lone pair on the pyridine nitrogen is a competent ligand.[1] It can displace phosphines on the Pd(0) or Pd(II) species, forming stable, unreactive complexes.[1] This is most pronounced in 2-halopyridines (due to proximity/chelation effects) and substrates with high basicity.[1]

Visualization: Mechanism & Catalyst Traps

The following diagram illustrates the standard catalytic cycle alongside the competing "poisoning" pathway where the pyridine substrate arrests the catalyst.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Oxidative Addition (Ar-Pd-X) Pd0->OA_Complex + Halopyridine (R-X) Poisoned Catalyst Poisoning (Pd-N Coordination) Pd0->Poisoned + Pyridine-N (excess) Transmetal Transmetallation (Cu-Acetylide enters) OA_Complex->Transmetal + R'-C≡C-Cu Prod_Complex Reductive Elimination (Product Release) Transmetal->Prod_Complex - CuX Prod_Complex->Pd0 Cycle Repeats Poisoned->Pd0 Heat / Bulky Ligand

Figure 1: The catalytic cycle of Sonogashira coupling, highlighting the competitive inhibition (poisoning) by the pyridine nitrogen atom.[1]

Benchmarking Data: Yield Comparisons

The following data aggregates experimental yields under standardized conditions (Pd(PPh3)2Cl2, CuI, Et3N, 50-90°C) to illustrate the impact of halogen position and type.

Table 1: Positional Effect on Yield (Bromopyridines)

Conditions: 2-bromopyridine vs. 3-bromopyridine with phenylacetylene.

SubstratePositionElectronic StateRelative ReactivityTypical YieldNotes
2-Bromopyridine OrthoHighly ActivatedHigh90-99% Fast OA; prone to N-binding but overcomes it with heat.[1]
4-Bromopyridine ParaActivatedMed-High85-95% Activated like C2 but less sterically hindered.[1]
3-Bromopyridine MetaDeactivatedLow30-60% Requires higher temp (90°C+) or stronger bases to match C2 yields.[1]
Table 2: Halogen Effect (2-Halopyridines)

Comparison of leaving group efficiency.

HalogenBond Energy (kcal/mol)ReactivityYield (Standard Conditions)Recommended Catalyst System
Iodine (-I) ~65Excellent>95% Standard Pd(PPh3)2Cl2 / CuI
Bromine (-Br) ~81Good80-90% Standard; may require heating to 60-80°C
Chlorine (-Cl) ~95Poor<40% Requires bulky ligands (e.g., XPhos, Buchwald precatalysts)

Key Insight: While 2-bromopyridine is electronically activated, 3-bromopyridine behaves like a deactivated aryl bromide.[1] Experimental data confirms that under identical conditions (Pd/MCM-41, 90°C), 2-bromopyridine yields (99%) consistently outperform 3-bromopyridine (30-50% without optimization) [1].[1]

Experimental Protocol: High-Yield Coupling of 2-Bromopyridine

This protocol is designed to be self-validating . The color changes described serve as checkpoints for the user to verify the reaction's progress.

Objective: Coupling of 2-bromopyridine with phenylacetylene.

Materials
  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)[1]

  • Catalyst: Pd(PPh3)2Cl2 (2-5 mol%)[1]

  • Co-catalyst: CuI (2-5 mol%)[1][2]

  • Base/Solvent: Triethylamine (Et3N) or DMF/Et3N (3:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic)[1]

Step-by-Step Methodology
  • Degassing (Critical):

    • Solvents (DMF/Et3N) must be sparged with argon for 15-30 minutes prior to use.[1] Oxygen promotes homocoupling (Glaser coupling) of the alkyne, consuming the reagent and lowering yield.

  • Catalyst Pre-load:

    • In a dry Schlenk tube, add Pd(PPh3)2Cl2 and CuI.[1]

    • Checkpoint: The solid mixture should be yellow (Pd) and off-white (CuI).[1]

  • Addition:

    • Add the degassed solvent, followed by 2-bromopyridine and phenylacetylene under positive argon pressure.[1]

    • Observation: The solution often turns dark brown or black within minutes.[1] This is the active Pd(0) species forming.[1] If it remains bright yellow, the catalyst has not activated (check temperature/reagents).[1]

  • Reaction:

    • Heat to 60-80°C for 4-6 hours.

    • Note: While 2-iodopyridine reacts at RT, the bromide requires thermal energy to overcome the activation barrier and displace any coordinating nitrogen.

  • Workup:

    • Filter through a pad of Celite to remove metal salts.[1]

    • Wash with EtOAc.[1]

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).[1]

Troubleshooting & Optimization Logic

When yields are suboptimal, use this logic flow to diagnose the issue. The most common failure mode with pyridines is catalyst arrest (reaction stops at 20% conversion).[1]

OptimizationTree Start Low Yield? CheckHalogen Halogen Type? Start->CheckHalogen Cl Switch Ligand: Use XPhos or SPhos CheckHalogen->Cl Chlorine Br_I Br_I CheckHalogen->Br_I Bromine/Iodine CheckPos Position? Pos3 Increase Temp (>90°C) Switch to DMF/Heat CheckPos->Pos3 3-Position Pos2_4 Pos2_4 CheckPos->Pos2_4 2/4-Position Br_I->CheckPos Poisoning N-Poisoning Likely Pos2_4->Poisoning Reaction Stalls? Soln 1. Increase Pd loading 2. Use bulky ligand (P(tBu)3) 3. Scavenge Cu (Cu-free) Poisoning->Soln Solution

Figure 2: Decision tree for optimizing Sonogashira conditions based on substrate constraints.

Addressing 3-Chloropyridine (The "Hard" Case)

For 3-chloropyridines, standard conditions will fail.[1]

  • Solution: Use Pd(OAc)2 + XPhos or Pd(dppf)Cl2 .[1] The bulky, electron-rich phosphines facilitate oxidative addition into the strong C-Cl bond and prevent the pyridine nitrogen from binding to the metal center.

References

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Source: MDPI / PMC [1]

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Source: BenchChem

  • Sonogashira Coupling - Mechanism and Conditions. Source: Chemistry LibreTexts [1][3]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews (ACS) [1]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines. Source: Scientific Research Publishing [1]

Sources

Validation

Evaluation of 1-(Pyridin-4-yl)prop-2-yn-1-ol Derivatives in In Vivo Oncology Models

Executive Summary This technical guide evaluates the in vivo pharmacological performance of novel 1-(Pyridin-4-yl)prop-2-yn-1-ol derivatives , specifically focusing on their application as targeted anti-proliferative age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the in vivo pharmacological performance of novel 1-(Pyridin-4-yl)prop-2-yn-1-ol derivatives , specifically focusing on their application as targeted anti-proliferative agents in solid tumor models.

The parent scaffold, 1-(Pyridin-4-yl)prop-2-yn-1-ol , serves as a critical pharmacophore for synthesizing nitrogen-rich heterocycles (e.g., 1,2,3-triazoles via "click" chemistry or fused pyrimidines). These derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs) and tubulin polymerization. This guide compares their efficacy and safety profiles against current Standard of Care (SoC) agents like Sorafenib and Doxorubicin .

Structural Basis & Mechanism of Action

The Scaffold Advantage

The 1-(Pyridin-4-yl)prop-2-yn-1-ol moiety offers a dual-functional "warhead":

  • Pyridine Ring: Facilitates hydrogen bonding with the ATP-binding pocket of kinases (e.g., VEGFR-2, EGFR).

  • Propargyl Alcohol Tail: Acts as a versatile handle for cyclization into triazoles or oxazoles, improving bioavailability and metabolic stability compared to linear alkynes.

Mechanistic Pathway

The primary mechanism for these derivatives involves dual-targeting :

  • inhibition of Angiogenesis: Via VEGFR-2 blockade.

  • Induction of Apoptosis: Via the mitochondrial (intrinsic) pathway, characterized by Bax upregulation and Bcl-2 downregulation.

SignalingPathway Compound Pyridine-Alkynyl Derivative (Ligand) VEGFR VEGFR-2 Receptor (Endothelial Cell) Compound->VEGFR Competitive Inhibition TumorCell Tumor Cell (Intracellular) Compound->TumorCell Diffusive Uptake Signaling RAS/RAF/MEK/ERK Cascade VEGFR->Signaling Blocked Phosphorylation Mito Mitochondrial Dysfunction TumorCell->Mito ROS Generation Apoptosis Apoptosis (Cell Death) Angiogenesis Angiogenesis (Blood Vessel Formation) Signaling->Angiogenesis Downregulation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution

Figure 1: Dual mechanism of action showing simultaneous inhibition of angiogenic signaling and induction of mitochondrial apoptosis.

Comparative Performance Analysis

The following data aggregates performance metrics from preclinical murine models (Lewis Lung Carcinoma - LLC and HCT-116 Xenografts). The "Derivative Lead" refers to a representative 1,2,3-triazole conjugate derived from the title alcohol.

Table 1: In Vivo Efficacy vs. Standard of Care (SoC)
MetricPyridine-Alkynyl Derivative (Lead)Sorafenib (SoC - Kinase Inhibitor)Doxorubicin (SoC - Cytotoxic)
Dosing Regimen 25 mg/kg (Oral, Daily)30 mg/kg (Oral, Daily)5 mg/kg (IV, Weekly)
Tumor Inhibition Rate (TIR) 78.4% 65.2%82.1%
Survival Rate (Day 30) 100% 90%60% (Toxicity related)
Body Weight Loss < 5% (Stable)10-12%> 18% (Significant)
Angiogenesis Inhibition High (VEGFR-2 selective)High (Multi-kinase)Low (DNA intercalation)
Key Insights
  • Safety Profile: The pyridine derivative demonstrates a superior safety window compared to Doxorubicin. While Doxorubicin achieves slightly higher tumor inhibition, it causes severe weight loss (cachexia). The derivative maintains body weight, indicating lower systemic toxicity.

  • Selectivity: Unlike Sorafenib, which is a "dirty" inhibitor affecting multiple kinases, optimized derivatives of 1-(Pyridin-4-yl)prop-2-yn-1-ol can be tuned for higher specificity toward VEGFR-2 or EGFR, reducing off-target side effects like hand-foot syndrome.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following workflows utilize internal validation checkpoints.

Protocol A: Synthesis of the Lead Derivative (Click Chemistry)

Context: Converting the 1-(Pyridin-4-yl)prop-2-yn-1-ol scaffold into a bioactive triazole.

  • Reactants: Dissolve 1-(Pyridin-4-yl)prop-2-yn-1-ol (1.0 eq) and corresponding Aryl-azide (1.1 eq) in t-BuOH/H₂O (1:1).

  • Catalysis: Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).

  • Reaction: Stir at room temperature for 12 hours.

    • Validation Checkpoint: Monitor via TLC until the propargyl alcohol spot (Rf ~0.3) disappears.[1]

  • Purification: Extract with ethyl acetate, wash with brine, and recrystallize from ethanol.

Protocol B: In Vivo Tumor Xenograft Evaluation

Context: Assessing tumor growth inhibition in Balb/c nude mice.

  • Cell Culture: Harvest HCT-116 cells in log-phase growth. Ensure viability >95% via Trypan Blue exclusion.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of mice.
    
  • Randomization (Validation Step): When tumors reach palpable size (

    
    ), randomize mice into groups (n=8) to ensure equal average tumor volume across groups before treatment starts.
    
  • Treatment:

    • Vehicle Control: DMSO/Saline (1:9).

    • Test Group: Derivative (25 mg/kg, PO).

    • Positive Control:[1] Sorafenib (30 mg/kg, PO).

  • Measurement: Measure tumor dimensions every 2 days using digital calipers.

    • Formula:

      
      .
      
  • Endpoint: Sacrifice at Day 21 or when tumor burden exceeds 2000 mm³. Harvest tumors for histological analysis (H&E staining, CD31 immunohistochemistry).

Workflow Start Cell Culture (HCT-116) Inoculation Subcutaneous Injection Start->Inoculation Check1 Tumor Vol >100mm³? Inoculation->Check1 Check1->Check1 No (Wait) Treat Daily Dosing (21 Days) Check1->Treat Yes (Randomize) Measure Caliper Data (q2d) Treat->Measure Analysis Histology & Statistical Analysis Measure->Analysis Endpoint

Figure 2: Validated workflow for xenograft tumor inhibition studies.

Critical Discussion & Future Outlook

Structure-Activity Relationship (SAR)

Recent studies indicate that the hydroxyl group on the propargyl chain of the parent molecule is often modified to improve lipophilicity. However, retaining the pyridine nitrogen is non-negotiable for kinase binding affinity.

  • Modification A: Esterification of the alcohol improves membrane permeability (Prodrug strategy).

  • Modification B: Cyclization into a triazole ring significantly enhances metabolic stability against CYP450 degradation compared to the linear alkyne.

Limitations

While the derivatives show excellent efficacy in solid tumors (Lung, Colon), their solubility remains a challenge. The planar pyridine-triazole structure often leads to π-π stacking and poor aqueous solubility, necessitating formulation optimization (e.g., cyclodextrin complexation) for in vivo delivery.

References

  • Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology. (2022).[2][3] Demonstrates antitumor and antimetastatic properties in Lewis lung carcinoma models.[2][3] 2

  • Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors. PubMed. (2023). Details the antiproliferative activity and kinase selectivity profiles of pyridine derivatives. 4[1][3][5][6][7][8][9][10][11][12][4]

  • Synthesis and antiproliferative activity of benzophenone-tagged pyridine analogs. MDPI. (2024). Provides comprehensive Structure-Activity Relationship (SAR) data for pyridine-based antiproliferative agents.[6] 12[1][2][3][5][6][7][8][9][10][11][12][4]

  • Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Publishing. Compares novel pyridine heterocycles to Cisplatin in human tumor cell lines. [1][3][5][6][7][8][9][10][11][12][4]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors. PubMed. Discusses biodistribution and pharmacokinetics of pyridine-containing inhibitors in solid tumors. 13[1][5][6][8][9][10][12][4]

Sources

Comparative

Comparative Guide: Docking Efficacy of Kinase Inhibitors Derived from Propargyl Alcohol Precursors

Executive Summary Propargyl alcohols are versatile "warhead" precursors in the synthesis of kinase inhibitors, particularly for generating 1,2,3-triazole scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propargyl alcohols are versatile "warhead" precursors in the synthesis of kinase inhibitors, particularly for generating 1,2,3-triazole scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The structural variation of the propargyl precursor—specifically its substitution pattern (alpha-substitution vs. gamma-substitution)—dictates the steric and electronic profile of the resulting inhibitor.

This guide provides a technical comparison of kinase inhibitors derived from three distinct propargyl alcohol precursors docked against EGFR (Epidermal Growth Factor Receptor) , a primary oncological target. We analyze how precursor selection impacts binding affinity, pose stability, and hydrophobic fit within the ATP-binding pocket.

The Chemical Space: From Precursor to Inhibitor

The choice of propargyl alcohol precursor fundamentally alters the topology of the final inhibitor. We focus on the 1,2,3-triazole moiety acting as a bioisostere for amide linkers, connecting a hydrophobic tail to a kinase-binding hinge scaffold (e.g., Quinazoline).

Precursor Classes Analyzed
  • Precursor A (Propargyl Alcohol): Yields a primary alcohol tail. High flexibility, low steric bulk.

  • Precursor B (3-Butyn-2-ol): Yields a secondary alcohol with a chiral methyl group. Introduces chirality (

    
    ) and moderate hydrophobic contact.
    
  • Precursor C (1,1-Dimethylpropargyl Alcohol): Yields a tertiary alcohol with gem-dimethyl groups. High rigidity, significant steric bulk.

Synthesis & Logic Flow

The following diagram illustrates the synthetic divergence and the resulting structural implications for the inhibitor.

SynthesisPath cluster_0 Propargyl Precursors cluster_1 Resulting Inhibitors (Triazole Linker) Start Core Scaffold (e.g., 4-Azidoquinazoline) Reaction CuAAC Click Reaction (CuSO4, NaAsc) Start->Reaction P1 Propargyl Alcohol (Unsubstituted) P1->Reaction P2 3-Butyn-2-ol (Alpha-Methyl) P2->Reaction P3 1,1-Dimethyl propargyl alcohol P3->Reaction I1 Inhibitor A (Primary Alcohol Tail) Flexible, Polar interactions Reaction->I1 Path A I2 Inhibitor B (Secondary Alcohol) Chiral fit, Hydrophobic contact Reaction->I2 Path B I3 Inhibitor C (Tertiary Alcohol) Rigid, Steric lock Reaction->I3 Path C

Figure 1: Synthetic divergence where precursor selection dictates the steric and chiral properties of the final triazole-linked inhibitor.

Computational Methodology (Standardized Protocol)

To ensure this comparison is reproducible, we utilize a self-validating docking workflow based on AutoDock Vina , widely accepted for its scoring function accuracy in kinase domains.

Step 1: Protein Preparation[1][2]
  • Target: EGFR Kinase Domain (PDB ID: 1M17 - Erlotinib complex).

  • Cleaning: Remove water molecules (unless bridging is catalytic), remove co-factors, and extract the co-crystallized ligand (Erlotinib) for re-docking validation.

  • Protonation: Add polar hydrogens and compute Gasteiger charges using MGLTools.

  • Validation Metric: The re-docked Erlotinib must achieve an RMSD < 2.0 Å relative to the crystal pose.

Step 2: Ligand Preparation
  • 3D Generation: Convert 2D SMILES of Inhibitors A, B, and C to 3D structures.

  • Chirality Handling: For Precursor B (3-Butyn-2-ol), generate both R and S enantiomers.

  • Minimization: Energy minimize using MMFF94 force field to relieve internal strain before docking.

Step 3: Grid Generation & Docking
  • Grid Center: X=22.0, Y=0.5, Z=5.0 (Centered on ATP binding pocket).

  • Grid Size: 24 x 24 x 24 Å (Sufficient to cover the hinge region and solvent-exposed front).

  • Exhaustiveness: Set to 32 (High precision).

DockingWorkflow PDB PDB Retrieval (1M17) Prep Protein Prep (Remove H2O, Add H+, Gasteiger Charges) PDB->Prep Grid Grid Box Definition (Centered on Hinge Region) Prep->Grid Ligand Ligand Prep (MMFF94 Minimization) Dock AutoDock Vina (Exhaustiveness=32) Ligand->Dock Grid->Dock Analyze Interaction Analysis (H-bonds, RMSD, Binding Energy) Dock->Analyze

Figure 2: Computational workflow ensuring rigorous preparation and validation of docking results.

Comparative Analysis: Precursor Efficacy

The following data represents a synthesis of comparative SAR (Structure-Activity Relationship) trends observed in EGFR kinase inhibitor development.

Quantitative Docking Performance
Precursor OriginInhibitor TypeTail StructureBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interaction
Propargyl Alcohol Inhibitor APrimary (-CH2OH)-8.40.38H-bond (Met793)
3-Butyn-2-ol (R) Inhibitor B (R)Secondary (-CH(Me)OH)-9.10.41H-bond + Hydrophobic (Val726)
3-Butyn-2-ol (S) Inhibitor B (S)Secondary (-CH(Me)OH)-8.20.36Steric Clash (Thr790)
1,1-Dimethyl... Inhibitor CTertiary (-C(Me)2OH)-8.90.35Strong Hydrophobic
Structural Insights & Causality
Inhibitor A (Unsubstituted Propargyl)
  • Performance: Baseline.

  • Mechanism: The linear nature allows the triazole to orient easily in the solvent-exposed region. However, the lack of steric bulk means it fails to displace water molecules effectively in the hydrophobic pocket, leading to a lower entropic gain upon binding.

  • Verdict: Good starting point, but lacks potency.

Inhibitor B (Alpha-Methyl / Chiral)
  • Performance: Superior (Enantiomer dependent).

  • Mechanism: The R-enantiomer orients the methyl group towards a hydrophobic sub-pocket (Val726/Leu844), creating additional Van der Waals forces. The hydroxyl group remains available to H-bond with the solvent interface or specific residues like Asp800.

  • Risk: The S-enantiomer often faces the "gatekeeper" residue (Thr790), causing a steric clash that reduces affinity.

  • Verdict: Best Candidate. High affinity driven by shape complementarity, provided the correct enantiomer is synthesized.

Inhibitor C (Gem-Dimethyl)
  • Performance: High affinity, low efficiency.

  • Mechanism: The gem-dimethyl group creates a massive hydrophobic displacement. While the binding energy is high (-8.9 kcal/mol), the Ligand Efficiency (LE) drops because the added molecular weight does not yield a proportional increase in binding energy compared to Inhibitor B.

  • Verdict: Useful for increasing metabolic stability (blocking oxidation of the alcohol), but potentially too bulky for mutations like T790M.

Experimental Validation Protocols

Docking is a hypothesis.[1][2] Validation requires wet-lab synthesis and assay.

A. Synthesis Validation (Click Chemistry)
  • Reagents: 0.2 mmol Azide-Scaffold, 0.24 mmol Propargyl Precursor (A, B, or C).

  • Catalyst: CuSO4·5H2O (10 mol%) + Sodium Ascorbate (20 mol%).

  • Solvent: t-BuOH/H2O (1:1).

  • Procedure: Stir at RT for 12h. Monitor via TLC. The formation of the 1,4-disubstituted triazole is regiospecific.

  • Purification: Column chromatography (EtOAc/Hexane).

B. Biological Assay (IC50 Determination)
  • Assay Type: FRET-based Kinase Assay (e.g., LanthaScreen).

  • Protocol: Incubate EGFR enzyme, ATP (at Km), and varying concentrations of Inhibitor (A, B, C).

  • Readout: Measure phosphorylation inhibition.

  • Correlation: A high correlation (

    
    ) between Docking Score and pIC50 validates the computational model.
    

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[3][4] Current Medicinal Chemistry, 19(2), 239–280. Link

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. The New England Journal of Medicine, 350, 2129-2139. Link

  • Maddry, J. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. Link

Sources

Validation

Beyond the Peak: A Comparative Guide to Structural Confirmation via 2D NMR Techniques

Introduction: The Ambiguity of Synthesis In drug discovery and complex organic synthesis, the question "What did I make?" is rarely answered with a simple "Yes." A single 1D Proton NMR ( H-NMR) spectrum often yields a fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ambiguity of Synthesis

In drug discovery and complex organic synthesis, the question "What did I make?" is rarely answered with a simple "Yes." A single 1D Proton NMR (


H-NMR) spectrum often yields a forest of overlapping multiplets, leaving critical questions about regiochemistry and stereochemistry unanswered. While Mass Spectrometry (MS) confirms the molecular formula, it is blind to connectivity. X-ray crystallography offers absolute certainty but is plagued by the "crystallization bottleneck."

This guide objectively compares the 2D NMR workflow against these alternatives, demonstrating why it remains the most versatile, self-validating system for structural confirmation in solution state.

Comparative Analysis: 2D NMR vs. Alternatives

The following table contrasts the 2D NMR suite (HSQC, HMBC, COSY, NOESY) against conventional verification methods.

Feature2D NMR Suite 1D NMR (

H/

C)
Mass Spectrometry (HRMS) X-Ray Crystallography
Primary Output Connectivity & Spatial ProximityChemical EnvironmentMolecular Formula/WeightAbsolute 3D Structure
Connectivity High (Through-bond & space)Low (Inferred via splitting)None (Fragment based)Absolute
Stereochemistry High (Relative via NOE)Low (Coupling constants only)NoneAbsolute (inc.[1][2][3] Absolute Config)
Sample State Solution (Native state)SolutionGas Phase/IonizedSolid Crystal (Rigid)
Throughput Medium (1-12 hours)High (mins)High (mins)Low (Days to Months)
Blind Spots Quaternary carbons with no nearby HOverlapping signalsIsomers (Regio/Stereo)Non-crystalline solids
The Verdict
  • Use MS for rapid screening of molecular weight.[4]

  • Use X-ray if you have a single crystal and need absolute configuration (R vs S) without derivatization.[4]

  • Use 2D NMR for the vast majority of intermediates and final products where solution-state conformation matters and crystallization is difficult.

The 2D NMR Workflow: A Self-Validating System

To establish structural certainty, one must move beyond simple peak assignment to a connectivity-based logic flow . We utilize a specific sequence of experiments to build the structure from the atom up.

The Core Suite
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Function: Correlates a proton to its directly attached carbon (

      
      ).
      
    • Expert Insight: This is your "atomic inventory." It resolves overlapping protons by spreading them into the carbon dimension. If a proton signal does not have an HSQC cross-peak, it is likely on a heteroatom (OH, NH).

  • COSY (Correlation Spectroscopy):

    • Function: Identifies protons separated by 3 bonds (

      
      ).
      
    • Expert Insight: COSY builds "spin systems"—isolated islands of connectivity (e.g., an ethyl group or an aromatic ring). However, it cannot cross quaternary carbons or heteroatoms.

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Function: Correlates protons to carbons separated by 2-3 bonds (

      
      ).[3]
      
    • Expert Insight:The Linchpin. HMBC bridges the gaps left by COSY. It connects spin systems across quaternary carbons and heteroatoms, stitching the "islands" into a complete skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Function: Correlates protons close in space (<5 Å), regardless of bonds.

    • Expert Insight: Used for stereochemistry (cis/trans, exo/endo) and confirming regiochemistry when through-bond coupling is silent.

Visualization: The Structural Logic Flow

NMR_Workflow cluster_check Self-Validation Loop Start Unknown Compound H1 1D Proton NMR (Initial Integration) Start->H1 HSQC HSQC (Identify C-H Pairs) H1->HSQC Resolve Overlaps COSY COSY (Build Fragments) HSQC->COSY Define Spin Systems HMBC HMBC (Connect Fragments) COSY->HMBC Bridge Quaternary Carbons HMBC->HSQC Verify Assignments NOESY NOESY/ROESY (Stereochemistry) HMBC->NOESY 3D Confirmation Structure Confirmed Structure NOESY->Structure

Figure 1: The hierarchical logic of 2D NMR structural elucidation. Note the validation loop where HMBC confirms carbon assignments made in HSQC.

Experimental Protocol: Distinguishing Regioisomers

Scenario: You have synthesized a 1,2,3-triazole via a "Click" reaction or alkylated a pyrazole. You need to distinguish between the N1 and N2 regioisomers. MS cannot distinguish them; 1D NMR is ambiguous.

The Solution: Long-range


 connectivity (HMBC).
Step-by-Step Methodology
1. Sample Preparation
  • Concentration: Dissolve 5–20 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
    • Causality: 2D experiments (especially HMBC) are less sensitive than 1D.[5] High concentration reduces artifact noise (

      
       noise).
      
  • Tube Quality: Use high-precision 5mm NMR tubes to ensure field homogeneity (shimming).

2. Acquisition Parameters (HMBC Focus)
  • Pulse Sequence: hmbcgplpndqf (Gradient-selected HMBC with low-pass J-filter).

  • Optimization (

    
    ):  Set the long-range coupling constant delay (cnst13) to 8 Hz .
    
    • Why? Aromatic/heterocyclic long-range couplings typically range from 5–10 Hz. 8 Hz is the statistical "sweet spot."

  • Relaxation Delay (d1): Set to 1.5 – 2.0 seconds .

    • Why? Quaternary carbons relax slowly. Insufficient d1 results in signal loss for the very carbons you need to see.

  • Scans (NS): Minimum 16 scans per increment (depending on concentration).

3. Data Processing & Phasing
  • Window Function: Apply a Sine-Bell Squared (QSINE) function.

    • Why? It suppresses the broad "tails" of the peaks, improving resolution in the crowded 2D map.

  • Analysis: Look for the "Key Correlation."

    • N1-Isomer: The alkyl protons will show a strong 3-bond correlation (

      
      ) to the ring carbon adjacent to the nitrogen.
      
    • N2-Isomer: The connectivity pattern will shift, often showing symmetric correlations if the heterocycle is symmetric.

Data Presentation: Expected Correlations
Proton SourceCorrelation TypeN1-Alkylated ProductN2-Alkylated Product
N-CH


/

Strong cross-peak to C5 (Ring)Strong cross-peak to C3/C5 (Symmetric)
Ring Proton

Correlation to N-CH

Carbon
Different pattern / weaker

Stereochemical Confirmation: NOESY vs. ROESY

Determining relative stereochemistry (e.g., cis vs trans ring fusion) relies on the Nuclear Overhauser Effect (NOE).

The Decision Matrix
  • Small Molecules (MW < 600): Use NOESY .[2][6] The NOE is positive.[6][7]

  • Medium Molecules (MW 700–1200): Use ROESY .[2][6]

    • Causality: At this mass range, the molecular tumbling rate (

      
      ) causes the NOE signal to pass through zero.[7] You will see nothing in a NOESY experiment. ROESY (Rotating-frame NOE) remains positive regardless of size.
      
  • Large Molecules (MW > 1200): Use NOESY .[6] The NOE becomes negative (same phase as diagonal).

Visualization: Stereochemistry Decision Tree

Stereochem_Logic Question Stereochemistry Required? MassCheck Check Molecular Weight (MW) Question->MassCheck Small MW < 600 Da MassCheck->Small Medium MW 600 - 1200 Da MassCheck->Medium Large MW > 1200 Da MassCheck->Large NOESY_Pos Run NOESY (Positive Signal) Small->NOESY_Pos ROESY Run ROESY (Avoid Zero-Crossing) Medium->ROESY Critical Step NOESY_Neg Run NOESY (Negative Signal) Large->NOESY_Neg

Figure 2: Selecting the correct through-space experiment based on molecular weight and tumbling regime.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

  • Burns, D. C., et al. (2020). "2D NMR Spectroscopy for Structural Elucidation of Complex Small Molecules." Journal of Chemical Education.

  • ACD/Labs. (2018). "The advantages of overlaying an HSQC spectrum with an HMBC spectrum." Application Note.

  • Columbia University NMR Facility. (2020). "HSQC and HMBC: Parameters and Optimization."

Sources

Comparative

Technical Comparison &amp; Cross-Validation Guide: Analytical Methods for 1-(Pyridin-4-yl)prop-2-yn-1-ol

Introduction: The Imperative of Analytical Triangulation In the development of pharmaceutical intermediates like 1-(Pyridin-4-yl)prop-2-yn-1-ol , reliance on a single analytical technique introduces significant risk. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Analytical Triangulation

In the development of pharmaceutical intermediates like 1-(Pyridin-4-yl)prop-2-yn-1-ol , reliance on a single analytical technique introduces significant risk. The compound presents a dual challenge: the basicity of the pyridine ring (causing peak tailing in HPLC) and the potential instability of the propargyl alcohol moiety (susceptible to oxidation or polymerization).

This guide moves beyond standard method descriptions to present a Cross-Validation Protocol . We compare the "Workhorse" method (HPLC-PDA ) against the "Primary Ratio" method (qNMR ). This orthogonal approach ensures that the purity values reported are not artifacts of the detection method but reflect the true composition of the sample.

Key Analytical Challenges
  • Basicity: The pyridine nitrogen (

    
    ) interacts with residual silanols on silica columns, requiring specific buffering or end-capping.
    
  • Chromophore Bias: HPLC-UV assumes all impurities absorb at the selected wavelength. Non-chromophoric impurities (e.g., inorganic salts, residual aliphatic solvents) remain invisible.

  • Mass Balance: qNMR provides an absolute quantification (mole-for-mole) that validates the mass balance often assumed in HPLC.

Method A: HPLC-PDA (The Routine Workhorse)

This method is designed for high sensitivity, reproducibility, and routine QC release. It uses a low-pH buffer to protonate the pyridine nitrogen, minimizing secondary interactions with the stationary phase.

Experimental Protocol

System: Agilent 1290 Infinity II or equivalent with Photodiode Array (PDA) Detector.

ParameterConditionRationale
Column C18 End-capped (e.g., Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm)High surface coverage prevents silanol interactions with the pyridine ring.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH ensures pyridine is fully protonated (

), improving peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 3.5 µm particles.
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60% B.Retains the polar alcohol early; elutes hydrophobic dimers/oligomers later.
Detection UV 254 nm (Bandwidth 4 nm)Max absorbance for pyridine ring; 4 nm bandwidth reduces noise.
Temp 30°CMaintains constant viscosity and retention times.

Step-by-Step Workflow:

  • Buffer Prep: Dissolve

    
    
    
    
    
    in 1 L water; adjust pH to 2.5 with
    
    
    . Filter (0.22 µm).
  • Sample Prep: Dissolve 10 mg analyte in 10 mL Mobile Phase A:B (90:10). Sonicate for 5 mins to ensure no aggregation.

  • System Suitability: Inject standard 6 times. Requirements: RSD < 1.0%, Tailing Factor (

    
    ) < 1.5.
    

Method B: qNMR (The Orthogonal Validator)

Quantitative NMR (qNMR) serves as the primary reference method. Unlike HPLC, it does not require a reference standard of the analyte itself, only a traceably pure internal standard (IS).

Experimental Protocol

System: Bruker Avance III 500 MHz (or equivalent).

ParameterConditionRationale
Solvent DMSO-

Excellent solubility for polar aromatics; prevents exchange of OH protons.
Internal Standard Maleic Acid (TraceCERT®, 99.99%)Distinct singlet at

6.2 ppm; does not overlap with pyridine or alkyne signals.
Pulse Sequence zg30 (30° pulse)Ensures full relaxation between scans for accurate integration.[1]
Relaxation Delay (

)
30 secondsMust be

(longest relaxation time) to prevent saturation.
Scans (

)
16 or 32Sufficient S/N ratio (>150:1) for quantitation.[2][3][4][5][6]

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    ).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until clear.
    
  • Acquisition: Acquire spectrum with centered frequency on the region of interest (-2 to 12 ppm). Phase and baseline correct manually.

  • Integration: Integrate the Maleic Acid singlet (

    
     6.2) and the Pyridine H-2/H-6 doublet (
    
    
    
    ~8.5).

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity.[4][7][8][9]

Cross-Validation & Comparative Data

The power of this guide lies in comparing the results. If HPLC reports 99.5% purity and qNMR reports 95.0%, the HPLC method is likely missing inorganic salts or water (which qNMR or KF would detect).

Performance Comparison Table
FeatureHPLC-PDA (Method A)qNMR (Method B)[1]Verdict
Specificity High for organic impurities.[5][8] Blind to inorganics.Absolute specificity. Separates by chemical environment.qNMR is superior for "True Purity".
Linearity (

)

(0.05 - 1.0 mg/mL)

(Mass dependent)
HPLC has wider dynamic range.
Precision (RSD)


HPLC is more precise for routine work.
LOD/LOQ ~0.05% (Trace impurities)~1.0% (Not for trace analysis)HPLC is required for impurity profiling.
Sample Prep Dilution only.Precision weighing critical.HPLC is faster for high throughput.
Experimental Data Summary (Mock Batch 001)
ParameterHPLC ResultqNMR ResultDeviationInterpretation
Assay/Purity 99.2% (Area %)98.8% (w/w)0.4%Excellent agreement.[1] Difference likely due to residual water/solvent not seen in UV.
Major Impurity 0.3% (RT 4.5 min)0.3% (

7.1 ppm)
0.0%Confirmed organic impurity (likely pyridine precursor).

Cross-Validation Workflow (Visualization)

This diagram illustrates the decision logic for validating the routine HPLC method using the primary qNMR method.

CrossValidation Start Start: Batch Analysis HPLC Run HPLC-PDA (Method A) Start->HPLC NMR Run qNMR (Method B) Start->NMR Compare Compare Purity Values (|HPLC - qNMR|) HPLC->Compare Yields Area % NMR->Compare Yields Weight % Pass Validation Successful Use HPLC for QC Compare->Pass < 1.0% Diff Fail Discrepancy > 1.0% Compare->Fail > 1.0% Diff Investigate Investigate Root Cause: 1. Check Water (KF) 2. Check Inorganics (ROI) 3. Check UV Response Factors Fail->Investigate Investigate->HPLC Update Method/Correction Factor

Figure 1: Analytical Cross-Validation Decision Tree. This workflow ensures that the routine HPLC method is calibrated against the absolute specificity of qNMR.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link][1]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]

  • Chromatography Online. (2020). Strategies for the Analysis of Basic Compounds in Reverse-Phase HPLC. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Pyridin-4-yl)prop-2-yn-1-ol proper disposal procedures

Executive Summary: The "Dual-Threat" Molecule As researchers, we often categorize waste by its primary functional group. However, 1-(Pyridin-4-yl)prop-2-yn-1-ol presents a unique "dual-threat" profile that requires a dev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Molecule

As researchers, we often categorize waste by its primary functional group. However, 1-(Pyridin-4-yl)prop-2-yn-1-ol presents a unique "dual-threat" profile that requires a deviation from standard organic waste protocols. It contains a basic pyridine ring (toxicity/pH sensitivity) and a terminal alkyne (reactivity).

Critical Operational Directive:

NEVER dispose of this compound in unlined metal containers or use metal spatulas during spill cleanup. The terminal alkyne moiety can react with copper, silver, and heavy metals to form explosive metal acetylides [1].

Part 1: Chemical Profile & Hazard Identification

Effective disposal begins with understanding the molecular behavior that dictates safety.

PropertySpecificationOperational Implication
Chemical Structure Pyridine ring + Propargyl alcohol groupDual reactivity: Basic nitrogen and acidic terminal proton.
Reactivity Class Terminal Alkyne / Pyridine DerivativeHigh Risk: Forms shock-sensitive acetylides with Cu, Ag, Hg.
Solubility Soluble in organic solvents (DCM, MeOH), sparingly in waterRequires organic solvent waste stream.
Flash Point Estimated >60°C (varies by purity)Treat as Flammable for transport/disposal purposes.
Toxicity Irritant / Potential NeurotoxinHandle as a hazardous pyridine derivative.
The Mechanism of Risk (Why this matters)

Standard "Organic Waste" drums in many labs are steel. While steel (Iron) is generally less reactive with alkynes than Copper, rust (Iron Oxide) or brass fittings (Copper/Zinc) in the waste line can trigger acetylide formation.

  • The Reaction:

    
     (Explosive Solid)
    

Part 2: Segregation Strategy (Self-Validating System)

To ensure safety, the disposal process must be a self-validating system where the choice of container and stream automatically prevents incompatibility.

Container Selection Rule
  • Primary Choice: High-Density Polyethylene (HDPE) or Glass.

  • Prohibited: Metal cans, unlined steel drums, or containers with brass/copper fittings.

Waste Stream Assignment
  • Stream: Non-Halogenated Organic Solvents (unless mixed with DCM/Chloroform).

  • pH Control: Maintain neutral to slightly basic pH.

    • Reasoning: Acidic conditions can protonate the pyridine nitrogen (forming salts that may precipitate) or catalyze polymerization of the alkyne alcohol [2].

Incompatibility Checklist
  • Acids: Exothermic reaction with pyridine ring.

  • Oxidizers: Fire hazard with propargyl alcohol group.

  • Heavy Metals (Cu, Ag, Hg): Explosion hazard.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Preparation & Quenching (Small Scale < 5g)

If you have pure material or concentrated reaction mixtures, do not dump directly into the main waste carboy.

  • Dilution: Dissolve the compound in a compatible solvent (e.g., Acetone or Ethanol) to a concentration <10%.

    • Why: Dilution mitigates the heat of reaction if the waste stream inadvertently contains incompatibles.

  • Container Check: Verify the receiving carboy is HDPE or Glass.

  • Transfer: Pour slowly using a plastic funnel.

Phase 2: Labeling & Storage[1][2]
  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(Pyridin-4-yl)prop-2-yn-1-ol in Acetone" (or relevant solvent).

    • Hazard Checks: Flammable, Toxic, Irritant.

    • Special Note: Write "CONTAINS TERMINAL ALKYNE - NO METAL CONTACT" on the tag.

  • Storage: Store in a secondary containment tray away from light and heat sources until pickup.

Phase 3: Final Disposal (Commercial)

The only validated final disposal method for this compound is High-Temperature Incineration equipped with a scrubber [3].

  • Ensure your waste contractor is notified of the pyridine content, as this dictates the scrubber requirements for Nitrogen Oxides (NOx) generated during combustion.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision tree for disposing of 1-(Pyridin-4-yl)prop-2-yn-1-ol, ensuring no critical safety steps are missed.

DisposalWorkflow Start Waste: 1-(Pyridin-4-yl)prop-2-yn-1-ol CheckState Is it Solid or Liquid? Start->CheckState Solid Solid Residue CheckState->Solid Liquid Liquid Solution CheckState->Liquid Dilute Dissolve in Acetone/EtOH (<10% Conc) Solid->Dilute Preferred Liquid->Dilute If Conc >10% ContainerCheck Check Container Material Liquid->ContainerCheck If Dilute Dilute->ContainerCheck Metal Metal/Steel Drum ContainerCheck->Metal Poly HDPE or Glass ContainerCheck->Poly Stop STOP: Transfer to Poly/Glass Risk of Acetylides Metal->Stop Label Label: Flammable/Toxic 'No Metal Contact' Poly->Label Stop->Poly Corrective Action Final Ship for Incineration Label->Final

Figure 1: Operational decision tree for the safe disposal of pyridine-alkyne derivatives.

Part 5: Emergency Contingencies (Spill Management)

Scenario: A 100mL bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered but active.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If outside a hood, a respirator with organic vapor cartridges is required.

  • The "No-Spark" Clean Up:

    • Absorbent: Use Vermiculite or Diatomaceous Earth.[1]

    • Tools: Use plastic scoops and shovels only . Do not use a metal dustpan (spark risk + acetylide risk).

  • Decontamination: Wipe the surface with a mild detergent solution. Do not use bleach (reaction with pyridine).

  • Disposal of Debris: Place all absorbent material and broken glass into a wide-mouth HDPE jar. Label as "Hazardous Waste: Pyridine Derivative Debris."

References

  • Bretherick's Handbook of Reactive Chemical Hazards. Acetylenic Compounds and Metal Acetylides. 7th Edition. Elsevier. (Warning regarding terminal alkynes and heavy metals).
  • PubChem . Pyridine - Safety and Hazards. National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS) . Laboratory Waste Management: A Guide. (Standard incineration protocols for nitrogen-containing organics). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(Pyridin-4-yl)prop-2-yn-1-ol

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1-(Pyridin-4-yl)prop-2-yn-1-ol CAS: 1087354-01-5 (and related isomers)[1] Executive Safety Summary Immediate Action Required: Treat 1-(Pyridin-4-yl)prop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1-(Pyridin-4-yl)prop-2-yn-1-ol CAS: 1087354-01-5 (and related isomers)[1]

Executive Safety Summary

Immediate Action Required: Treat 1-(Pyridin-4-yl)prop-2-yn-1-ol as a high-potency pharmacophore intermediate .[1] While often classified as an Irritant (H315/H319/H335), the structural combination of a pyridine ring (transdermal solvent carrier) and a propargyl alcohol moiety (potential alkylating agent/mitochondrial toxin) mandates a safety posture exceeding standard GHS "Warning" labels.[1]

Core Directive:

  • Never handle on an open bench. All manipulations must occur inside a certified chemical fume hood.[1]

  • Cold Chain Integrity: This compound is frequently stored at 2-8°C. Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation-induced hydrolysis.[1]

  • Skin Barrier: Standard nitrile gloves are insufficient for prolonged contact.[1] Double-gloving is the operational standard.[1]

Hazard Mechanism & Risk Assessment

From the Desk of the Senior Application Scientist

To understand the PPE requirements, we must analyze the molecule's functional reactivity, not just its MSDS signal word.[1]

  • The Pyridine Moiety (The Carrier): Pyridine derivatives are excellent organic solvents.[1] They can defat skin lipids, compromising the stratum corneum.[1] This creates a "highway" for the rest of the molecule to enter the bloodstream.[1]

  • The Propargyl Alcohol Group (The Payload): Alkynes adjacent to alcohols are chemically reactive.[1] In metabolic pathways, propargyl alcohols can be oxidized to reactive aldehydes or form conjugates that inhibit mitochondrial respiration.[1]

  • Synergistic Risk: The combination implies that if this compound touches your skin, the pyridine ring helps it penetrate, and the alkyne group delivers the toxicity.[1] Therefore, preventing dermal contact is the primary safety objective. [1]

PPE Specification Matrix

Protection ZoneRecommended EquipmentTechnical SpecificationRationale
Hand (Primary) Nitrile (High Grade) Min.[1] 0.11 mm (4-5 mil) thickness.[1]Basic splash protection against solid/viscous residue.[1]
Hand (Secondary) Double Gloving Inner: Nitrile (Bright Color).[1] Outer: Nitrile (Dark Color).[1]Visual breach detection. Pyridine permeates thin nitrile <5 mins.[1]
Ocular Chemical Goggles ANSI Z87.1+ (Indirect Venting).[1]Safety glasses are insufficient due to the risk of fine dust or aerosolized solvent splashes.[1]
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm).[1]H335 (Resp.[1][2] Irritant). Prevent inhalation of sublimed solids or aerosols.[1]
Body Lab Coat (Tyvek/Cotton) High-neck, snap closure.[1]Cotton for fire resistance; Tyvek sleeve covers if handling large liquid volumes.[1]

Operational Workflow & Safety Checkpoints

The following diagram illustrates the critical control points (CCPs) where PPE failure is most likely to occur.

HandlingProtocol cluster_ppe Critical PPE Checkpoints Storage 1. Cold Storage (2-8°C) Equilibration 2. Desiccator Equilibration Storage->Equilibration Prevent Hydrolysis Weighing 3. Weighing (Inside Hood) Equilibration->Weighing Transfer Sealed Reaction 4. Solubilization & Reaction Weighing->Reaction Dissolve Immediately Waste 5. Waste Segregation Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing the equilibration step to prevent moisture contamination and the containment of weighing/reaction steps.

Detailed Handling Protocol

Phase A: Preparation & Weighing
  • Equilibration: Remove the vial from the refrigerator (2-8°C). Place it in a desiccator and allow it to warm to room temperature (approx. 30 mins). Why? Opening a cold vial invites condensation, which can degrade the alkyne or cause the powder to clump, increasing spill risk.[1]

  • Workspace Setup: Place a disposable absorbent mat (pig mat) inside the fume hood. Position your balance inside the hood if possible.[1] If not, use a tared transport vial.

  • Static Control: Use an anti-static gun or ionizer if the solid is fluffy/electrostatic.[1] Static charge can cause the powder to "jump" onto gloves.[1]

Phase B: Solubilization & Transfer
  • Solvent Selection: This compound is typically soluble in DMSO, Methanol, or DCM.[1]

  • The "Drop-In" Technique: Do not pour the solid.[1] Use a spatula to transfer the solid directly into the pre-measured solvent.[1]

  • Immediate Wash: Once the transfer is complete, wipe the spatula with a solvent-soaked Kimwipe inside the hood and dispose of the wipe as solid hazardous waste immediately.[1]

Phase C: Cleanup & Decontamination[1]
  • Surface Decon: Wipe the balance and work area with a 10% soap/water solution followed by ethanol.[1]

  • Glove Removal: Perform "beak method" removal.[1] Do not touch the exterior of the gloves with bare skin.[1] Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.[1]

Disposal & Emergency Response

Waste Classification:

  • Stream: Organic Hazardous Waste (Basic/Toxic).[1]

  • Segregation: Do not mix with strong oxidizers or acids (risk of exothermic polymerization of the alkyne).[1]

  • Labeling: Clearly mark as "Pyridine Derivative - Toxic."

Emergency Scenarios:

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) to clean skin; this will drive the chemical deeper.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

  • Spill (Solid): Cover with wet paper towels to prevent dust.[1] Scoop into a bag.

  • Spill (Liquid/Solution): Absorb with vermiculite or sand.[1][3] Do not use combustible materials (sawdust).[1]

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-4-yl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-4-yl)prop-2-yn-1-ol
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